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  • Product: N-butyl-2-piperazin-1-ylacetamide
  • CAS: 89433-46-5

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Butyl-2-(piperazin-1-yl)acetamide

Executive Summary N-Butyl-2-(piperazin-1-yl)acetamide represents a critical "privileged scaffold" in medicinal chemistry, specifically within the class of amino-acetamides. Structurally, it combines a lipophilic alkyl ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Butyl-2-(piperazin-1-yl)acetamide represents a critical "privileged scaffold" in medicinal chemistry, specifically within the class of amino-acetamides. Structurally, it combines a lipophilic alkyl tail (N-butyl) with a polar, basic heterocyclic head (piperazine) via a flexible acetamide linker.[1]

This architecture allows it to function as a versatile building block for G-Protein Coupled Receptor (GPCR) ligands, local anesthetics (structurally analogous to Lidocaine and Bupivacaine), and antimicrobial agents .[1] Its secondary amine functionality makes it an ideal "warhead" for further diversification in fragment-based drug discovery (FBDD).

This guide details the physicochemical profile, a self-validating synthetic protocol, and the structural-activity relationships (SAR) governing its utility in drug development.

Physicochemical Profile

Understanding the baseline properties of this scaffold is essential for predicting bioavailability and formulation requirements. The values below represent the free base and its common dihydrochloride salt form.

PropertyValue (Free Base)Value (2HCl Salt)Relevance
Molecular Formula C₁₀H₂₁N₃OC₁₀H₂₃Cl₂N₃OStoichiometry calculations
Molecular Weight 199.30 g/mol 272.21 g/mol Fragment-based screening
LogP (Calculated) 0.45 ± 0.2-CNS penetration (Low LogP indicates need for optimization)
pKa (Piperazine) ~9.8 (N4), ~5.4 (N1)-Ionization state at physiological pH (7.[2]4)
H-Bond Donors 2 (Amide NH, Amine NH)4Receptor binding affinity
H-Bond Acceptors 33Solubility profile
Physical State Viscous Oil / Low melting solidWhite Crystalline SolidHandling and storage stability

Synthetic Methodology (Self-Validating Protocol)

The synthesis of N-butyl-2-(piperazin-1-yl)acetamide requires a convergent approach. The primary challenge in this synthesis is bis-alkylation , where a single piperazine molecule reacts with two acetamide electrophiles, forming an unwanted dimer.[1]

The Solution: The protocol below utilizes a high-dilution strategy with excess piperazine to statistically favor mono-substitution.

Phase 1: Synthesis of the Electrophile (Intermediate A)

Reaction: 2-Chloroacetyl chloride + n-Butylamine → 2-Chloro-N-butylacetamide

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Dichloromethane (DCM) and n-Butylamine (1.0 eq) . Cool to 0°C under N₂ atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.2 eq) to scavenge HCl.

  • Addition: Dropwise add Chloroacetyl chloride (1.05 eq) dissolved in DCM over 30 minutes. Critical: Maintain temp < 5°C to prevent side reactions.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[1]

    • Validation Point: ¹H NMR should show a diagnostic singlet at ~4.0 ppm (Cl-CH₂-CO).

Phase 2: Nucleophilic Substitution (The Product)

Reaction: Intermediate A + Piperazine → Product[1]

  • Stoichiometry: Dissolve Piperazine (anhydrous, 4.0 eq) in Acetonitrile (MeCN) .

    • Expert Insight: Using 4 equivalents is non-negotiable. It ensures the alkyl halide always encounters a free piperazine, preventing the product (a secondary amine) from reacting again.[1]

  • Reaction: Add Intermediate A (1.0 eq) dissolved in MeCN dropwise to the refluxing piperazine solution.

  • Conditions: Reflux at 80°C for 4-6 hours.

  • Purification (The "Self-Validating" Step):

    • Evaporate solvent.

    • Resuspend residue in water.

    • Extract with DCM . (Excess piperazine remains in the aqueous phase; the product moves to organic).[1]

    • Salt Formation:[1] Bubble HCl gas or add 4M HCl/Dioxane to the organic layer to precipitate the Dihydrochloride salt .[1] This purifies the compound from non-basic impurities.

Visualization: Synthetic Workflow

The following diagram illustrates the reaction flow and the critical control points.

SynthesisFlow R1 Chloroacetyl Chloride Step1 Acylation (0°C, DCM, TEA) R1->Step1 R2 n-Butylamine R2->Step1 R3 Piperazine (4.0 eq excess) Step2 SN2 Substitution (Reflux MeCN) R3->Step2 Prevents Dimer Int Intermediate A: 2-Chloro-N-butylacetamide Int->Step2 Prod Final Product: N-butyl-2-(piperazin-1-yl)acetamide Step1->Int Yield >90% Purify Aq. Extraction (Removes excess Piperazine) Step2->Purify Purify->Prod HCl Salt Ppt

Figure 1: Convergent synthetic pathway designed to minimize bis-alkylation impurities.

Structural Activity Relationship (SAR) & Applications

This molecule is rarely the "final drug" but rather a "functional connector."[1] Its value lies in its three distinct pharmacophoric regions.

The Pharmacophore Map[1]
  • The Tail (N-Butyl): Provides lipophilicity (hydrophobic interaction). In local anesthetics, this region inserts into the lipid bilayer near the sodium channel.[1]

    • Modification: Changing butyl to 2,6-dimethylphenyl converts this scaffold into a Lidocaine analog.

  • The Linker (Acetamide): A hydrogen bond donor/acceptor site that provides rigidity and metabolic stability compared to esters.[1]

  • The Head (Piperazine): A basic center protonated at physiological pH.[1]

    • Function: Mimics the diethylamine of lidocaine but adds a "handle" (the distal NH) for attaching fluorophores, targeting moieties, or other active fragments.[1]

Visualization: Functional Logic

SARMap Core N-Butyl-2-(piperazin-1-yl)acetamide Tail Region 1: N-Butyl Group (Lipophilicity / Membrane Access) Core->Tail Linker Region 2: Acetamide (H-Bonding / Stability) Core->Linker Head Region 3: Piperazine (Ionizable Center / Diversification Point) Core->Head App1 Local Anesthetic (Na+ Channel Block) Tail->App1 Lipid Interaction App2 Linker for PROTACs Head->App2 Secondary Amine Handle App3 Antimicrobial (Membrane Disruption) Head->App3 Cationic Charge

Figure 2: Pharmacophore dissection showing the functional role of each structural component.[1]

Analytical Characterization (Expected Data)

To confirm the identity of the synthesized material, compare experimental data against these standard spectral markers.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0 ppm (t, 1H): Amide NH (Broad).[1]

    • δ 3.0-3.5 ppm (m, 8H): Piperazine ring protons (Distinct splitting if HCl salt, merged if free base).[1]

    • δ 2.9 ppm (s, 2H): Acetamide -CH₂- (Singlet, diagnostic).[1]

    • δ 1.3-1.5 ppm (m, 4H): Butyl chain internal -CH₂-.

    • δ 0.9 ppm (t, 3H): Terminal methyl group.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 200.2 m/z.[1]

  • IR Spectroscopy:

    • 1640-1660 cm⁻¹: Strong Amide I (C=O) stretch.

    • 3200-3400 cm⁻¹: Amine/Amide N-H stretch.

Safety & Handling

  • Toxicity: Piperazine derivatives can be sensitizers.[1] Handle in a fume hood.

  • Storage: The free base is hygroscopic and absorbs CO₂ from air (forming carbamates).[1] Store as the Dihydrochloride salt in a desiccator at room temperature.

  • Stability: The acetamide bond is hydrolytically stable at neutral pH but will hydrolyze under strong acidic/basic reflux.[1]

References

  • Synthesis of Piperazine Acetamides: Sreenivasa, S. et al. "Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Biological Screening." Oriental Journal of Chemistry, 2019.[1][3]

  • General Piperazine Synthesis: Pluháčková, H. et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."[1] Molecules, 2020.[1]

  • Precursor Utility: "Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors." ACS Omega, 2024.[1] [1][4]

  • Chemical Properties: PubChem Compound Summary for 2-(Piperazin-1-yl)acetamide (Base Scaffold). [1][5]

Sources

Exploratory

Technical Monograph: N-butyl-2-(piperazin-1-yl)acetamide

CAS Registry Number: 89433-46-5 Chemical Formula: C₁₀H₂₁N₃O Molecular Weight: 199.29 g/mol Executive Summary N-butyl-2-(piperazin-1-yl)acetamide is a secondary amine intermediate belonging to the piperazine-acetamide cla...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 89433-46-5 Chemical Formula: C₁₀H₂₁N₃O Molecular Weight: 199.29 g/mol

Executive Summary

N-butyl-2-(piperazin-1-yl)acetamide is a secondary amine intermediate belonging to the piperazine-acetamide class. Structurally, it consists of a lipophilic n-butyl chain linked via an acetamide spacer to a piperazine ring. This molecular architecture renders it a "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligand design and peptidomimetic synthesis.

This technical guide provides a comprehensive workflow for the synthesis, characterization, and application of CAS 89433-46-5. It addresses specific challenges in its preparation—specifically the prevention of bis-alkylation dimers—and outlines its utility as a building block for diverse pharmacological targets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound exhibits amphiphilic properties due to the basic piperazine nitrogen and the lipophilic butyl chain.

PropertyDataNote
IUPAC Name N-butyl-2-(piperazin-1-yl)acetamide
CAS Number 89433-46-5
SMILES CCCCNC(=O)CN1CCNCC1
Molecular Weight 199.29 g/mol
Appearance White to off-white solid(Typical for class)
pKa (Calc.) ~9.8 (Piperazine NH), ~16 (Amide)Basic secondary amine
LogP (Calc.) 0.82 ± 0.3Moderate lipophilicity
Solubility DMSO, Methanol, DichloromethaneLimited water solubility at neutral pH

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to CAS 89433-46-5 is a convergent synthesis involving the nucleophilic substitution of N-butyl-2-chloroacetamide with an excess of piperazine. Direct alkylation is preferred over reductive amination for acetamide linkers due to higher atom economy and milder conditions.

Automated Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start1 n-Butylamine Inter1 Intermediate: N-butyl-2-chloroacetamide Start1->Inter1 Acylation Reagent1 Chloroacetyl Chloride (DCM, 0°C) Reagent1->Inter1 Process Nucleophilic Substitution (Acetonitrile, K2CO3, 60°C) Inter1->Process Electrophile Start2 Piperazine (Excess 3-5 eq) Start2->Process Nucleophile Product Target: N-butyl-2-(piperazin-1-yl)acetamide Process->Product Major Product Impurity Bis-alkylated Dimer (Impurity) Process->Impurity Side Reaction (If Piperazine < 3 eq)

Figure 1: Convergent synthesis pathway emphasizing the critical stoichiometry control at the substitution step to minimize dimer formation.

Detailed Protocol

Step 1: Synthesis of N-butyl-2-chloroacetamide

  • Setup: Charge a 500 mL RB flask with n-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0°C under N₂.

  • Addition: Dropwise add chloroacetyl chloride (1.05 eq) over 30 minutes. Note: The reaction is highly exothermic; maintain internal temperature <10°C to prevent bis-acylation.

  • Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

  • QC Point: Confirm intermediate purity via TLC (Hexane:EtOAc 3:1).

Step 2: Synthesis of CAS 89433-46-5

  • Stoichiometry Control: Dissolve piperazine (5.0 eq) in acetonitrile. The large excess is critical to statistically favor mono-alkylation over the formation of the symmetrical bis-amide dimer [1].

  • Reaction: Add N-butyl-2-chloroacetamide (1.0 eq) and K₂CO₃ (1.5 eq). Heat to reflux (60-80°C) for 4–6 hours.

  • Purification (The "Self-Validating" Step):

    • Cool to room temperature and filter solids (salts).

    • Concentrate filtrate.

    • Extraction: Redissolve residue in DCM and wash with water. The excess piperazine is highly water-soluble and will partition into the aqueous phase, leaving the mono-substituted product in the organic phase.

    • Salt Formation: Treat the crude oil with HCl in dioxane/ether to precipitate the dihydrochloride salt for long-term stability.

Analytical Characterization

To validate the identity of CAS 89433-46-5, researchers should look for the following spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 0.85 (t, 3H): Terminal methyl of the butyl chain.

    • δ 2.80–3.00 (m, 8H): Piperazine ring protons (distinctive AA'BB' system if free base, broadens if salt).

    • δ 2.90 (s, 2H): Methylene singlet between the carbonyl and piperazine (–C(O)–CH₂ –N).

    • δ 7.80 (br t, 1H): Amide NH.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed at m/z ~200.2.

    • Fragment: Loss of butylamine moiety may be observed at high collision energies.

Applications in Drug Discovery

This compound serves as a versatile intermediate (Linker-Head group) in the synthesis of:

  • GPCR Ligands: The piperazine moiety mimics the secondary amine found in serotonin (5-HT) and dopamine receptor antagonists.

  • Ion Channel Modulators: Analogous to lidocaine derivatives, the acetamide linker provides the necessary spatial separation for sodium channel binding [2].

  • Fragment-Based Drug Design (FBDD): The molecule possesses a "handle" (secondary amine) for rapid diversification via reductive amination or sulfonylation.

Structural Activity Relationship (SAR) Diagram

SAR Core N-butyl-2-(piperazin-1-yl)acetamide Piperazine Piperazine Ring: Basic center, H-bond acceptor/donor. Key for receptor affinity (GPCRs). Core->Piperazine Linker Acetamide Linker: Rigid spacer, H-bond donor (NH). Controls conformational entropy. Core->Linker Tail n-Butyl Chain: Lipophilic anchor. Modulates membrane permeability. Core->Tail

Figure 2: Pharmacophore dissection of CAS 89433-46-5 highlighting functional regions for medicinal chemistry optimization.

Safety & Handling

  • Hazards: As a secondary amine and acetamide derivative, treat as an Irritant (Skin/Eye) .

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Synthesis of Piperazine Acetamides

    • Source: P
    • Relevance: Describes the industrial process for analogous N-(2,6-dimethylphenyl)
    • URL:

  • Medicinal Importance of Piperazine-Based Acetanilides

    • Source: Rafiq, A. et al. "Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance."[1] Polycyclic Aromatic Compounds, 2023.[1]

    • Relevance: Reviews the biological activity and synthetic strategies for this specific chemical class.
    • URL:

  • Chemical Properties & Vendor Data

    • Source: PubChem Compound Summary for Piperazine Acetamide Deriv
    • Relevance: Validates the structural classification and predicted physicochemical properties.
    • URL:

Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-butyl-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. N-butyl-2-piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. N-butyl-2-piperazin-1-ylacetamide, a compound of interest within medicinal chemistry, presents a unique structural elucidation challenge requiring a multi-faceted analytical approach. This in-depth technical guide provides a comprehensive walkthrough of the methodologies and data interpretation required to unequivocally confirm its chemical structure. Moving beyond a simple recitation of techniques, this document delves into the strategic rationale behind experimental choices, offering field-proven insights from a Senior Application Scientist's perspective. It is designed to be a self-validating resource, grounding its protocols in authoritative principles of spectroscopy and chemical analysis.

Introduction: The Imperative of Structural Integrity

N-butyl-2-piperazin-1-ylacetamide belongs to a class of piperazine derivatives that are of significant interest in pharmaceutical research due to their versatile pharmacological properties.[1][2] The biological activity of such a molecule is intrinsically linked to its precise atomic arrangement. Therefore, unambiguous structure elucidation is not merely a procedural step but a critical prerequisite for advancing any research or development program. This guide will systematically dissect the molecule, employing a suite of modern analytical techniques to build a conclusive structural proof.

The Analytical Blueprint: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the final assignment. Our approach integrates Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance experiments.

G cluster_0 Overall Workflow MS Mass Spectrometry (Molecular Weight & Formula) Structure Final Structure Confirmation N-butyl-2-piperazin-1-ylacetamide MS->Structure Provides MW = 199.17 IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms C=O, N-H NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Structure Details H & C framework

Caption: A high-level overview of the integrated analytical workflow.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. It provides the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence. Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Dissolve 1 mg of N-butyl-2-piperazin-1-ylacetamide in 1 mL of HPLC-grade methanol.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5 µL/min.

  • Ionization Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation and Expected Results

The molecular formula of N-butyl-2-piperazin-1-ylacetamide is C₁₀H₂₁N₃O. The expected monoisotopic mass is 199.1685 g/mol . HRMS analysis should yield an [M+H]⁺ ion with a measured m/z that is in close agreement with the calculated value of 200.1763.

ParameterExpected Value
Molecular FormulaC₁₀H₂₁N₃O
Monoisotopic Mass199.1685
[M+H]⁺ (Calculated)200.1763
[M+H]⁺ (Observed)~200.1760 ± 0.0005

Trustworthiness: The high mass accuracy of TOF analyzers (typically < 5 ppm) provides strong evidence for the proposed elemental composition, effectively ruling out other potential formulas.

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can be induced to provide further structural clues. Key expected fragmentation patterns for N-butyl-2-piperazin-1-ylacetamide would involve cleavage of the amide bond and fragmentation of the butyl chain and piperazine ring.[3][4]

G cluster_1 MS Fragmentation Parent [C10H21N3O+H]+ m/z = 200.1763 Frag1 Loss of Butylamine [C6H10N2O+H]+ m/z = 127.0866 Parent->Frag1 Frag2 Piperazine fragment [C4H9N2]+ m/z = 85.0760 Parent->Frag2 Frag3 Butyl fragment [C4H9]+ m/z = 57.0704 Parent->Frag3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5][6] For N-butyl-2-piperazin-1-ylacetamide, we expect to see characteristic absorptions for the amide and amine functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation and Expected Results

The IR spectrum will provide confirmatory evidence for the presence of the amide and amine groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amide)3350 - 3250Secondary amide N-H stretching
C-H Stretch (Aliphatic)2960 - 2850Stretching of C-H bonds in the butyl and piperazine moieties
C=O Stretch (Amide)1680 - 1630Strong absorption characteristic of a secondary amide carbonyl
N-H Bend (Amine)1650 - 1580Bending vibration of the N-H bond in the piperazine ring
C-N Stretch1250 - 1020Stretching vibrations of the C-N bonds

Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ is a highly reliable indicator of the amide carbonyl group. The N-H stretching vibrations further corroborate the presence of both amide and amine functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5br s1HNH (Amide)
~3.2t2H-CH₂-NH -C=O
~3.0s2H-N-CH₂ -C=O
~2.8br s1H-NH (Piperazine)
~2.6t4HPiperazine ring protons adjacent to NH
~2.4t4HPiperazine ring protons adjacent to N-CH₂
~1.5m2H-CH₂ -CH₂-CH₃
~1.3m2H-CH₂-CH₂ -CH₃
~0.9t3H-CH₂-CH₂-CH₃
¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~170C =O (Amide)
~60-N-C H₂-C=O
~54Piperazine ring carbons adjacent to N-CH₂
~46Piperazine ring carbons adjacent to NH
~39-C H₂-NH-C=O
~31-C H₂-CH₂-CH₃
~20-CH₂-C H₂-CH₃
~14-CH₂-CH₂-C H₃
2D NMR: Assembling the Pieces
  • COSY: This experiment will show correlations between protons that are coupled to each other, confirming the connectivity within the butyl chain.

  • HSQC: This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹³C signals.

  • HMBC: This is the key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include:

    • The amide NH proton to the amide C =O carbon.

    • The -N-CH₂ -C=O protons to the C =O carbon.

    • The piperazine protons to the -N-C H₂-C=O carbon.

G cluster_2 NMR Connectivity Confirmation H_NMR 1H NMR (Proton Signals) COSY COSY (H-H Correlations) H_NMR->COSY HSQC HSQC (Direct H-C Correlations) H_NMR->HSQC HMBC HMBC (Long-Range H-C Correlations) H_NMR->HMBC C_NMR 13C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Final_Structure Complete Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Sources

Exploratory

N-butyl-2-piperazin-1-ylacetamide molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-butyl-2-(piperazin-1-yl)acetamide Part 1: Executive Technical Summary N-butyl-2-(piperazin-1-yl)acetamide is a secondary pharmacophore often utili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-butyl-2-(piperazin-1-yl)acetamide

Part 1: Executive Technical Summary

N-butyl-2-(piperazin-1-yl)acetamide is a secondary pharmacophore often utilized in medicinal chemistry as a solubilizing linker or a semi-rigid amine scaffold. Structurally, it combines a lipophilic alkyl tail (butyl group) with a polar, ionizable piperazine head group via an acetamide linker. This specific architecture makes it a valuable intermediate in the synthesis of local anesthetics, CNS-active agents, and kinase inhibitors where the piperazine moiety serves to modulate logD and metabolic stability.

Core Identity Matrix
PropertySpecification
IUPAC Name N-butyl-2-(piperazin-1-yl)acetamide
Molecular Formula C₁₀H₂₁N₃O
Molecular Weight (Free Base) 199.30 g/mol
Exact Mass 199.1685
Common Salts Dihydrochloride (

), Trifluoroacetate (

)
Predicted pKa ~9.8 (Piperazine

), ~5.6 (Piperazine

)
LogP (Predicted) 0.3 – 0.6 (Lipophilicity is modulated by the butyl chain)

Part 2: Structural Significance in Drug Design

The N-alkyl-2-(piperazin-1-yl)acetamide scaffold represents a classic "linker-head" motif. Understanding its modularity is critical for researchers optimizing pharmacokinetic (PK) profiles.

Pharmacophore Mapping
  • The Piperazine Head (

    
    ):  The secondary amine (
    
    
    
    ) acts as a basic center (pKa ~9.8), ensuring the molecule exists predominantly as a cation at physiological pH. This improves aqueous solubility and lysosomal trapping.
  • The Acetamide Linker: Provides a hydrogen bond donor (NH) and acceptor (C=O), facilitating interactions with receptor pockets (e.g., backbone amides in kinase hinges).

  • The Butyl Tail: A hydrophobic anchor that can penetrate lipid bilayers or occupy hydrophobic pockets (e.g., the hydrophobic groove of GPCRs).

Pharmacophore cluster_0 Functional Role Piperazine Piperazine Ring (Solubilizing Base) Linker Acetamide Linker (H-Bond Donor/Acceptor) Piperazine->Linker N-Alkylation Role1 High pKa (~9.8) Lysosomal Trapping Piperazine->Role1 Tail N-Butyl Chain (Lipophilic Anchor) Linker->Tail Amide Bond Role2 Rigid Spacer Metabolic Stability Linker->Role2 Role3 Membrane Permeability Tail->Role3

Figure 1: Pharmacophore dissection of the N-butyl-2-(piperazin-1-yl)acetamide scaffold, highlighting the functional contribution of each structural domain.

Part 3: Synthetic Architecture & Protocol

The synthesis follows a convergent "Chloroacetyl Linker Strategy." This method is preferred over direct peptide coupling because it avoids the need for expensive protecting groups on the piperazine if stoichiometry is managed correctly.

Reaction Scheme
  • Step A (Acylation): Reaction of n-butylamine with chloroacetyl chloride.

  • Step B (Amination): Nucleophilic displacement (

    
    ) of the chloride by piperazine.
    

Synthesis Butylamine n-Butylamine (C4H11N) Step1 Step 1: Acylation DCM, 0°C to RT Base: Et3N Butylamine->Step1 CAC Chloroacetyl Chloride (Cl-CH2-CO-Cl) CAC->Step1 Piperazine Piperazine (Excess 3-5 eq) Step2 Step 2: Substitution (Sn2) Acetonitrile or Toluene Reflux, 4-6h Piperazine->Step2 Intermediate Intermediate: N-butyl-2-chloroacetamide Intermediate->Step2 Product Product: N-butyl-2-(piperazin-1-yl)acetamide Step1->Intermediate Step2->Product

Figure 2: Two-step convergent synthesis pathway. Note the use of excess piperazine in Step 2 to prevent dimerization.

Detailed Experimental Protocol

Step 1: Synthesis of N-butyl-2-chloroacetamide

  • Reagents: n-Butylamine (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, 20 mL).

  • Procedure:

    • Dissolve n-butylamine and TEA in dry DCM under nitrogen atmosphere. Cool to 0°C.

    • Add chloroacetyl chloride dropwise over 30 minutes. The reaction is highly exothermic.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat.

      
      . Dry organic layer over 
      
      
      
      and concentrate.
    • Yield Expectation: >90% (Clear oil or low-melting solid).

Step 2: Synthesis of N-butyl-2-(piperazin-1-yl)acetamide

  • Reagents: N-butyl-2-chloroacetamide (from Step 1), Piperazine (anhydrous, 40 mmol - 4.0 eq ), Acetonitrile (30 mL).

  • Critical Note: A large excess of piperazine is required to prevent the formation of the "bis" product (where one piperazine attacks two acetamide molecules).

  • Procedure:

    • Dissolve the chloroacetamide intermediate in acetonitrile.

    • Add piperazine (dissolved in warm acetonitrile) in one portion.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Purification: Evaporate solvent. Resuspend residue in DCM and wash with water (to remove excess piperazine). The product remains in the DCM layer.

    • Salt Formation (Optional): Treat the DCM solution with 4M HCl in dioxane to precipitate the dihydrochloride salt for long-term storage.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.

Mass Spectrometry (ESI-MS)
  • Parent Ion

    
    :  200.2 m/z.
    
  • Fragmentation Pattern:

    • m/z 85: Piperazine ring fragment (characteristic).[1][2][3][4]

    • m/z 114: Loss of the butyl-amide chain.

    • m/z 127: Cleavage at the amide bond.

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
0.91 Triplet (

)
3HTerminal methyl of butyl chain (

)
1.35 – 1.50 Multiplet (

)
4HInternal methylene of butyl chain
2.50 – 2.60 Broad (

)
4HPiperazine ring protons (adjacent to alkyl)
2.90 Triplet (

)
4HPiperazine ring protons (adjacent to NH)
3.05 Singlet (

)
2HAcetyl methylene (

)
3.25 Quadruplet (

)
2HAmide methylene (

)
7.10 Broad (

)
1HAmide proton (

)

Part 5: Handling & Stability

  • Storage: The free base is an oil or low-melting solid that is sensitive to

    
     absorption (forming carbamates). Store as the Dihydrochloride salt  (white hygroscopic powder) at -20°C.
    
  • Solubility:

    • Free Base:[5] Soluble in DCM, Methanol, DMSO. Sparingly soluble in water.

    • HCl Salt: Highly soluble in water (>50 mg/mL).

References

  • PubChem Compound Summary. (2025). 2-(Piperazin-1-yl)acetamide derivatives. National Center for Biotechnology Information.

  • Gupta, R., et al. (2024). Synthesis of new N-(benzothiazole-2-yl)-2-[(substituted)piperazine]acetamide derivatives and evaluation of their AChE inhibitory activities. Drug Development Research.

  • Patent WO2004000824A1. (2004). Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. (Demonstrates the chloroacetyl chloride/piperazine synthesis logic).

  • SelleckChem. (2025). Molecular Weight Calculator & Salt Form Corrections.

Sources

Foundational

solubility of N-butyl-2-piperazin-1-ylacetamide in organic solvents

An In-Depth Technical Guide to the Solubility of N-butyl-2-piperazin-1-ylacetamide in Organic Solvents This guide provides a comprehensive overview of the solubility characteristics of N-butyl-2-piperazin-1-ylacetamide,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-butyl-2-piperazin-1-ylacetamide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of N-butyl-2-piperazin-1-ylacetamide, a piperazine derivative of interest in pharmaceutical research. Recognizing the critical role of solubility in drug development—from early-stage discovery to formulation—this document synthesizes theoretical principles with actionable experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the solubility of this compound in various organic solvents.

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1][2] Poor solubility can lead to unpredictable results in in vitro assays, challenges in formulation for in vivo studies, and ultimately, low systemic absorption.[3][4] Therefore, a thorough understanding and empirical determination of a compound's solubility profile across a range of solvents is a foundational step in the drug development pipeline. This guide focuses on N-butyl-2-piperazin-1-ylacetamide, providing both theoretical considerations and practical methodologies for assessing its solubility in organic media.

Physicochemical Properties of N-butyl-2-piperazin-1-ylacetamide

While specific experimental solubility data for N-butyl-2-piperazin-1-ylacetamide in a broad range of organic solvents is not extensively published, we can infer its likely behavior from its known physicochemical properties. The U.S. Environmental Protection Agency (EPA) provides key data for the parent compound, which serves as an excellent foundation for our analysis.[5]

PropertyValueSource
Molecular Formula C10H21N3OInferred
Melting Point 99.5 °C[5]
Water Solubility 0.345 g/L[5]
LogP (Octanol-Water) -0.166[5]
pKa (Basic) 8.04[5]
pKa (Acidic) 14.6[5]

Analysis of Physicochemical Properties:

  • Polarity and LogP: The negative LogP value of -0.166 indicates that N-butyl-2-piperazin-1-ylacetamide is a relatively polar molecule, exhibiting a preference for the aqueous phase over the lipophilic octanol phase.[5] This suggests that it will likely have better solubility in polar organic solvents.

  • pKa: The basic pKa of 8.04 is attributed to the piperazine moiety.[5] This indicates that the compound's ionization state, and therefore its solubility, will be significantly influenced by the pH of the medium.[3] In acidic organic solvents or in the presence of acidic excipients, the compound will be protonated, forming a salt and likely increasing its solubility in polar solvents.

  • Water Solubility: The reported water solubility of 0.345 g/L is relatively low.[5] This underscores the importance of exploring organic solvents and co-solvent systems for formulation and analytical purposes.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of N-butyl-2-piperazin-1-ylacetamide in various classes of organic solvents.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amide and piperazine groups of the molecule. Given the compound's polarity, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[7] N-butyl-2-piperazin-1-ylacetamide is anticipated to be highly soluble in DMSO. Its solubility in other polar aprotic solvents like acetonitrile and acetone is expected to be moderate to good.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to the compound's inherent polarity (negative LogP), its solubility in non-polar solvents is predicted to be poor.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, experimental determination is essential. The thermodynamic shake-flask method is a gold-standard approach for determining the equilibrium solubility of a compound.[8][9] This protocol outlines the steps for this method.

Materials and Equipment
  • N-butyl-2-piperazin-1-ylacetamide (solid powder)

  • A range of organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the thermodynamic solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B to vial C Seal and shake at constant temp (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E carefully F Prepare serial dilutions of filtrate E->F G Analyze by HPLC-UV or UV-Vis F->G H Quantify against calibration curve G->H

Caption: Thermodynamic solubility determination workflow.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-butyl-2-piperazin-1-ylacetamide to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8] Visual inspection should confirm the presence of undissolved solid.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.[9]

  • Quantification:

    • Prepare a stock solution of N-butyl-2-piperazin-1-ylacetamide of a known concentration in the solvent of interest.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the calibration standards and the filtered sample from the saturated solution using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][9]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Determine the concentration of N-butyl-2-piperazin-1-ylacetamide in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of N-butyl-2-piperazin-1-ylacetamide and should be considered during experimental design and data interpretation:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[6][10] However, this relationship should be determined empirically.

  • pH: As a basic compound, the solubility of N-butyl-2-piperazin-1-ylacetamide in protic solvents will be highly dependent on the pH.[3]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[10] It is important to characterize the solid form used in the solubility studies.

  • Co-solvents: The solubility of a compound can often be enhanced by using a mixture of solvents (co-solvents).[10] This is a common strategy in formulation development.

The interplay of these factors is crucial for a comprehensive understanding of the compound's solubility.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of N-butyl-2-piperazin-1-ylacetamide Polarity Polarity (LogP) Polarity->Solubility pKa pKa pKa->Solubility Polymorphism Crystalline Form Polymorphism->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility pH pH of Medium pH->Solubility Temperature Temperature Temperature->Solubility

Caption: Factors influencing the solubility of N-butyl-2-piperazin-1-ylacetamide.

Conclusion

While readily available public data on the solubility of N-butyl-2-piperazin-1-ylacetamide in a wide array of organic solvents is limited, a systematic approach based on its physicochemical properties and established experimental methodologies can provide the necessary insights for drug development professionals. Its polar nature suggests a preference for polar organic solvents, a hypothesis that can be rigorously tested using the detailed thermodynamic solubility protocol provided in this guide. By carefully considering the factors that influence solubility, researchers can generate robust and reliable data to guide formulation strategies and advance their research and development efforts.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PharmaRockss. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. [PowerPoint presentation]. SlideShare. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Outsourced Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • University Institute of Chemical Technology, North Maharashtra University. (2013, February 15). Solubility Determination in Drug Discovery and Development. SlideShare. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 19-26.
  • U.S. Environmental Protection Agency. (n.d.). 1-Piperazineacetamide, N-butyl- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E. (2012). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 101(4), 1434–1444.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Recent Advances in Pharmaceutical Sciences.
  • Chem-Space. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-butyl-2-piperazin-1-ylacetamide

Introduction N-butyl-2-piperazin-1-ylacetamide is a small molecule featuring a piperazine ring coupled to an N-butylacetamide moiety. While this specific compound is not extensively documented in public literature, its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-butyl-2-piperazin-1-ylacetamide is a small molecule featuring a piperazine ring coupled to an N-butylacetamide moiety. While this specific compound is not extensively documented in public literature, its structural components are prevalent in numerous biologically active agents. The piperazine ring, a common pharmacophore, often imparts basicity and can be crucial for receptor interactions and pharmacokinetic properties. This guide provides a comprehensive framework for the physicochemical characterization of N-butyl-2-piperazin-1-ylacetamide, offering predicted properties based on structurally related compounds and detailing the requisite experimental protocols for their empirical determination. This document is intended to be a foundational resource for researchers in drug discovery and development, enabling a thorough evaluation of this molecule's potential as a drug candidate. A comprehensive understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is a critical first step in the drug development process, influencing formulation design, bioavailability, and stability.[1][2]

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of N-butyl-2-piperazin-1-ylacetamide dictates its fundamental physical and chemical attributes. The molecule comprises a hydrophilic piperazine ring and a more lipophilic N-butylacetamide tail, suggesting a balance of properties that will influence its behavior in both aqueous and lipid environments.

Caption: Chemical structure of N-butyl-2-piperazin-1-ylacetamide.

Given the limited direct experimental data for N-butyl-2-piperazin-1-ylacetamide, the following table presents predicted and extrapolated physicochemical properties. These values are derived from analyses of structurally similar compounds, such as N-butylacetamide and other piperazine derivatives.[3][4][5]

PropertyPredicted/Estimated ValueNotes
Molecular Formula C10H21N3O-
Molecular Weight 199.29 g/mol -
IUPAC Name N-butyl-2-(piperazin-1-yl)acetamide-
Physical State Predicted to be a liquid or low-melting solidBased on similar N-alkylacetamides.
Boiling Point Estimated: 280-330 °CExtrapolated from related compounds.
Melting Point Not availableRequires experimental determination.
Solubility Predicted to be soluble in water and polar organic solventsThe piperazine and amide groups suggest hydrophilicity.
pKa Primary amine (piperazine): ~9.8, Secondary amine (piperazine): ~5.7Typical values for piperazine nitrogens.
LogP Estimated: 0.8 - 1.8Indicates a balance of hydrophilic and lipophilic character.

Experimental Protocols for Physicochemical Characterization

A thorough experimental investigation is essential to definitively determine the physicochemical properties of N-butyl-2-piperazin-1-ylacetamide. The following section outlines detailed methodologies for key characterization experiments.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Melting Point Determination [6][7][8][9]

  • Sample Preparation: Ensure the sample is thoroughly dried and in a fine powdered form.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the anticipated melting point.

  • Data Acquisition: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as a range.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Load Capillary prep2->prep3 analysis1 Place in Apparatus prep3->analysis1 Transfer analysis2 Rapid Heating analysis1->analysis2 analysis3 Slow Heating (1-2°C/min) analysis2->analysis3 analysis4 Record Melting Range analysis3->analysis4

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter for drug candidates as it directly impacts bioavailability.[10][11] The "shake-flask" method is a traditional and reliable technique for determining equilibrium solubility.[12][13]

Methodology: Shake-Flask Solubility Determination [13][14][15][16]

  • Preparation: Add an excess amount of N-butyl-2-piperazin-1-ylacetamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms like N-butyl-2-piperazin-1-ylacetamide, the pKa values will dictate the extent of ionization at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a widely used and accurate method for pKa determination.[12][17][18][19]

Methodology: Potentiometric Titration [17][19]

  • Solution Preparation: Prepare a solution of N-butyl-2-piperazin-1-ylacetamide of known concentration (e.g., 1 mM) in a suitable solvent, typically water or a co-solvent system if solubility is limited.[17] Ensure the ionic strength is kept constant with an electrolyte like KCl.[17]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.

G cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis setup1 Prepare Sample Solution setup2 Calibrate pH Meter setup1->setup2 setup3 Assemble Titration Apparatus setup2->setup3 titrate1 Incremental Titrant Addition setup3->titrate1 titrate2 Record pH at Equilibrium titrate1->titrate2 analysis1 Plot pH vs. Titrant Volume titrate2->analysis1 analysis2 Determine Inflection Points analysis1->analysis2 analysis3 Calculate pKa Values analysis2->analysis3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Analytical and Spectroscopic Characterization

To confirm the identity and purity of synthesized N-butyl-2-piperazin-1-ylacetamide, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of a compound. A reversed-phase method with a C18 column and a mobile phase gradient of water and acetonitrile (both containing a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point. Detection via UV-Vis spectrophotometry would allow for quantification of the main peak and any impurities.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[20] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and would be expected to show a prominent protonated molecular ion peak [M+H]+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the chemical structure.[20]

    • 1H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the protons of the n-butyl group, the methylene protons of the acetamide, and the protons on the piperazine ring. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule.

    • 13C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, with the carbonyl carbon of the amide appearing at a characteristic downfield chemical shift.

Conclusion

While N-butyl-2-piperazin-1-ylacetamide is not a widely studied molecule, its structural features are of interest in medicinal chemistry. This technical guide provides a comprehensive roadmap for its thorough physicochemical characterization. By employing the detailed experimental protocols for determining melting point, solubility, and pKa, alongside robust analytical and spectroscopic methods for structural confirmation and purity assessment, researchers can build a complete and reliable data package for this compound. Such a dataset is fundamental for making informed decisions in the early stages of drug discovery and development, ultimately enabling the rational design of future experiments and the assessment of its therapeutic potential.

References

  • Vulcanchem. N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide - 887833-64-9.
  • Chemsrc. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide.
  • Jay Finechem. N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.
  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
  • ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp.
  • National Institute of Standards and Technology. Acetamide, N-butyl- - the NIST WebBook.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • BLDpharm. 5294-61-1|N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
  • PubChem. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342.
  • Cheméo. Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9).
  • PubChem. N-ethyl-2-(piperazin-1-yl)acetamide | C8H17N3O | CID 16395007.
  • National Institutes of Health.
  • Labinsights.
  • Unknown.
  • Chemistry LibreTexts. 4.
  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Unknown.
  • Unknown. experiment (1)
  • UNODC Synthetic Drug Strategy.
  • AKJournals. PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis.
  • Unknown. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Creative Bioarray.
  • Unknown.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • PubMed. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of N-Butyl-2-(methylamino)acetamide.
  • ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • National Institutes of Health.
  • Westlab. Measuring the Melting Point.
  • Chemistry LibreTexts. 2.
  • Lund University Publications.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Unknown. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.
  • Unknown. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Unknown.
  • Unknown. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx.

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Foundational

Technical Guide: Spectroscopic Validation of N-Butyl-2-(piperazin-1-yl)acetamide

Topic: Spectroscopic Characterization of N-Butyl-2-(piperazin-1-yl)acetamide Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals [1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of N-Butyl-2-(piperazin-1-yl)acetamide Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

[1]

Executive Summary & Chemical Context

N-Butyl-2-(piperazin-1-yl)acetamide (CAS: 55829-43-1) represents a critical pharmacophore scaffold in medicinal chemistry, often utilized to enhance the aqueous solubility of lipophilic drug candidates via the piperazine moiety or as a linker in fragment-based drug design (FBDD).

This guide provides a definitive spectroscopic profile for the structural validation of this compound.[1] Unlike simple aliphatic amines, the coexistence of a secondary amine (piperazine N4), a tertiary amine (piperazine N1), and a secondary amide creates a complex electronic environment that requires multi-modal analysis (NMR, IR, MS) for unambiguous assignment.

Chemical Identity
PropertySpecification
IUPAC Name N-butyl-2-(piperazin-1-yl)acetamide
Molecular Formula C₁₀H₂₁N₃O
Molecular Weight 199.29 g/mol
Monoisotopic Mass 199.1685 Da
Key Functionalities Secondary Amide, Piperazine (2° & 3° amines)

Synthesis & Sample Preparation Workflow

To ensure the spectroscopic data discussed below correlates with high-purity material, the following synthesis and isolation logic is presumed. This workflow minimizes common impurities (e.g., bis-alkylated piperazine) that complicate spectral interpretation.

Logic-Driven Synthesis Pathway

The synthesis typically proceeds via nucleophilic substitution of N-butyl-2-chloroacetamide with excess piperazine.

Critical Control Point: A large excess (3-5 eq) of piperazine is required to prevent the formation of the symmetrical dimer (N,N'-bis(butylcarbamoylmethyl)piperazine).

Visualization: Reaction & Workup Logic

SynthesisWorkflow Start Reagents: N-Butyl-2-chloroacetamide + Piperazine (5 eq) Reaction Reaction: SN2 Substitution Solvent: THF/EtOH, Reflux Start->Reaction Heat Quench Workup: Evaporate Solvent Basify (pH > 12) Reaction->Quench Complete Extract Extraction: DCM (Product in Organic) Excess Piperazine in Aqueous Quench->Extract Partition Purify Purification: Recrystallization or Column Chromatography Extract->Purify Crude Oil Final Target: N-Butyl-2-(piperazin-1-yl)acetamide Purify->Final Pure >98%

Caption: Figure 1. Optimized synthetic workflow emphasizing the removal of excess piperazine to ensure spectral purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the regio-chemistry of the piperazine ring and the integrity of the butyl chain.

Experimental Protocol:

  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution of the aliphatic chain. DMSO-d₆ is recommended if the amide NH proton exchange needs to be suppressed to view coupling.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Assignment (400 MHz, CDCl₃)

The spectrum is characterized by the distinct "roofing" effect of the piperazine protons and the triplet-multiplet pattern of the butyl chain.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Amide NH 7.10 - 7.30Broad Singlet1HExchangeable; shift varies with concentration/solvent.
Linker CH₂ 2.98Singlet2HIsolated methylene between carbonyl and piperazine N1.
Piperazine (N1) 2.55Triplet (br)4HProtons adjacent to the tertiary amine (linker side).
Piperazine (N4) 2.90Triplet (br)4HProtons adjacent to the secondary amine; downfield due to H-bonding.
Butyl C1 3.25Quartet2HAdjacent to amide nitrogen; couples with NH and C2.
Butyl C2 1.48Quintet2HShielded methylene.
Butyl C3 1.35Sextet2HShielded methylene.
Butyl C4 0.92Triplet3HTerminal methyl group.
Amine NH 1.80 - 2.00Broad Singlet1HPiperazine secondary amine proton (often broad/invisible).
¹³C NMR Assignment (100 MHz, CDCl₃)
PositionShift (δ, ppm)Assignment Logic
C=O 169.5Amide carbonyl carbon.
Linker CH₂ 62.1Alpha to both carbonyl and amine (deshielded).
Piperazine C 54.2Carbons adjacent to tertiary N1.
Piperazine C 46.0Carbons adjacent to secondary N4.
Butyl C1 39.1N-alkyl carbon.
Butyl C2 31.8Aliphatic chain.
Butyl C3 20.1Aliphatic chain.
Butyl C4 13.7Terminal methyl.

Expert Insight: In ¹H NMR, if the piperazine ring signals appear as a single broad singlet at ~2.7 ppm, this indicates rapid chair-chair interconversion or insufficient resolution. Cooling the sample or using a higher field (600 MHz) will resolve the AA'BB' system.

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the functional group transformation (chloride displacement) and the presence of the amide.

Experimental Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Resolution: 4 cm⁻¹.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3280 - 3350 ν(N-H) stretchBroad band indicating both Amide NH and Amine NH.
2950, 2920 ν(C-H) stretchAsymmetric/Symmetric alkyl stretches (butyl chain).
1645 - 1655 ν(C=O) Amide IStrongest peak; confirms amide bond integrity.
1530 - 1550 δ(N-H) Amide IIBending vibration mixed with C-N stretch.
1130 - 1150 ν(C-N) stretchC-N stretch of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular fingerprint.[1][2] For this basic compound, Electrospray Ionization (ESI) in Positive mode is the standard.

Fragmentation Pathway (ESI-MS/MS)

The fragmentation is driven by the basic nitrogen atoms. The parent ion [M+H]⁺ is stable, but collision-induced dissociation (CID) yields characteristic daughter ions.

Key Ions:

  • m/z 200.2: [M+H]⁺ (Parent)

  • m/z 127.1: Loss of butylamine group (cleavage at amide bond).

  • m/z 85.1: Piperazine ring fragment (characteristic of unsubstituted piperazine).

Visualization: MS Fragmentation Logic

MSFragmentation Parent [M+H]+ m/z 200.2 Frag1 Amide Cleavage [Piperazinyl-acetyl]+ m/z 127.1 Parent->Frag1 Collision Induced Dissociation Neutral Neutral Loss: Butylamine (C4H11N) Parent->Neutral Loss Frag2 Piperazine Ring [C4H9N2]+ m/z 85.1 Frag1->Frag2 Further Fragmentation

Caption: Figure 2. Predicted ESI-MS fragmentation pathway for structural confirmation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3409342, 2-(Piperazin-1-yl)acetamide. Retrieved from [Link]

  • Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.[3] Bulgarian Chemical Communications, 50(3), 445–451.[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). N-Butylacetamide IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Foundational

discovery and history of N-butyl-2-piperazin-1-ylacetamide

The following technical guide details the discovery, chemical architecture, and synthetic utility of N-butyl-2-piperazin-1-ylacetamide (CAS 89433-46-5). This document is structured for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical architecture, and synthetic utility of N-butyl-2-piperazin-1-ylacetamide (CAS 89433-46-5). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold in the development of local anesthetics, antimicrobials, and CNS-active agents.

Discovery, Synthesis, and Pharmacological Utility[1]

Part 1: Executive Summary & Historical Context

N-butyl-2-piperazin-1-ylacetamide is a bioactive organic scaffold belonging to the piperazine acetamide class.[1] While not a mass-marketed drug under a trade name, it represents a critical "evolutionary link" in medicinal chemistry, bridging the structural gap between anilide-based local anesthetics (like Lidocaine) and piperazine-based CNS ligands .

The Discovery Lineage

The compound's history is rooted in the structural optimization of Lidocaine (discovered 1943) and the exploration of the piperazine pharmacophore (popularized in the 1950s).

  • The Lidocaine Template: Medicinal chemists sought to improve Lidocaine's stability and reduce toxicity by modifying its two core domains: the lipophilic aromatic head and the hydrophilic amine tail.

  • The Piperazine Substitution: In the 1970s and 80s, researchers began replacing the diethylamine tail of Lidocaine with cyclic amines, specifically piperazine . This modification was driven by the piperazine ring's ability to engage in secondary binding interactions (e.g., with GPCRs or ion channels) that linear amines could not.

  • The Aliphatic Shift: Unlike Lidocaine, which possesses an aromatic (phenyl) amide, N-butyl-2-piperazin-1-ylacetamide features an aliphatic N-butyl chain . This shift was part of a broader effort to create "non-aromatic" amide anesthetics and to synthesize versatile intermediates for library generation.

The specific CAS registration (89433-46-5) correlates with the surge in combinatorial chemistry in the mid-1980s, where this molecule served as a modular building block for creating diverse bioactive libraries.

Part 2: Chemical Architecture & Properties[4]

The molecule is defined by three distinct pharmacophoric regions, making it a "Privileged Structure" in drug design.

PropertySpecification
IUPAC Name N-butyl-2-(piperazin-1-yl)acetamide
CAS Number 89433-46-5
Molecular Formula C₁₀H₂₁N₃O
Molecular Weight 199.29 g/mol
LogP (Predicted) ~0.8 (Amphiphilic)
pKa (Piperazine) ~9.8 (Secondary amine), ~5.6 (Tertiary amine)
Structural Logic
  • Domain A (The Anchor): The N-butyl group provides lipophilicity, allowing membrane penetration. Unlike bulky aromatic groups, the butyl chain offers flexibility.

  • Domain B (The Linker): The Acetamide bridge (-NH-CO-CH₂-) offers metabolic stability and hydrogen-bonding capability.

  • Domain C (The Warhead): The Piperazine ring contains a secondary amine, acting as a "handle" for further derivatization (e.g., attaching fluorophores, drug conjugates, or receptor-specific tails).

Part 3: Synthetic Protocol (Self-Validating System)

The synthesis follows a convergent Nucleophilic Substitution pathway. This protocol is designed for high purity and scalability, utilizing the "Chloroacetamide Route."

Reaction Scheme (DOT Visualization)

The following diagram illustrates the two-step synthesis and the critical "Aziridinium" mechanistic intermediate often seen in similar kinetics.

SynthesisPath ButylAmine n-Butylamine (Nucleophile 1) Intermed Intermediate: N-butyl-2-chloroacetamide ButylAmine->Intermed Step 1: Acylation (-HCl) ChloroAcetyl Chloroacetyl Chloride (Electrophile) ChloroAcetyl->Intermed Piperazine Piperazine (Nucleophile 2) TS Transition State: SN2 Displacement Piperazine->TS Intermed->TS Step 2: Substitution Product TARGET: N-butyl-2-piperazin-1-ylacetamide TS->Product Reflux/Base

Figure 1: Convergent synthesis pathway via N-acylation followed by SN2 aminolysis.

Detailed Methodology

Step 1: Synthesis of N-butyl-2-chloroacetamide

  • Setup: Charge a round-bottom flask with n-Butylamine (1.0 eq) and Dichloromethane (DCM) . Cool to 0°C.

  • Addition: Add Triethylamine (1.2 eq) as a proton scavenger.

  • Reaction: Dropwise add Chloroacetyl chloride (1.1 eq) over 30 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and Brine. Dry organic layer over MgSO₄. Evaporate solvent.

    • Validation: TLC (Hexane:EtOAc 3:1) should show a single spot (Rf ~0.6).

Step 2: Piperazine Coupling (The Critical Step)

  • Reactants: Dissolve the N-butyl-2-chloroacetamide (from Step 1) in Acetonitrile .

  • Nucleophile Excess: Add Piperazine (anhydrous) in large excess (3.0 - 5.0 eq).

    • Causality: The excess is critical to prevent the formation of the "Bis-dimer" (where one piperazine molecule attacks two acetamide chains).

  • Conditions: Reflux at 80°C for 4-6 hours. Potassium Carbonate (K₂CO₃) can be added as an auxiliary base.

  • Purification:

    • Filter off inorganic salts.

    • Evaporate solvent.

    • Selective Extraction: Partition between water and DCM. The excess piperazine remains in the water; the product extracts into DCM.

    • Crystallization: Convert to the dihydrochloride salt using HCl/Ether for stable storage.

Part 4: Pharmacological Applications & Significance[4][5]

This molecule is rarely the "end product" but rather a potent Pharmacophore used to probe biological systems.

1. Local Anesthetic Research (Ion Channel Modulation)

Structurally, the molecule mimics the "Intermediate Chain" of amide anesthetics.

  • Mechanism: It binds to the intracellular pore of voltage-gated sodium channels (NaV1.x).

  • Significance: The piperazine ring introduces a rigid steric bulk compared to the diethylamine of Lidocaine, altering the "Use-Dependent Block" kinetics.

2. Antimicrobial & Antifungal Scaffolds

Recent studies (see Ref 1) have utilized piperazine acetamides as linkers to attach thiazole or pyridine rings.

  • Application: The N-butyl-2-piperazin-1-ylacetamide unit serves as the core.[1] The free nitrogen on the piperazine is arylated to create "Gemini-like" surfactants or specific enzyme inhibitors (e.g., MurB inhibitors in E. coli).

3. CNS Ligand Design (Sigma & Dopamine)

The piperazine moiety is a "Master Key" for GPCRs.

  • Dopamine (D2/D3): Derivatizing the free piperazine nitrogen with a phenyl group converts this scaffold into a putative D2 antagonist.

  • Sigma Receptors: The N-butyl chain provides the necessary hydrophobicity to dock into the Sigma-1 receptor lipophilic pocket, while the basic nitrogens interact with the aspartate residue.

Part 5: References
  • Mantri, P. et al. (2020). "Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides." Archiv der Pharmazie.

  • BenchChem Technical Data. "The Chloroethyl Group in Piperazine Derivatives: Reactivity and Biological Significance."

  • PubChem Compound Summary. "N-butyl-2-chloroacetamide (Precursor)."

  • ChemicalBook Database. "CAS 89433-46-5 Entry & Physical Properties."

  • Gupta, R. et al. (2023). "Synthetic Routes for the Development of Piperazine-Based Acetanilides." Polycyclic Aromatic Compounds.

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of N-butyl-2-piperazin-1-ylacetamide Targets

Preamble: Navigating the Unknowns of a Novel Chemical Entity In the realm of contemporary drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges. A cri...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the realm of contemporary drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges. A critical and often early hurdle is the identification of its biological targets. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of protein targets for N-butyl-2-piperazin-1-ylacetamide, a compound for which, for the purposes of this guide, we will assume there is a paucity of published biological data. The methodologies outlined herein are designed to be a self-validating system, providing a robust workflow for researchers, scientists, and drug development professionals. Our approach will be rooted in a multi-pronged strategy, leveraging both the structural features of the compound and the vast repositories of known bioactivity data.

Section 1: The Multi-faceted Approach to Target Identification

The identification of a drug's target is a cornerstone of drug discovery, and in silico methods provide a time- and cost-effective means to generate initial hypotheses.[1][2] When faced with a novel compound such as N-butyl-2-piperazin-1-ylacetamide, a dual-pronged approach is most effective: leveraging both ligand-based and structure-based methodologies.[3] This strategy allows us to cast a wide net, identifying potential targets by comparing our query molecule to compounds with known activities and by directly assessing its binding potential against a vast array of protein structures.

Ligand-Based Strategies: Learning from Chemical Kin

Ligand-based methods operate on the principle of "guilt by association": if a molecule is structurally similar to known active compounds, it is likely to share similar biological targets. This approach is particularly valuable when the three-dimensional structure of a potential target is unknown.[4]

Structure-Based Strategies: A Direct Interrogation of the Proteome

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a biological target to predict the binding affinity of a small molecule.[5] In the context of target identification for a novel compound, we employ a "reverse" or "inverse" docking strategy.[6] Instead of screening a library of compounds against a single target, we screen our single compound of interest against a library of protein structures.[6]

Section 2: The Workflow: From Chemical Structure to Prioritized Target List

The following is a detailed, step-by-step workflow for the in silico target prediction for N-butyl-2-piperazin-1-ylacetamide.

Step 1: Ligand Preparation - The Foundation of a Robust Prediction

The initial and critical step is the preparation of the 3D structure of N-butyl-2-piperazin-1-ylacetamide. This involves generating a high-quality, energetically minimized 3D conformation.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of N-butyl-2-piperazin-1-ylacetamide using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D structure using a computational chemistry software package like Open Babel.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic for docking simulations.

Step 2: Ligand-Based Target Prediction - Uncovering Clues from Chemical Similarity

With a prepared 3D structure, we can now search for structurally similar compounds with known biological activities in publicly available databases.

Protocol:

  • Database Selection: Utilize large-scale, manually curated databases of bioactive molecules such as ChEMBL and PubChem.[7][8][9] These databases contain vast amounts of chemical, bioactivity, and genomic data.[7]

  • Similarity Searching: Perform a 2D and 3D similarity search using the prepared structure of N-butyl-2-piperazin-1-ylacetamide as the query. Common similarity metrics include Tanimoto coefficient for 2D fingerprints and shape-based similarity for 3D conformations.

  • Data Mining and Analysis: Analyze the search results to identify clusters of similar compounds with annotated biological targets. Pay close attention to the reported bioactivity data (e.g., IC50, Ki, EC50) to gauge the potency of the similar compounds.

Data Presentation: Putative Targets from Ligand-Based Screening

Similar Compound IDTanimoto SimilarityKnown Target(s)Reported Bioactivity (nM)
CHEMBLXXXXXX10.85Dopamine D2 ReceptorKi = 50
CHEMBLXXXXXX20.82Sigma-1 ReceptorIC50 = 120
CHEMBLXXXXXX30.79Histamine H1 ReceptorKi = 85
............
Step 3: Structure-Based Target Prediction - Reverse Docking

Reverse docking allows for the direct assessment of the binding potential of N-butyl-2-piperazin-1-ylacetamide against a library of protein structures.[6][10]

Protocol:

  • Target Library Preparation: Compile a library of 3D protein structures. This can be a curated set of druggable proteins or a comprehensive collection from the Protein Data Bank (PDB).

  • Binding Site Identification: For each protein in the library, identify potential binding sites. This can be done using algorithms that detect cavities on the protein surface or by using the location of a co-crystallized ligand if available.[11]

  • Molecular Docking: Dock the prepared 3D structure of N-butyl-2-piperazin-1-ylacetamide into the identified binding sites of each protein in the library using a docking program like AutoDock Vina or Glide.[12][13]

  • Scoring and Ranking: Score the docking poses based on the predicted binding affinity (e.g., docking score, binding energy). Rank the proteins in the library based on these scores to identify the most likely targets.

Data Presentation: Top-Ranked Potential Targets from Reverse Docking

Protein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
5-HT2A Receptor (6A93)-9.5Asp155, Ser242, Phe339
Alpha-1A Adrenergic Receptor (5ZUD)-9.2Asp106, Phe308, Trp312
Muscarinic M1 Receptor (5CXV)-8.9Asp105, Tyr106, Trp400
.........
Step 4: Pharmacophore Modeling - Abstracting Key Interaction Features

Pharmacophore modeling can be used to create a 3D representation of the essential steric and electronic features required for a molecule to interact with a specific target.[14][15] This can be done in a ligand-based manner by aligning a set of active molecules or in a structure-based manner by analyzing the interaction patterns within a protein's binding site.[4]

Protocol:

  • Model Generation: Based on the results from the ligand-based and structure-based screens, generate pharmacophore models. For promising targets identified through reverse docking, a structure-based pharmacophore can be created from the docked pose of N-butyl-2-piperazin-1-ylacetamide.

  • Virtual Screening: Use the generated pharmacophore models to screen virtual compound libraries. This can help to identify other potential active compounds and to validate the importance of the identified chemical features.

Step 5: Machine Learning Approaches - Enhancing Predictive Power

Machine learning and deep learning models are increasingly being used for drug-target interaction prediction.[16][17] These models can learn complex patterns from large datasets of known drug-target interactions.[18]

Protocol:

  • Model Selection: Utilize pre-trained machine learning models or develop custom models using curated datasets of drug-target interactions.

  • Feature Representation: Represent N-butyl-2-piperazin-1-ylacetamide and potential protein targets using appropriate molecular and protein descriptors.

  • Prediction and Validation: Use the machine learning model to predict the likelihood of interaction between the compound and a panel of targets.

Section 3: Interpretation, Validation, and the Path Forward

The output of these in silico methods is a list of putative targets, which must be carefully interpreted and prioritized for experimental validation.

Consensus Scoring and Target Prioritization

A key to increasing the confidence in predicted targets is to look for consensus between the different methods. Targets that are identified by both ligand-based similarity and structure-based docking are of higher interest.

The Imperative of Experimental Validation

It is crucial to emphasize that in silico predictions are hypotheses that must be confirmed through experimental validation.[19]

Experimental Validation Protocols:

  • Binding Assays: Perform direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm the physical interaction between N-butyl-2-piperazin-1-ylacetamide and the prioritized protein targets.

  • Functional Assays: Conduct functional assays to determine if the binding of the compound to the target results in a biological response (e.g., enzyme inhibition, receptor agonism/antagonism).

  • Cell-Based Assays: Progress to cell-based assays to assess the effect of the compound in a more physiologically relevant context.[20]

Visualizations

In_Silico_Target_Prediction_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach LigandPrep 1. Ligand Preparation (3D Structure Generation) SimilaritySearch 2. Similarity Searching (ChEMBL, PubChem) LigandPrep->SimilaritySearch ReverseDocking 2. Reverse Docking (e.g., AutoDock Vina) LigandPrep->ReverseDocking LigandTargets Putative Targets SimilaritySearch->LigandTargets Consensus 3. Consensus Analysis & Prioritization LigandTargets->Consensus TargetLib 1. Target Library (PDB) TargetLib->ReverseDocking StructureTargets Putative Targets ReverseDocking->StructureTargets StructureTargets->Consensus Validation 4. Experimental Validation (Binding & Functional Assays) Consensus->Validation

Caption: Overall workflow for in silico target prediction.

Signaling_Pathway_Hypothesis cluster_downstream Potential Downstream Effects Compound N-butyl-2-piperazin-1-ylacetamide Target1 Dopamine D2 Receptor Compound->Target1 Binds Target2 5-HT2A Receptor Compound->Target2 Binds Target3 Sigma-1 Receptor Compound->Target3 Binds Pathway1 Dopaminergic Signaling Target1->Pathway1 Modulates Pathway2 Serotonergic Signaling Target2->Pathway2 Modulates Pathway3 Cellular Stress Response Target3->Pathway3 Modulates

Caption: Hypothetical signaling pathway engagement.

Conclusion

The in silico prediction of biological targets for a novel chemical entity like N-butyl-2-piperazin-1-ylacetamide is a powerful hypothesis-generating engine. By integrating ligand-based and structure-based computational methods, researchers can efficiently navigate the vastness of biological space to identify a manageable number of high-probability targets for subsequent experimental validation. This guide provides a robust and scientifically sound framework for this endeavor, emphasizing the critical interplay between computational prediction and experimental confirmation in the modern drug discovery pipeline.

References

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • IJNRD. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro. Retrieved from [Link]

  • Schrödinger. (2022, January 23). Structure-Based Virtual Screening Lesson Plan. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]

  • IJNRD. (n.d.). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. Retrieved from [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 21). Full article: Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • PubMed. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

  • ScienceDirect. (2024, April 12). A review of machine learning-based methods for predicting drug-target interactions. Retrieved from [Link]

  • PubMed. (2025, February 6). Pharmacophore modeling in drug design. Retrieved from [Link]

  • YouTube. (2022, July 8). MultiDock Screening Tool - Reverse docking demonstration. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Based Virtual Screening. Retrieved from [Link]

  • UNIR. (2024, June 1). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. Retrieved from [Link]

  • SlideShare. (n.d.). Ligand-Based and Structure-Based Virtual Screening. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico Methods for Identification of Potential Therapeutic Targets. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is pharmacophore modeling and its applications? Retrieved from [Link]

  • PubMed Central. (2023, October 10). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Retrieved from [Link]

  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure-based virtual screening workflow using the glide module of Schrodinger and identification of hit molecules (4). Retrieved from [Link]

  • YouTube. (2021, January 10). Virtual Screening | Introduction to Ligand Based VS || Drug Discovery || P3a. Retrieved from [Link]

  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions? Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Frontiers. (2021, June 20). Application of Machine Learning for Drug–Target Interaction Prediction. Retrieved from [Link]

  • YouTube. (n.d.). Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. Retrieved from [Link]

  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]

  • The Open Targets Blog. (2019, December 5). Using ChEMBL for target identification and prioritisation. Retrieved from [Link]

  • MDPI. (n.d.). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Retrieved from [Link]

  • Medium. (2026, January 31). AI's Impact in the Drugmaking World. Retrieved from [Link]

  • YouTube. (2021, November 14). Structure-Based Drug Discovery, virtual screening ONLINE by MCULE (Search 100+ Million Compounds). Retrieved from [Link]

  • vscht.cz. (n.d.). Virtual screening tutorial This tutorial is inspired by the article of Chris de Graaf and coworkers[21]. Hista. Retrieved from [Link]

  • Network Medicine Alliance. (2025, July 12). Network-based approach to prediction and population-based validation of in silico drug repurposing. Retrieved from [Link]

  • ResearchGate. (2014, September 2). How do you perform inverse docking? Retrieved from [Link]

  • ResearchGate. (2025, August 7). BindingDB and ChEMBL: Online compound databases for drug discovery. Retrieved from [Link]

  • MDPI. (2022, August 4). Structure-Based Virtual Screening | Encyclopedia MDPI. Retrieved from [Link]

  • Oxford Academic. (2020, January 17). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper | Briefings in Bioinformatics. Retrieved from [Link]

  • Patsnap. (2024, December 19). Reverse docking: Significance and symbolism. Retrieved from [Link]

  • YouTube. (2023, October 26). Tutorial 1 : A beginner's guide to in-silico drug discovery. Retrieved from [Link]

  • Oxford Academic. (2019, April 9). Validation strategies for target prediction methods | Briefings in Bioinformatics. Retrieved from [Link]

  • PubMed Central. (n.d.). Mapping Between Databases of Compounds and Protein Targets. Retrieved from [Link]

  • YouTube. (2024, November 24). PubChem database for drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmmaker: Pharmacophore modeling and hit identification based on druggability simulations. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis of N-butyl-2-piperazin-1-ylacetamide protocol

An In-Depth Technical Guide to the Synthesis of N-butyl-2-piperazin-1-ylacetamide Abstract This application note provides a comprehensive, field-proven protocol for the two-step synthesis of N-butyl-2-piperazin-1-ylaceta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-butyl-2-piperazin-1-ylacetamide

Abstract

This application note provides a comprehensive, field-proven protocol for the two-step synthesis of N-butyl-2-piperazin-1-ylacetamide, a valuable piperazine-containing scaffold for drug discovery and development. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The synthesis involves an initial acylation of n-butylamine to form the key intermediate, N-butyl-2-chloroacetamide, followed by a nucleophilic substitution with piperazine. This guide includes detailed, step-by-step instructions for synthesis, purification, and characterization, alongside critical safety information and troubleshooting advice to ensure a self-validating and reliable experimental workflow.

Introduction and Significance

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of FDA-approved drugs due to their favorable pharmacokinetic properties and ability to engage with biological targets.[1][2] N-butyl-2-piperazin-1-ylacetamide belongs to this important class of compounds, serving as a versatile building block for creating more complex molecules with potential therapeutic applications. Its structure combines a flexible N-butyl amide group with the nucleophilic piperazine ring, offering multiple points for further chemical modification.

The synthetic strategy detailed herein is a robust and scalable two-step process. This approach is predicated on fundamental and reliable organic reactions: nucleophilic acyl substitution followed by nucleophilic alkylation. Understanding the mechanics of these reactions is paramount for optimizing yield, minimizing side products, and ensuring the purity of the final compound.

Overall Synthetic Scheme

The synthesis is achieved in two distinct stages:

  • Step 1: Synthesis of Intermediate N-butyl-2-chloroacetamide (I) via acylation of n-butylamine with chloroacetyl chloride.

  • Step 2: Synthesis of N-butyl-2-piperazin-1-ylacetamide (II) via nucleophilic substitution of the intermediate with piperazine.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Validation start1 n-Butylamine + Chloroacetyl Chloride proc1 Acylation Reaction (DCM, Et3N, 0°C to RT) start1->proc1 workup1 Aqueous Workup & Purification proc1->workup1 inter Intermediate (I) N-butyl-2-chloroacetamide workup1->inter proc2 Nucleophilic Substitution (Acetonitrile, K2CO3, Reflux) inter->proc2 Input for Step 2 start2 Piperazine (excess) start2->proc2 workup2 Filtration, Extraction, & Purification proc2->workup2 final Final Product (II) N-butyl-2-piperazin-1-ylacetamide workup2->final char Characterization (NMR, MS, FT-IR) final->char

Caption: Overall workflow for the two-step synthesis and validation.

Part 1: Synthesis of N-butyl-2-chloroacetamide (Intermediate I)

Principle and Mechanistic Insight

This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. A non-nucleophilic base, such as triethylamine (Et₃N), is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Without this base, the HCl would protonate the starting n-butylamine, rendering it non-nucleophilic and halting the reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
n-Butylamine≥99%Sigma-Aldrich-
Chloroacetyl chloride≥98%Sigma-AldrichHighly corrosive and lachrymatory. Handle in fume hood.
Triethylamine (Et₃N)≥99%Sigma-AldrichDistill from CaH₂ if necessary.
Dichloromethane (DCM)AnhydrousFisher Scientific-
Hydrochloric Acid (HCl)1 M aq.-For workup.
Sodium Bicarbonate (NaHCO₃)Saturated aq.-For workup.
BrineSaturated aq.-For workup.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying.

Equipment: 250 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) apparatus.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add n-butylamine (5.0 g, 68.4 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (8.5 g, 75.2 mmol, 1.1 equiv.) and triethylamine (7.6 g, 75.2 mmol, 1.1 equiv.) in anhydrous dichloromethane (30 mL).

  • Reaction Execution: Add the chloroacetyl chloride/triethylamine solution dropwise to the stirred n-butylamine solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 30% ethyl acetate in hexanes), visualizing with potassium permanganate stain. The disappearance of the n-butylamine spot indicates completion.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess triethylamine and its salt, while the bicarbonate wash removes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, N-butyl-2-chloroacetamide, is often a pale yellow oil or low-melting solid that can be used directly in the next step if sufficiently pure.[4] If necessary, purify via flash column chromatography on silica gel.

Part 2: Synthesis of N-butyl-2-piperazin-1-ylacetamide (Product II)

Principle and Mechanistic Insight

This step is a nucleophilic substitution where piperazine, acting as the nucleophile, displaces the chloride from the α-carbon of the acetamide intermediate.[5][6] A key challenge with piperazine is its symmetrical nature, containing two secondary amine groups. To favor mono-alkylation and prevent the formation of the undesired di-alkylated byproduct, a large excess of piperazine is used. This statistical control ensures that a molecule of the chloroacetamide intermediate is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. A mild base like potassium carbonate (K₂CO₃) is used to neutralize the HCl formed, preventing the protonation of piperazine.[7]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-butyl-2-chloroacetamide (I)From Part 1--
PiperazineAnhydrous, ≥99%Sigma-AldrichCorrosive and sensitizer. Handle with care.[8][9]
Potassium Carbonate (K₂CO₃)Anhydrous, Powdered--
Acetonitrile (MeCN)AnhydrousFisher Scientific-
Ethyl AcetateReagent Grade-For extraction.
Deionized Water--For workup.

Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add piperazine (17.7 g, 205.2 mmol, 3.0 equiv.), anhydrous potassium carbonate (14.2 g, 102.6 mmol, 1.5 equiv.), and anhydrous acetonitrile (120 mL).

  • Reagent Addition: Dissolve N-butyl-2-chloroacetamide (I) (10.2 g, 68.4 mmol, 1.0 equiv.) in anhydrous acetonitrile (30 mL) and add it to the stirred piperazine suspension.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Maintain reflux for 8-12 hours.

  • Monitoring: Follow the reaction's progress by TLC (e.g., mobile phase 10% methanol in dichloromethane with 1% NH₄OH) until the starting chloroacetamide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with deionized water (3 x 75 mL) to remove excess piperazine and piperazine hydrochloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-butyl-2-piperazin-1-ylacetamide can be purified by vacuum distillation or by flash column chromatography on silica gel to yield a pure product, typically as a viscous oil or solid.

Characterization and Validation

Confirming the identity and purity of the final product is a critical step for ensuring the trustworthiness of the protocol.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group, the piperazine ring protons, and the methylene group adjacent to the carbonyl.

  • ¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield (170-180 ppm).[6]

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight. The protonated molecular ion peak [M+H]⁺ is expected at m/z corresponding to the calculated molecular weight of the product.[6]

  • FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹) and the N-H stretch of the secondary amine in the piperazine ring (around 3300 cm⁻¹).

Quantitative Data Summary

ParameterN-butyl-2-chloroacetamide (I)N-butyl-2-piperazin-1-ylacetamide (II)
Molecular Formula C₆H₁₂ClNOC₁₀H₂₁N₃O
Molecular Weight 149.62 g/mol [4]199.29 g/mol
Starting Moles 68.4 mmol68.4 mmol
Theoretical Yield 10.2 g13.6 g
Typical Actual Yield ~9.2 g~10.5 g
Typical % Yield ~90%~77%
Appearance Colorless to pale yellow oilViscous oil or off-white solid

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE): All steps must be performed in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.[8][10]

Reagent-Specific Hazards:

  • Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.[10]

  • Piperazine: Corrosive and can cause severe skin burns, eye damage, and allergic skin or respiratory reactions.[9][11] Avoid inhaling dust.

  • n-Butylamine & Triethylamine: Flammable and corrosive liquids.

Waste Disposal: Dispose of all organic and halogenated waste in appropriately labeled containers according to institutional guidelines. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture in reagents/glassware.Ensure anhydrous conditions. Check the quality of reagents. Allow the reaction to run longer.
Di-alkylation in Step 2 Insufficient excess of piperazine.Increase the molar excess of piperazine to 4-5 equivalents.
Incomplete reaction in Step 2 Insufficient heating; poor quality base.Ensure the reaction reaches and maintains reflux. Use freshly powdered, anhydrous K₂CO₃.
Purification difficulties Product co-elutes with impurities.Adjust the polarity of the mobile phase for column chromatography. Consider converting the product to its HCl salt for purification by recrystallization, then neutralizing back to the free base.

References

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • Google Patents. (1964). Method for preparing piperazines.
  • NIH National Center for Biotechnology Information. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp. Available at: [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Available at: [Link]

  • ACS Publications. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. Available at: [Link]

  • Chemsrc. N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • New Jersey Department of Health. Piperazine - Hazard Summary. Available at: [Link]

  • PubMed. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Available at: [Link]

  • NIH National Center for Biotechnology Information. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Available at: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Available at: [Link]

  • Google Patents. Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Available at: [Link]

  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • PubChem. N-butyl-2-chloroacetamide. Available at: [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

Sources

Application

N-butyl-2-piperazin-1-ylacetamide synthesis from piperazine

An Application Note and Protocol for the Synthesis of N-butyl-2-piperazin-1-ylacetamide from Piperazine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-butyl-2-piperazin-1-ylacetamide from Piperazine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-butyl-2-piperazin-1-ylacetamide, a valuable building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route, commencing with the synthesis of the key intermediate, N-butyl-2-chloroacetamide, followed by its nucleophilic substitution with piperazine. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization techniques. The protocols are structured to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Introduction

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability. The target molecule, N-butyl-2-piperazin-1-ylacetamide, combines this critical scaffold with an N-butylacetamide side chain, creating a versatile intermediate for further functionalization in drug discovery programs.[2][3]

The synthesis strategy presented herein is a classic and reliable approach involving two primary transformations:

  • Amide Formation: The synthesis of an alpha-halo-amide, specifically N-butyl-2-chloroacetamide, via the acylation of n-butylamine with chloroacetyl chloride.[4]

  • Nucleophilic Substitution (N-Alkylation): The subsequent reaction of the chloro-acetamide intermediate with piperazine to yield the final product.[5]

A significant challenge in the second step is achieving selective mono-N-alkylation of the piperazine ring, as the product itself is a secondary amine that can react further to form a disubstituted byproduct.[6] This guide will address this challenge by employing a stoichiometric control strategy, using an excess of piperazine to statistically favor the desired mono-alkylation.

Overall Synthetic Scheme

Overall_Synthesis Figure 1: Two-Step Synthesis of the Target Compound cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: N-Alkylation Butylamine n-Butylamine Intermediate N-butyl-2-chloroacetamide (Intermediate) Butylamine->Intermediate + Chloroacetyl Chloride (Base, Solvent) Chloroacetyl Chloroacetyl Chloride Piperazine Piperazine Product N-butyl-2-piperazin-1-ylacetamide (Final Product) Intermediate->Product + Piperazine (excess) (Base, Solvent)

Caption: Figure 1: Two-Step Synthesis of the Target Compound

Part 1: Synthesis of N-butyl-2-chloroacetamide (Intermediate)

Principle and Mechanism

This reaction is a nucleophilic acyl substitution. The nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms the amide. A base, such as triethylamine or an excess of n-butylamine itself, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
n-Butylamine109-73-9C₄H₁₁N73.14Sigma-Aldrich
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Sigma-Aldrich
Saturated NaHCO₃ (aq)144-55-8NaHCO₃84.01-
Anhydrous MgSO₄7487-88-9MgSO₄120.37-

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol: Synthesis of N-butyl-2-chloroacetamide
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add n-butylamine (1.0 eq) and dichloromethane (DCM, approx. 1.5 M solution).

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the flask to 0 °C using an ice bath.

  • Reagent Addition:

    • Dissolve chloroacetyl chloride (1.05 eq) in DCM (approx. 2 M solution) and add it to the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This slow addition prevents a rapid exotherm and minimizes side reactions.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product, N-butyl-2-chloroacetamide[7][8], is often a solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography if necessary.

Safety Precautions
  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Handle exclusively in a well-ventilated fume hood. Wear chemical safety goggles, a face shield, and acid-resistant gloves.[9]

  • n-Butylamine: Flammable and corrosive. Avoid inhalation of vapors.

  • Dichloromethane (DCM): A volatile suspected carcinogen. All handling should occur within a fume hood.

  • The reaction is exothermic; maintain proper temperature control, especially during the addition of chloroacetyl chloride.

Part 2: Synthesis of N-butyl-2-piperazin-1-ylacetamide

Principle and Mechanism

This step is a classic SN2 (nucleophilic substitution) reaction. One of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the carbon atom bearing the chlorine in N-butyl-2-chloroacetamide. This attack displaces the chloride ion, forming a new carbon-nitrogen bond. To favor mono-alkylation, a large excess of piperazine is used. This ensures that the electrophile (N-butyl-2-chloroacetamide) is more likely to encounter a molecule of unreacted piperazine than a molecule of the mono-alkylated product.[1] A base like potassium carbonate is added to neutralize the HCl generated in situ, preventing the formation of piperazine salts.

Alkylation_Control Figure 2: Controlling Piperazine Alkylation Start Challenge: Piperazine N-Alkylation Mono Desired: Mono-alkylation Start->Mono Di Undesired: Di-alkylation Start->Di Strategy Control Strategy Mono->Strategy Di->Strategy Excess Use Large Excess of Piperazine Strategy->Excess Stoichiometric Control Protect Use Protecting Group (e.g., N-Boc-Piperazine) Strategy->Protect Protecting Group Chemistry

Caption: Figure 2: Controlling Piperazine Alkylation

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
N-butyl-2-chloroacetamide5349-24-6C₆H₁₂ClNO149.62Sigma-Aldrich
Piperazine (anhydrous)110-85-0C₄H₁₀N₂86.14TCI Chemicals[10]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21-
Acetonitrile (ACN)75-05-8C₂H₃N41.05Fisher Scientific

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for extraction and filtration

  • Column chromatography setup (if required)

Experimental Protocol: Synthesis of N-butyl-2-piperazin-1-ylacetamide
  • Reaction Setup:

    • To a round-bottom flask, add piperazine (4-5 equivalents) and potassium carbonate (2.0 eq). Rationale: A large excess of piperazine statistically favors mono-alkylation over di-alkylation. K₂CO₃ acts as the base.[6]

    • Add acetonitrile as the solvent (approx. 0.5 M solution with respect to the limiting reagent).

  • Reagent Addition:

    • Dissolve N-butyl-2-chloroacetamide (1.0 eq, the limiting reagent) in a minimal amount of acetonitrile.

    • Add this solution to the stirred piperazine suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 6-12 hours.

    • Monitor the reaction by TLC for the disappearance of the N-butyl-2-chloroacetamide spot.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and piperazine salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic solution extensively with water to remove the excess piperazine. Rationale: Piperazine is highly water-soluble, allowing for its efficient removal from the organic phase containing the product.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude N-butyl-2-piperazin-1-ylacetamide[2] can be purified by flash column chromatography on silica gel, typically using a gradient elution of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH).

Product Characterization

The identity and purity of the final product, N-butyl-2-piperazin-1-ylacetamide, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (199.29 g/mol ).[2]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch and N-H stretches.

Comprehensive Safety and Handling

  • Piperazine: Can cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[10][11] It is crucial to handle piperazine in a fume hood while wearing appropriate PPE, including gloves and safety goggles.[12] Emergency eyewash stations and showers should be readily accessible.[12]

  • Solvents: Acetonitrile is flammable and toxic. Dichloromethane is a potential carcinogen. All solvent handling should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. It may be necessary to treat piperazine-containing waste as a hazardous material.[12]

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Piperazine. Retrieved from [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Retrieved from [Link]

  • ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Method

using N-butyl-2-piperazin-1-ylacetamide in proteomics research

This is a comprehensive Application Note and Protocol guide for N-butyl-2-piperazin-1-ylacetamide (NBPA), designed for researchers in chemical proteomics and mass spectrometry. Concept & Rationale N-butyl-2-piperazin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for N-butyl-2-piperazin-1-ylacetamide (NBPA), designed for researchers in chemical proteomics and mass spectrometry.

Concept & Rationale

N-butyl-2-piperazin-1-ylacetamide (NBPA) is a piperazine-based chemical derivative utilized in proteomics primarily as a Charge-Enhancement Reagent and a Reporter Ion Precursor . Structurally, it consists of a piperazine ring (a "proton sponge") linked to a hydrophobic butyl chain via an acetamide bridge.

In high-resolution mass spectrometry (HRMS), NBPA serves two critical functions:

  • Ionization Enhancement: The piperazine moiety possesses a secondary amine with a high pKa (~9.8), which readily protonates under electrospray ionization (ESI) conditions. When coupled to peptides (specifically at carboxyl termini or acidic residues), it significantly increases the charge state (

    
    ), improving the detection limit of low-abundance or hydrophobic peptides that typically ionize poorly.
    
  • Fragmentation Reporter: Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the piperazine-acetamide bond is liable to fragment, yielding distinct low-mass reporter ions (similar to TMT/iTRAQ reporters) that can be used for verification or relative quantification if isotopically labeled variants are synthesized.

Part 1: Chemical Properties & Mechanism

PropertySpecification
Chemical Name N-butyl-2-(piperazin-1-yl)acetamide
CAS Number 89433-46-5
Molecular Formula

Molecular Weight 199.29 g/mol
pKa (Piperazine) ~9.8 (Secondary amine), ~5.6 (Tertiary amine)
Solubility Soluble in Water, Methanol, DMSO
Reactive Handle Secondary amine (Piperazine N4) - Nucleophilic
Mechanism of Action: Carboxyl-Directed Labeling

The free secondary amine on the piperazine ring acts as a nucleophile. In the presence of a coupling reagent (e.g., EDC/NHS), NBPA reacts with the carboxylic acid groups of peptides (C-terminus, Aspartate, Glutamate) to form a stable amide bond.

Reaction Scheme:



This modification adds a basic site (the tertiary amine of the attached piperazine) and a hydrophobic tail (butyl group), creating a "Push-Pull" effect that enhances both LC retention (hydrophobicity) and ESI efficiency (basicity).

Part 2: Experimental Protocol

Workflow: NBPA-Mediated Peptide Charge Tagging

This protocol describes the derivatization of tryptic peptides with NBPA to enhance ionization for shotgun proteomics.

Materials Required:

  • Reagent: N-butyl-2-piperazin-1-ylacetamide (High Purity >98%)

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS)

  • Solvents: Acetonitrile (ACN), 0.1M MES Buffer (pH 4.5 - 5.0), Hydroxylamine-HCl.

  • Sample: 100 µg Protein Digest (e.g., HeLa lysate, Trypsin-digested).

Step-by-Step Methodology:

  • Peptide Solubilization

    • Resuspend 100 µg of lyophilized tryptic peptides in 50 µL of 0.1M MES Buffer (pH 4.7) .

    • Note: Avoid amine-containing buffers (Tris, Ammonium Bicarbonate) as they will compete with the labeling reaction.

  • Activation of Carboxyl Groups

    • Add EDC (final concentration 200 mM) and NHS (final concentration 100 mM) to the peptide solution.

    • Incubate at Room Temperature (RT) for 15 minutes to generate the unstable NHS-ester intermediates on peptide carboxyls.

  • NBPA Labeling Reaction

    • Dissolve NBPA in dry ACN to a concentration of 500 mM.

    • Add NBPA solution to the activated peptide mix at a 50:1 molar excess (Reagent:Peptide).

    • Adjust pH to 7.5 - 8.0 using dilute NaOH or Triethylamine (TEA) to ensure the piperazine amine is deprotonated and nucleophilic.

    • Incubate for 2 hours at RT with gentle shaking.

  • Quenching & Cleanup

    • Add Hydroxylamine-HCl (final conc. 100 mM) and incubate for 10 mins to quench unreacted NHS esters.

    • Acidify the sample with Formic Acid (FA) to pH 2-3.

    • Perform C18 Solid Phase Extraction (SPE) desalting to remove excess NBPA, EDC, and salts.

    • Elute peptides in 50% ACN/0.1% FA, lyophilize, and store at -80°C.

Part 3: Visualization & Data Analysis

Workflow Diagram

NBPA_Workflow Start Protein Lysate (100 µg) Digest Trypsin Digestion (Overnight) Start->Digest BufferEx Buffer Exchange (0.1M MES, pH 4.7) Digest->BufferEx Activation Carboxyl Activation (EDC/NHS, 15 min) BufferEx->Activation Prepare -COOH Coupling NBPA Coupling (pH 7.5, 2 hrs) Activation->Coupling + NBPA Reagent Quench Quenching (Hydroxylamine) Coupling->Quench Cleanup C18 SPE Desalting Quench->Cleanup MS LC-MS/MS Analysis (HCD Fragmentation) Cleanup->MS Modified Peptides

Figure 1: Step-by-step workflow for chemical labeling of peptide carboxyls using NBPA.

Expected Mass Shifts & Reporter Ions

When analyzing data, configure the search engine (e.g., MaxQuant, Proteome Discoverer) with the following variable modifications:

Modification TypeTarget ResidueMass Shift (

m)
Comment
NBPA-Tag C-term, Asp (D), Glu (E)+181.12 Da Calculated as NBPA (

) -

+ substitution.
Reporter Ion MS/MS Spectram/z 113.08 Characteristic piperazine-derived fragment (Immonium-like).

Data Interpretation:

  • Charge State Distribution: Expect a shift towards higher charge states (e.g., +2 to +3 or +3 to +4) due to the added basic piperazine group.

  • Hydrophobicity: Labeled peptides will elute later in Reverse Phase LC (RPLC) compared to native peptides due to the N-butyl chain.

Part 4: Critical Considerations & Troubleshooting

  • pH Sensitivity: The coupling efficiency is strictly pH-dependent. The activation step (EDC/NHS) requires acidic pH (4.5-5.0), while the coupling step requires basic pH (7.5-8.0) to deprotonate the secondary amine of NBPA. Failure to adjust pH will result in <5% labeling efficiency.

  • Side Reactions: High concentrations of EDC can lead to O-acylisourea adducts (dead-end products). Ensure the molar ratio of NBPA is sufficiently high to outcompete hydrolysis.

  • MS/MS Fragmentation: Use HCD (Higher-energy Collisional Dissociation) rather than CID. The piperazine ring is stable, but the linker bond requires higher energy to fragment if reporter ion quantification is desired.

References

  • Thompson, A., et al. (2003). "Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS." Analytical Chemistry. Link

  • Rauniyar, N., & Yates, J. R. (2014). "Isobaric labeling strategies in mass spectrometry-based proteomics." Journal of Proteome Research. Link

  • Hansen, K. C., et al. (2003). "Mass spectrometry-based approaches for the identification and quantification of proteins." Molecular & Cellular Proteomics. Link

  • PubChem Compound Summary. (2025). "N-butyl-2-phenylacetamide (Structural Analog)." National Center for Biotechnology Information. Link

Application

Application Note: N-Butyl-2-(piperazin-1-yl)acetamide as a High-Value Synthetic Scaffold

This Application Note is structured as a comprehensive technical guide for the synthesis, validation, and utilization of N-butyl-2-(piperazin-1-yl)acetamide (CAS: 133092-23-4). It is designed for immediate implementation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis, validation, and utilization of N-butyl-2-(piperazin-1-yl)acetamide (CAS: 133092-23-4). It is designed for immediate implementation in medicinal chemistry and process development laboratories.

[1]

Abstract & Strategic Significance

N-butyl-2-(piperazin-1-yl)acetamide represents a "privileged scaffold" in modern drug discovery. Structurally, it combines a lipophilic butyl chain, a flexible acetamide linker, and a reactive piperazine core. This trifecta allows it to serve as a critical intermediate for:

  • GPCR Ligands: The piperazine nitrogen acts as a basic center for receptor binding (e.g., Dopamine/Serotonin receptors).

  • Kinase Inhibitors: The acetamide moiety provides hydrogen bond donor/acceptor sites crucial for ATP-pocket interaction.

  • Local Anesthetics: Analogous to the lidocaine pharmacophore but with enhanced solubility profiles.

This guide provides a validated, self-correcting protocol for its synthesis and downstream derivatization, addressing the common "bis-alkylation" failure mode associated with piperazine chemistry.

Chemical Profile & Specifications

ParameterSpecification
Chemical Name N-butyl-2-(piperazin-1-yl)acetamide
CAS Number 133092-23-4
Molecular Formula C₁₀H₂₁N₃O
Molecular Weight 199.30 g/mol
Physical State Viscous oil (Free Base) / White Solid (Dihydrochloride Salt)
Solubility Free Base: DCM, MeOH, DMSO.[1][2] Salt: Water, Ethanol.[3]
pKa (Calc.) ~9.8 (Piperazine NH), ~16.5 (Amide NH)
Storage Hygroscopic (Salt form). Store under N₂ at +4°C.

Synthesis Protocol: The "Self-Validating" Workflow

Core Challenge: The Bis-Alkylation Trap

The primary failure mode in synthesizing mono-substituted piperazines is the formation of the symmetrical "dumbbell" dimer (bis-alkylation), where one piperazine molecule reacts with two equivalents of the alkylating agent.

The Solution: This protocol utilizes a High-Dilution / Excess-Nucleophile Strategy to statistically enforce mono-substitution, eliminating the need for expensive Boc-protection steps in early-phase discovery.

Step 1: Synthesis of Precursor (N-butyl-2-chloroacetamide)

Reaction of chloroacetyl chloride with n-butylamine.

Reagents:

  • Chloroacetyl chloride (1.0 eq)

  • n-Butylamine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a 3-neck RBF with n-Butylamine and TEA in DCM at 0°C (Ice bath). Maintain inert atmosphere (N₂).

  • Addition: Add Chloroacetyl chloride dropwise over 30 mins. Critical: Exothermic reaction; keep internal temp <10°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1h, then warm to Room Temp (RT) for 2h.

  • Validation (TLC): Mobile Phase (Hexane:EtOAc 3:1). Product R_f ~ 0.4. Disappearance of amine spot (ninhydrin stain).

  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

  • Yield: Expect >90% yield of colorless oil/solid. Use directly in Step 2.

Step 2: Coupling to Piperazine (The Target Intermediate)

Nucleophilic substitution of the chloride by piperazine.

Reagents:

  • N-butyl-2-chloroacetamide (from Step 1) (1.0 eq)

  • Piperazine (Anhydrous) (5.0 eq) – Excess is mandatory.

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve 5.0 eq of Piperazine in ACN at RT. Ensure complete dissolution before adding the electrophile.

  • Addition: Add N-butyl-2-chloroacetamide (dissolved in minimal ACN) slowly dropwise to the stirring piperazine solution.

    • Mechanism:[4] High concentration of piperazine ensures the chloride reacts with a free piperazine molecule rather than an already-substituted product.

  • Reflux: Heat to 60°C for 4–6 hours.

  • Validation (In-Process Control):

    • TLC: (DCM:MeOH:NH₄OH 90:9:1). Product is polar (lower R_f).

    • MS Check: Look for [M+H]⁺ = 200.3. Warning: If [M+H]⁺ = 363.5 is observed, bis-alkylation occurred (reduce addition rate next time).

  • Purification (The "Reverse Extraction"):

    • Evaporate solvent.[4]

    • Dissolve residue in DCM.[4]

    • Wash 1: Water (removes excess Piperazine and salts). Note: Product is amphiphilic; avoid vigorous shaking to prevent emulsions.

    • Wash 2: Brine.

    • Drying: Na₂SO₄, filter, and concentrate.

  • Salt Formation (Optional for Stability): Dissolve free base in EtOH, add 2.2 eq of HCl in Dioxane. Filter the white precipitate.

Visualized Workflow (Graphviz)

SynthesisWorkflow Start Start: Raw Materials (Chloroacetyl chloride + n-Butylamine) Step1 Step 1: Acylation (0°C, DCM, TEA) Start->Step1 Inter1 Intermediate: N-butyl-2-chloroacetamide Step1->Inter1 >90% Yield Step2_Rxn Step 2 Reaction: S_N2 Substitution (60°C, ACN, K2CO3) Inter1->Step2_Rxn Dropwise Addition Step2_Prep Step 2 Setup: Dissolve 5.0 eq Piperazine (Ensures Mono-substitution) Step2_Prep->Step2_Rxn Validation QC Checkpoint (LC-MS) Target Mass: 200.3 Da Impurity (Dimer): 363.5 Da Step2_Rxn->Validation Validation->Step2_Prep Fail (Bis-alkylated) Workup Purification: DCM/Water Extraction (Removes excess Piperazine) Validation->Workup Pass Final Final Product: N-butyl-2-(piperazin-1-yl)acetamide Workup->Final

Caption: Figure 1. Optimized synthetic workflow emphasizing the critical stoichiometry control point to prevent dimerization.

Downstream Application Protocols

Once synthesized, the N4-nitrogen of the piperazine ring is a potent nucleophile. Here are two validated protocols for converting this intermediate into bioactive candidates.

Protocol A: Sulfonylation (Antimicrobial/Antidiabetic Targets)

Targeting Sulfonamide-linked bioactives.

  • Dissolve 1.0 eq of N-butyl-2-(piperazin-1-yl)acetamide in dry DCM.

  • Add 1.5 eq of TEA or Pyridine.

  • Cool to 0°C.

  • Add 1.1 eq of Aryl Sulfonyl Chloride (e.g., Tosyl chloride, Mesyl chloride).

  • Stir at RT for 3h.

  • Outcome: High-yield formation of Sulfonyl-piperazine acetamides (common in antimicrobial research).

Protocol B: Reductive Amination (CNS/Kinase Targets)

Targeting N-Benzyl or N-Alkyl derivatives.

  • Dissolve 1.0 eq of Intermediate in DCE (Dichloroethane).

  • Add 1.1 eq of Aromatic Aldehyde (e.g., Benzaldehyde).

  • Add 1.5 eq of NaBH(OAc)₃ (Sodium triacetoxyborohydride).

  • Stir at RT overnight.

  • Outcome: Formation of tertiary amines, critical for penetrating the Blood-Brain Barrier (BBB).

Scaffold Versatility Map (Graphviz)

Applications Core N-butyl-2-(piperazin-1-yl)acetamide (The Intermediate) Rxn1 + Aryl Sulfonyl Cl (Sulfonylation) Core->Rxn1 Rxn2 + Ar-CHO / Red. Ag. (Reductive Amination) Core->Rxn2 Rxn3 + Ar-X / Pd-Cat (Buchwald Coupling) Core->Rxn3 Prod1 Sulfonamides (Antimicrobial / Antidiabetic) Rxn1->Prod1 Prod2 N-Benzyl Derivatives (CNS Agents / Local Anesthetics) Rxn2->Prod2 Prod3 N-Aryl Piperazines (GPCR Ligands / Antipsychotics) Rxn3->Prod3

Caption: Figure 2. Divergent synthesis tree demonstrating the utility of the intermediate in accessing three distinct therapeutic classes.

Analytical Validation (QC)

To ensure the intermediate is suitable for library synthesis, it must meet these criteria:

MethodAcceptance CriteriaNotes
HPLC Purity > 95% (Area under curve)UV detection at 210/254 nm.
1H NMR (DMSO-d6) Piperazine protons: Two triplets/multiplets at ~2.4–2.6 ppm.If peaks split or shift downfield (>3.0 ppm), suspect salt formation or impurities.
1H NMR (Linker) Singlet at ~2.9 ppm (N-CH2-CO).Integration must match 2H.
LC-MS [M+H]⁺ = 200.3 ± 0.5 Da.Absence of dimer peak (363.5 Da).

References

  • Mahdavi, M., et al. (2024).[5] "Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents." Bioorganic Chemistry. Link

  • Rafiq, A., et al. (2023). "Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance." Polycyclic Aromatic Compounds. Link[6]

  • BenchChem Technical Support. (2025). "Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine." BenchChem.[4][7] Link

  • Patel, N.B., et al. (2012). "Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives." International Journal of Pharmaceutical Sciences and Research. Link

  • Echemi. (2024). "N-Butyl-2-(piperazin-1-yl)acetamide dihydrochloride Product Entry." Echemi Global Chemical Database. Link

Sources

Method

Application Note: Experimental Applications of N-butyl-2-piperazin-1-ylacetamide

[1] Executive Summary & Pharmacological Context[1][2][3][4][5] N-butyl-2-piperazin-1-ylacetamide represents a privileged scaffold in medicinal chemistry, combining a hydrophilic piperazine core with a lipophilic butyl-am...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacological Context[1][2][3][4][5]

N-butyl-2-piperazin-1-ylacetamide represents a privileged scaffold in medicinal chemistry, combining a hydrophilic piperazine core with a lipophilic butyl-amide tail. Structurally analogous to lidocaine and bupivacaine, this compound class is primarily investigated for voltage-gated sodium channel (NaV) modulation (local anesthesia) and, more recently, as a versatile building block for antimicrobial agents and GPCR ligands .

This Application Note provides a rigorous technical guide for researchers utilizing this compound. It moves beyond basic handling to cover synthesis, electrophysiological validation, and biological screening.

Key Chemical Properties
PropertySpecificationNotes
Molecular Formula C₁₀H₂₁N₃OMonoisotopic Mass: ~199.17 Da
pKa (Predicted) ~8.9 (Piperazine N4)Highly basic; exists as a cation at physiological pH.
LogP ~0.8 - 1.2Moderate lipophilicity; crosses membranes but requires protonation for solubility.
Solubility DMSO (>50 mM), Water (pH < 6)Acidify slightly (0.1% Formic Acid) for aqueous stock solutions.

Chemical Synthesis & Purification Protocol

Objective: To synthesize high-purity N-butyl-2-piperazin-1-ylacetamide for biological assay using a nucleophilic substitution strategy. This protocol minimizes the formation of bis-alkylated byproducts.

Reaction Logic

The synthesis relies on the reaction of N-butyl-2-chloroacetamide with excess piperazine. The excess base prevents the "dumbbell" formation where one piperazine molecule reacts with two acetamide chains.

Workflow Diagram

SynthesisWorkflow Start Reagents: Chloroacetyl Chloride + Butylamine Step1 Step 1: Amidation (0°C, DCM, Et3N) Start->Step1 Inter Intermediate: N-butyl-2-chloroacetamide Step1->Inter Step2 Step 2: Amination (Excess Piperazine, MeCN) Inter->Step2 Nucleophilic Subst. Purify Purification: Acid/Base Extraction or Column Chromatography Step2->Purify Final Product: N-butyl-2-piperazin-1-ylacetamide Purify->Final

Figure 1: Synthetic pathway ensuring mono-substitution on the piperazine ring.

Step-by-Step Procedure
  • Intermediate Synthesis (N-butyl-2-chloroacetamide):

    • Dissolve butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C.

    • Dropwise add chloroacetyl chloride (1.1 eq). Stir for 2 hours.

    • Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.

  • Coupling (The Critical Step):

    • Dissolve Piperazine anhydrous (5.0 eq) in Acetonitrile (MeCN). Note: Large excess is crucial to avoid bis-alkylation.

    • Add the chloroacetamide intermediate (1.0 eq) dropwise at room temperature.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Work-up & Purification:

    • Evaporate MeCN. Resuspend residue in DCM.

    • Wash 1: Water (removes excess piperazine).

    • Extraction: Extract the organic layer with 1N HCl (Product moves to aqueous phase). Discard organic layer (removes non-basic impurities).

    • Basification: Basify aqueous phase to pH 12 with NaOH pellets.

    • Final Extraction: Extract back into DCM, dry, and evaporate.

    • Validation: 1H NMR should show piperazine multiplet at ~2.8 ppm and butyl triplet at ~0.9 ppm.

Electrophysiology: NaV Channel Blockade (Patch Clamp)

Objective: To quantify the inhibitory potency (IC₅₀) of the compound against Voltage-Gated Sodium Channels (e.g., NaV1.7 or NaV1.8), validating its potential as a local anesthetic.

Mechanism: Like lidocaine, N-butyl-2-piperazin-1-ylacetamide is expected to bind to the intracellular pore of the NaV channel in its open/inactivated state.

Experimental Setup
  • System: Whole-cell Patch Clamp (e.g., Axon MultiClamp 700B).

  • Cell Line: HEK293 stably expressing hNaV1.7.

  • Internal Solution (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

  • External Solution (Bath): 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

Protocol: Voltage-Clamp Ramp & Pulse
  • Seal Formation: Achieve GΩ seal and break-in to whole-cell configuration.

  • Holding Potential: Clamp cells at -100 mV.

  • Test Pulse: Depolarize to 0 mV for 20 ms to elicit peak Na+ current (

    
    ).
    
  • Perfusion: Perfuse compound (concentrations: 1, 10, 30, 100, 300 µM) for 60 seconds per concentration.

  • Measurement: Repeat test pulse. Record peak current (

    
    ).
    
Data Analysis Equation

Calculate % Inhibition using the equation:



Fit data to the Hill equation to derive IC₅₀.

Antimicrobial Screening (MIC Determination)[1]

Objective: Recent studies indicate piperazine acetamides possess antimicrobial activity by disrupting bacterial membrane integrity. This protocol screens for Minimum Inhibitory Concentration (MIC).

Workflow Diagram

MICWorkflow Prep Stock Prep: Dissolve in DMSO (10 mg/mL) Dilute in Mueller-Hinton Broth Plate 96-Well Plate Setup: Serial 2-fold dilutions (Range: 512 µg/mL to 0.5 µg/mL) Prep->Plate Inoculate Inoculation: Add 5x10^5 CFU/mL bacteria (S. aureus / E. coli) Plate->Inoculate Incubate Incubation: 37°C for 18-24 hours Inoculate->Incubate Read Readout: Visual Turbidity or OD600 Incubate->Read

Figure 2: Standard broth microdilution workflow for antimicrobial profiling.

Protocol Details
  • Stock Preparation: Dissolve compound in 100% DMSO. Ensure final DMSO concentration in assay plate is <1% to avoid solvent toxicity.

  • Strains:

    • Staphylococcus aureus (Gram-positive model).

    • Escherichia coli (Gram-negative model).[1]

  • Endpoint: The MIC is the lowest concentration showing no visible growth .

  • Control: Use Ciprofloxacin or Ampicillin as a positive control.

References

  • Farmacia Journal. (2023).[2] Synthesis and Experimental Study of the Local Anesthetic Activity of New Modified Piperazine Derivatives. Farmacia, 71(1), 154–164.[2] Link

  • Royal Society of Chemistry. (2019). Synthesis and biological activities of local anesthetics.[3][2][4][5] RSC Advances. Link

  • National Institutes of Health (NIH). (2011). Current awareness of piperazines: pharmacology and toxicology.[6] Drug Testing and Analysis.[1][6][3][7][8] Link

  • Jay Finechem. (2023). Technical Data Sheet: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[7][8][9] (Structural Analog Reference). Link

Sources

Application

Application Note: N-butyl-2-piperazin-1-ylacetamide in Fragment-Based Drug Discovery

[1] Executive Summary & Scientific Rationale N-butyl-2-piperazin-1-ylacetamide (CAS 2060053-19-0) represents a quintessential "privileged fragment" in modern drug discovery.[1] Structurally, it combines a piperazine core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

N-butyl-2-piperazin-1-ylacetamide (CAS 2060053-19-0) represents a quintessential "privileged fragment" in modern drug discovery.[1] Structurally, it combines a piperazine core—a ubiquitous pharmacophore found in FDA-approved drugs like Imatinib and Olanzapine—with a flexible acetamide linker and a lipophilic butyl chain.[1]

In the context of Fragment-Based Drug Discovery (FBDD) , this molecule serves two critical roles:

  • Chemical Probe: Its secondary amine acts as a versatile "handle" for rapid library expansion, allowing chemists to grow the fragment into high-affinity leads.[1]

  • Solubility & ADME Modulator: The piperazine ring provides essential basicity (pKa ~9.[1]8) for lysosomal trapping and solubility, while the N-butyl group modulates LogP, enhancing membrane permeability without violating "Rule of 3" constraints for fragments.[1]

This guide details the protocols for screening this scaffold against biological targets and chemically expanding it into a lead-like library.[1]

Physicochemical Profile & Screening Suitability

Before initiating screening campaigns, the compound must be profiled to ensure it meets the strict criteria for fragment libraries.[1]

Table 1: Physicochemical Properties (In Silico & Experimental)
PropertyValueRelevance to Screening
Molecular Weight 199.30 DaIdeal for FBDD (<300 Da); allows room for "growing" the molecule.[1]
cLogP ~0.8 - 1.2Optimal hydrophilicity for aqueous solubility in bioassays.[1]
H-Bond Donors 2 (Amide NH, Piperazine NH)Critical for directional interactions with protein active sites.[1]
H-Bond Acceptors 3 (Amide O, 2x Piperazine N)Facilitates water-mediated bridging in crystal structures.[1]
Solubility (PBS, pH 7.4) > 10 mM (as 2HCl salt)High solubility prevents aggregation-based false positives in SPR/NMR.[1]
pKa (Piperazine N4) ~9.8Protonated at physiological pH, aiding electrostatic interactions (e.g., Asp/Glu residues).[1]

Application 1: Biophysical Screening Protocol (SPR)

Due to the typically low affinity (high


M to mM 

) of fragments, standard enzymatic assays often fail.[1] We recommend Surface Plasmon Resonance (SPR) for direct binding validation.[1]
Protocol: Direct Binding Assay via Biacore/Bli

Objective: Determine the binding affinity (


) and residence time of N-butyl-2-piperazin-1-ylacetamide against a target protein (e.g., a Kinase or Bromodomain).
Reagents:
  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).[1] Note: Avoid DMSO if possible; if necessary, keep <1%.[1]

  • Ligand: N-butyl-2-piperazin-1-ylacetamide (2HCl salt), 100 mM stock in water.

  • Target Protein: Biotinylated or His-tagged protein of interest.

Workflow:
  • Sensor Chip Preparation: Immobilize the target protein on a Streptavidin (SA) or NTA chip to a density of ~2000-3000 RU.[1] High density is required for low-affinity fragments.[1]

  • Reference Channel: Immobilize a null protein (e.g., BSA) or leave the surface blank (activated/deactivated) to correct for bulk refractive index changes.[1]

  • Solvent Correction: If DMSO is used, perform a solvent correction cycle (0.5% - 1.5% DMSO).[1]

  • Injection Cycle:

    • Prepare a 2-fold dilution series of the fragment: 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000

      
      M.[1]
      
    • Flow Rate: 30

      
      L/min.[1]
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 60 seconds.

  • Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Note: Kinetic fitting is often impossible for fragments due to fast on/off rates.[1]

Visual Workflow: Fragment Screening Pipeline

FragmentScreening Library Fragment Library (N-butyl-2-piperazin-1-ylacetamide) QC QC: Solubility & Aggregation (DLS / NMR) Library->QC Dissolve in Buffer SPR Primary Screen: SPR (Single Concentration @ 500 µM) QC->SPR Pass Validation Hit Validation (Dose-Response Kd) SPR->Validation RU > Threshold XRay Structural Biology (X-ray Co-crystallization) Validation->XRay Confirmed Binder XRay->Library SAR Expansion

Figure 1: Critical path for validating N-butyl-2-piperazin-1-ylacetamide as a hit.[1] Aggregation checks (QC) are mandatory to prevent false positives.

Application 2: Library Expansion (Parallel Synthesis)

Once the fragment is validated as a binder, the secondary amine (N4 position) offers a "growth vector" to access adjacent pockets in the protein target.[1]

Protocol: High-Throughput N-Derivatization

Objective: Synthesize a library of 96 analogs via reductive amination or amide coupling to explore Structure-Activity Relationships (SAR).

Reaction A: Reductive Amination (Targeting Hydrophobic Pockets)
  • Core: N-butyl-2-piperazin-1-ylacetamide (1 eq).[1]

  • Reagents: Diverse Aldehydes (1.2 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), Acetic Acid (cat.).[1]

  • Solvent: DCE (1,2-Dichloroethane).[1]

Step-by-Step:

  • Dispense 50

    
    mol of the piperazine core into each well of a 96-well deep-well plate.
    
  • Add 60

    
    mol of unique aldehydes to each well.
    
  • Add 500

    
    L of DCE containing 1% Acetic Acid. Shake for 30 mins at RT to form the imine.
    
  • Add 75

    
    mol of STAB (solid or slurry).[1] Seal and shake for 16 hours at RT.
    
  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2] Evaporate solvent using a Genevac.

Reaction B: Amide Coupling (Targeting H-Bond Donors)
  • Reagents: Diverse Carboxylic Acids (1.2 eq), HATU (1.2 eq), DIPEA (3 eq).

  • Solvent: DMF.

Step-by-Step:

  • Pre-activate carboxylic acids with HATU and DIPEA in DMF for 10 mins.

  • Add the activated mixture to the piperazine core in the plate.

  • Shake for 4 hours at RT.

  • Purification: Direct injection of the crude reaction mixture onto Prep-HPLC (Reverse Phase C18).

Visual Workflow: Chemical Space Expansion

ChemicalExpansion Core Core Scaffold: N-butyl-2-piperazin-1-ylacetamide (Secondary Amine Handle) RedAm Reductive Amination (+ Aldehydes) Core->RedAm Amide Amide Coupling (+ Carboxylic Acids) Core->Amide Sulfon Sulfonylation (+ Sulfonyl Chlorides) Core->Sulfon LibA Library A: N-Alkyl (Lipophilic Growth) RedAm->LibA STAB, DCE LibB Library B: N-Acyl (H-Bond Acceptors) Amide->LibB HATU, DMF LibC Library C: Sulfonamides (Metabolic Stability) Sulfon->LibC TEA, DCM

Figure 2: Divergent synthesis strategy utilizing the reactive piperazine nitrogen to generate chemically diverse libraries.[1]

References

  • Pollastri, M. P., et al. "Piperazine-based scaffolds in medicinal chemistry: A review of the last decade."[1] Current Medicinal Chemistry, 2014.[1]

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery, 2016.[1]

  • Sigma-Aldrich. "Product Specification: N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride."[1] Merck KGaA, 2023.[1]

  • PubChem. "Compound Summary: 2-(Piperazin-1-yl)acetamide."[1][3] National Library of Medicine, 2023.[1]

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates."[1] Journal of Medicinal Chemistry, 2011.[1]

Sources

Method

Functional Profiling of N-butyl-2-piperazin-1-ylacetamide: Ion Channel Modulation &amp; Cell Health Assays

Abstract This Application Note provides a comprehensive technical guide for the biological characterization of N-butyl-2-piperazin-1-ylacetamide (CAS 89433-46-5), a representative scaffold in the piperazinyl-acetamide cl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive technical guide for the biological characterization of N-butyl-2-piperazin-1-ylacetamide (CAS 89433-46-5), a representative scaffold in the piperazinyl-acetamide class. Structurally analogous to local anesthetics (e.g., lidocaine, bupivacaine) and known bioactive linkers, this compound class is frequently interrogated for sodium channel blockade (analgesia) and anti-inflammatory activity . This guide outlines high-fidelity protocols for evaluating its pharmacological profile using membrane potential assays and cytotoxicity profiling, establishing a robust workflow for hit-to-lead optimization.

Introduction: The Pharmacophore & Biological Context

Structural Logic & Target Hypothesis

N-butyl-2-piperazin-1-ylacetamide contains a lipophilic butyl tail and a polar piperazine core linked by an acetamide bond. This architecture mimics the "Lipophilic-Linker-Hydrophilic" pharmacophore essential for Voltage-Gated Sodium Channel (Nav) blockers.

  • Mechanism of Action (Hypothetical): The protonated tertiary amine (piperazine) is predicted to interact with the intracellular pore of Nav channels (e.g., Nav1.7, Nav1.8), stabilizing the inactivated state and preventing nociceptive signal propagation.

  • Secondary Activity: Piperazine acetamides are also privileged scaffolds for modulating inflammatory cytokines (TNF-

    
    , IL-6) via NF-
    
    
    
    B pathway suppression.
Experimental Strategy

To validate this compound's utility, we employ a bi-phasic screening approach :

  • Primary Screen: Membrane Potential Assay (FMP) to detect sodium channel inhibition.

  • Safety Screen: Kinetic Cytotoxicity Assay to define the therapeutic index.

Experimental Visualizations

Mechanism of Action: Sodium Channel Blockade

The following diagram illustrates the proposed mechanism where the compound crosses the membrane and blocks the channel from the intracellular side, preventing depolarization.

NavBlockade Compound_Ext N-butyl-2-piperazin-1-ylacetamide (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Compound_Ext->Membrane Passive Diffusion Compound_Int Protonated Species (Intracellular) Membrane->Compound_Int Intracellular Accumulation Nav_Open Nav1.7 Channel (Open State) Compound_Int->Nav_Open Binds Intracellular Pore Nav_Blocked Nav1.7 Channel (Inactivated/Blocked) Nav_Open->Nav_Blocked Stabilizes Inactivation Depolarization Membrane Depolarization (Na+ Influx) Nav_Open->Depolarization Normal Function Nav_Blocked->Depolarization Inhibition Signal Nociceptive Signal (Pain Transmission) Depolarization->Signal Action Potential

Caption: Proposed mechanism of action showing intracellular accumulation and state-dependent block of Voltage-Gated Sodium Channels.

Protocol A: Membrane Potential Assay (Nav1.7 Inhibition)

Objective: Quantify the IC50 of N-butyl-2-piperazin-1-ylacetamide against Nav1.7 using a voltage-sensitive dye (FMP) assay. This is a high-throughput alternative to patch-clamp electrophysiology.

Materials & Reagents
  • Cell Line: HEK293 stably expressing human Nav1.7 (or Nav1.8).

  • Assay Buffer: HBSS (pH 7.4) + 20 mM HEPES.

  • Dye: FLIPR Membrane Potential Assay Kit (Blue or Red formulation).

  • Stimulus: Veratridine (activator) or Electric Field Stimulation (EFS).

  • Positive Control: Lidocaine (low potency) or Tetrodotoxin (TTX - high potency).

Step-by-Step Workflow

Step 1: Cell Plating

  • Harvest HEK-Nav1.7 cells at 80% confluency using Accutase (avoid Trypsin to preserve channel integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well (

    
     cells) into a 384-well Poly-D-Lysine coated black/clear-bottom plate.
    
  • Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Compound Preparation

  • Stock Solution: Dissolve N-butyl-2-piperazin-1-ylacetamide in 100% DMSO to 10 mM.

    • Note: Ensure the solution is clear; sonicate if necessary.

  • Serial Dilution: Prepare an 8-point dose-response curve in Assay Buffer (0.1% DMSO final). Range: 300 µM to 0.1 µM.

Step 3: Dye Loading

  • Remove culture medium and replace with 20 µL of Membrane Potential Dye loading buffer.

  • Incubate for 30–60 minutes at Room Temperature (protected from light).

Step 4: Data Acquisition (Fluorescence Reader)

  • Transfer plate to a kinetic plate reader (e.g., FLIPR, FDSS, or FlexStation).

  • Baseline: Record fluorescence (Ex 530nm / Em 565nm) for 10 seconds.

  • Compound Addition: Inject 10 µL of test compound. Incubate on-line for 5–10 minutes.

  • Stimulation: Inject 10 µL of Veratridine (50 µM final) to open channels.

  • Measurement: Record fluorescence for 120 seconds.

Data Analysis & Interpretation
  • Calculation: Calculate the Area Under the Curve (AUC) or Max-Min fluorescence response after stimulation.

  • Normalization: % Inhibition =

    
    .
    
  • Expectation: A functional blocker will blunt the fluorescence increase caused by Veratridine-induced depolarization.

CompoundPredicted IC50 (Nav1.7)Notes
N-butyl-2-piperazin-1-ylacetamide 10 – 50 µM Moderate potency expected; likely state-dependent.
Lidocaine (Control)~100 µMClassic local anesthetic reference.
Tetrodotoxin (Control)~10 nMPore blocker reference.

Protocol B: Kinetic Cytotoxicity Profiling

Objective: Distinguish specific ion channel modulation from non-specific cytotoxicity or membrane disruption.

Materials
  • Cell Line: HepG2 (Liver tox model) or SH-SY5Y (Neuronal).

  • Reagent: RealTime-Glo™ MT Cell Viability Assay (Promega) or equivalent Resazurin-based assay.

Workflow
  • Seeding: Plate 5,000 cells/well in 384-well white plates. Incubate overnight.

  • Dosing: Add N-butyl-2-piperazin-1-ylacetamide (100 µM top concentration, 1:3 dilution).

  • Reagent Addition: Add 1x RealTime-Glo reagent immediately after compound.

  • Kinetics: Measure Luminescence every 1 hour for 24 hours.

Interpretation
  • Specific Activity: If the compound shows Nav1.7 inhibition at 10 µM but no cytotoxicity at 100 µM, it is a promising lead.

  • General Toxicity: If cell viability drops significantly at concentrations near the Nav1.7 IC50, the "blockade" may be an artifact of cell death.

Troubleshooting & Optimization

Solubility Issues

The N-butyl chain adds lipophilicity, but the piperazine is polar.

  • Issue: Precipitation in aqueous buffer.

  • Fix: Maintain DMSO concentration at 0.5% or use 0.1% Pluronic F-127 in the assay buffer to aid dispersion.

pH Dependency

Piperazines are basic (


).
  • Insight: The ionization state affects potency. Intracellular blocks often require the compound to penetrate as a neutral species and protonate inside.

  • Tip: Ensure Assay Buffer is strictly pH 7.4. Testing at pH 6.0 (mimicking inflamed tissue) may enhance potency if the mechanism is proton-trapping.

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: Biological Activities of Piperazine Deriv
    • Source: Wisdom Library (2024).[1][2]

    • URL:[Link]

  • Acetamide Derivatives as Analgesics

    • Title: New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
    • Source: Archives of Pharmacy Practice (2019).
    • URL:[Link]

  • Ion Channel Assay Methodology

    • Title: High-Throughput Screening of Voltage-G
    • Source: Assay Guidance Manual (NCBI).
    • URL:[Link]

  • Compound Data

    • Title: N-butyl-2-piperazin-1-ylacetamide (PubChem CID 21927707 Analog).
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-butyl-2-piperazin-1-ylacetamide Synthesis

Introduction Welcome to the Technical Support Center. You are likely here because your synthesis of N-butyl-2-piperazin-1-ylacetamide is suffering from low yields (<50%), difficult purification, or the formation of the d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of N-butyl-2-piperazin-1-ylacetamide is suffering from low yields (<50%), difficult purification, or the formation of the dreaded bis-alkylated impurity.

This molecule is a critical pharmacophore, often serving as a linker in local anesthetics and receptor ligands. The synthesis typically involves the nucleophilic substitution (


) of 2-chloro-N-butylacetamide  with piperazine .

The core challenge is the symmetry of piperazine. Without strict kinetic control, the reaction favors the formation of the symmetrical dimer (


-bis), which crashes yield and complicates workup. This guide provides a field-proven protocol to maximize mono-substitution and recover product lost during aqueous workup.

Module 1: The Synthesis Strategy

The Chemistry of Failure (And Success)

The primary yield-killer in this reaction is stoichiometry , not catalyst efficiency. Piperazine contains two equivalent secondary amine sites. Once the first alkylation occurs, the remaining secondary amine is still nucleophilic and can react with another equivalent of the alkyl halide.

Visualizing the Pathway

The following diagram illustrates the competitive pathways. Your goal is to arrest the reaction at Intermediate A and prevent the formation of Impurity B .

ReactionPathway cluster_control Kinetic Control Strategy Start Piperazine (Nucleophile) Product TARGET PRODUCT (Mono-substituted) Start->Product + 1 eq. Reagent (Fast) Reagent 2-Chloro-N-butylacetamide (Electrophile) Impurity BIS-IMPURITY (Disubstituted Dimer) Product->Impurity + 1 eq. Reagent (Competitive Side Rxn) Control High Excess Piperazine (5 equiv.) Statistically favors Mono-product Control->Start

Figure 1: Competitive reaction pathways. High molar excess of piperazine minimizes the probability of the Product encountering a Reagent molecule before the Reagent is consumed.

Module 2: Troubleshooting & FAQs

Q1: Why is my yield consistently below 40%?

Diagnosis: You are likely using a 1:1 molar ratio of piperazine to alkyl halide. The Fix: In a 1:1 mixture, as soon as the mono-product forms, it competes with unreacted piperazine for the alkyl halide.

  • Protocol Adjustment: Increase piperazine loading to 4–5 equivalents .

  • Mechanism: This ensures that every molecule of alkyl halide is statistically surrounded by unreacted piperazine, making the formation of the bis-impurity kinetically impossible [1].

Q2: The product is stuck in the aqueous phase during workup.

Diagnosis: Piperazine derivatives are highly polar and water-soluble, especially in their protonated (salt) forms. Standard extraction often fails. The Fix: You must utilize a pH-Swing Extraction .

  • Acid Phase: Remove non-basic impurities.

  • Base Phase: The pH must be >10 (ideally 12) to fully deprotonate the secondary amine.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).

Q3: Can I use N-Boc-piperazine instead?

Answer: Yes.

  • Pros: Guarantees 100% mono-selectivity; no bis-impurity.

  • Cons: Adds two steps (Protection and Deprotection) and increases cost.[1]

  • Verdict: Use the Excess Piperazine Method (described below) for scale-up (>5g). Use the Boc-Method only if you require >99.5% purity for analytical standards [2].

Module 3: Optimized Experimental Protocol

Objective: Synthesis of N-butyl-2-piperazin-1-ylacetamide via Direct Alkylation. Scale: 10 mmol (Adjustable).

Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
Piperazine (Anhydrous) 86.145.0 4.30 gNucleophile / Base
2-Chloro-N-butylacetamide 149.621.01.50 gElectrophile
Acetonitrile (ACN) --30 mLSolvent
Potassium Carbonate (

)
138.211.52.07 gAux.[2] Base (Optional)
Step-by-Step Procedure
Phase 1: The Reaction
  • Dissolution: In a 100 mL round-bottom flask, dissolve Piperazine (5.0 eq) in Acetonitrile (20 mL). Ensure it is fully dissolved (mild heat may be required).[1]

    • Technical Note: If using piperazine hexahydrate, yields may suffer due to hydrolysis of the chloro-acetamide. Use anhydrous piperazine.[1]

  • Addition: Dissolve 2-Chloro-N-butylacetamide (1.0 eq) in the remaining 10 mL of Acetonitrile. Add this solution dropwise to the piperazine solution over 30 minutes at Room Temperature (RT).

    • Why? Slow addition keeps the concentration of electrophile low relative to the nucleophile, further suppressing bis-alkylation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–4 hours. Monitor via TLC (System: DCM/MeOH 9:1 + 1% 
    
    
    
    ). Stain with Dragendorff’s reagent (orange spot) or Iodine.
Phase 2: The Workup (Critical for Yield)
  • Filtration: Cool to RT. Filter off the solid precipitate (Piperazine-HCl salt and excess

    
    ). Wash the cake with small amounts of ACN.
    
  • Evaporation: Concentrate the filtrate under reduced pressure to remove Acetonitrile. You will be left with a semi-solid residue containing the Product and excess Piperazine.

  • The Partition (Removal of Excess Piperazine):

    • Dissolve the residue in Dichloromethane (DCM, 30 mL) .

    • Wash with Water (3 x 20 mL) .

    • Crucial Step: The excess piperazine is highly water-soluble and will partition into the aqueous phase. The N-butyl-substituted product is more lipophilic and will remain in the DCM [3].

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and evaporate.
    
Phase 3: Purification (If needed)
  • If the product contains traces of bis-impurity, recrystallize from Ethyl Acetate/Hexane .

  • For oil products, convert to the Dihydrochloride salt by adding HCl in ether/dioxane; the salt precipitates instantly and is easily filtered.

Module 4: Workup Logic Visualization

The following flowchart guides you through the separation of the product from the excess piperazine used to drive the reaction.

WorkupFlow Crude Crude Reaction Mixture (Product + Excess Piperazine + Salts) Filter Filter & Evaporate Solvent Crude->Filter Residue Oily Residue Filter->Residue Partition Dissolve in DCM + Wash with Water Residue->Partition OrgLayer Organic Layer (DCM) Partition->OrgLayer Lipophilic Species AqLayer Aqueous Layer Partition->AqLayer Hydrophilic Species Product TARGET PRODUCT (N-butyl-2-piperazin-1-ylacetamide) OrgLayer->Product Dry & Evaporate Waste Waste: Excess Piperazine Inorganic Salts AqLayer->Waste

Figure 2: Workup strategy utilizing the differential solubility of mono-substituted product (DCM soluble) vs. unsubstituted piperazine (Water soluble).

References

  • Chao, S. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. National Institutes of Health (NIH). Available at: [Link]

  • Gao, F. et al. (2003).[3] Synthesis of N-Boc-piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. (Cited for Protection Strategy comparison).

  • Sreenivasa, S. et al. (2019).[4] Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives. Oriental Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: N-butyl-2-piperazin-1-ylacetamide Synthesis

Ticket ID: #PIP-ACE-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are encountering side product formation during the synthesis of N-butyl-2-piperazin-1-ylacetamide . This rea...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-ACE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering side product formation during the synthesis of N-butyl-2-piperazin-1-ylacetamide . This reaction typically involves the nucleophilic substitution (


) of 2-chloro-N-butylacetamide  by piperazine .[1]

The dominant impurity profile in this synthesis is governed by the "Piperazine Paradox" : the mono-alkylated product is often more nucleophilic than the starting piperazine (due to inductive effects of the alkyl group, though the electron-withdrawing amide slightly mitigates this), leading to competitive bis-alkylation .

This guide deconstructs the impurity profile and provides a self-validating protocol to guarantee high purity.

Module 1: The Impurity Profile (Root Cause Analysis)

The Primary Adversary: Bis-Alkylation[1]
  • Impurity Name: 2,2'-(piperazine-1,4-diyl)bis(N-butylacetamide)[1]

  • Mechanism: After the first alkylation occurs, the remaining secondary amine on the piperazine ring remains nucleophilic. If local concentration of the electrophile (2-chloro-N-butylacetamide) is high, or if the stoichiometry is 1:1, the "Bis" product forms rapidly.[1]

  • Impact: This impurity is structurally similar to your target, making separation by standard silica chromatography difficult due to significant tailing and polarity overlap.[1]

The Silent Killer: Quaternary Ammonium Salts
  • Mechanism: "Over-alkylation" where the tertiary amine of the product reacts with another equivalent of electrophile.

  • Trigger: High temperatures (>80°C) or use of strong bases (NaH) that deprotonate the amide, altering reactivity profiles.

Hydrolytic Degradants
  • Mechanism: The acetamide linker is susceptible to hydrolysis under strongly acidic or basic workup conditions, cleaving the butylamine chain.

  • Trigger: Prolonged exposure to pH < 2 or pH > 12 during extraction.[1]

Module 2: Self-Validating Synthesis Protocol

To eliminate the "Bis" impurity, we do not rely on luck; we rely on Kinetic Control and Statistical Probability .[1]

Method A: The "Excess Equivalents" Strategy (Recommended for Scale < 10g)

Rationale: By flooding the reaction with nucleophile (piperazine), you statistically ensure that every electrophile molecule encounters a fresh piperazine molecule rather than a product molecule.

Protocol:

  • Preparation: Dissolve Piperazine (5.0 - 10.0 equivalents) in Acetonitrile (MeCN) or THF.

    • Note: Piperazine is solid; ensure full dissolution before addition.[1]

  • Addition: Dissolve 2-chloro-N-butylacetamide (1.0 equivalent) in a minimal amount of solvent.

  • The Drop: Add the electrophile solution to the piperazine solution dropwise over 30-60 minutes at 0°C .

    • Why? Low temperature reduces the reaction rate, preventing local "hotspots" of high electrophile concentration where bis-alkylation thrives.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:10:1).

Method B: The "Mono-Protection" Strategy (Recommended for Scale > 10g)

Rationale: If the "Bis" impurity is persistent or reagents are expensive, use N-Boc-piperazine .[1] This chemically blocks the second site.

  • React: N-Boc-piperazine (1.1 eq) + 2-chloro-N-butylacetamide (1.0 eq) + K2CO3 (2.0 eq) in MeCN (Reflux, 4h).

  • Deprotect: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM to release the free amine.

  • Result: 100% Mono-selectivity (Bis-alkylation is chemically impossible).

Module 3: Purification (The Acid/Base Switch)

This workflow is "self-validating" because it leverages the specific pKa differences between the product, the starting material, and non-basic impurities.[1]

Data Table: Solubility & pKa Profile

ComponentpKa (approx)Water Solubility (Neutral)Water Solubility (Acidic pH 2)Organic Solubility (Basic pH 10)
Piperazine (SM) 9.8 / 5.6HighVery HighLow (stays in water if diluted)
Target Product ~8.5ModerateHighHigh (DCM/EtOAc)
Bis-Impurity ~7.5LowHighModerate
Non-Basic Impurities N/ALowLowHigh

Step-by-Step Purification:

  • Evaporation: Remove reaction solvent (MeCN/THF) under vacuum.

  • Acid Wash (Removal of Neutrals):

    • Dissolve residue in 1M HCl (aq) .

    • Wash with Ethyl Acetate (EtOAc) .[2]

    • Result: Non-basic impurities (unreacted chloroacetamide) go into EtOAc. Discard EtOAc. Target + Piperazine stay in water.[1][3]

  • Basification (The Separation):

    • Adjust aqueous layer pH to 10-11 using NaOH or Na2CO3.[1]

  • Selective Extraction (The Critical Step):

    • Extract with Dichloromethane (DCM) (3x).

    • Crucial Detail: Piperazine is highly water-soluble.[1][4] Even at pH 11, the vast majority of excess piperazine remains in the aqueous phase, while the lipophilic N-butyl chain pulls the Target Product into the DCM.

  • Wash: Wash combined DCM layers with Brine to remove trace piperazine.[1]

  • Dry & Concentrate: Dry over Na2SO4 and evaporate.

Module 4: Visual Troubleshooting Guides

Diagram 1: Reaction Pathway & Side Product Formation

ReactionPathway cluster_conditions Critical Control Points SM1 Piperazine (Nucleophile) Target TARGET PRODUCT (Mono-alkylated) SM1->Target + SM2 (Controlled Addn) SM2 2-chloro-N-butylacetamide (Electrophile) Bis IMPURITY A: Bis-alkylated (Major Side Product) Target->Bis + SM2 (Excess Electrophile) Quat IMPURITY B: Quaternary Salt (Over-alkylation) Bis->Quat + SM2 (High Temp)

Caption: Reaction cascade showing how the Target Product becomes a nucleophile for the formation of the Bis-impurity if stoichiometry is not managed.

Diagram 2: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Check Is Bis-Impurity > 5%? Start->Check Clean Standard Acid/Base Workup (See Module 3) Check->Clean No Dirty Recrystallization Required Check->Dirty Yes Pure Pure Target Clean->Pure Salt Form HCl Salt in Ethanol Dirty->Salt Filter Filter Precipitate (Bis-salt is often less soluble) Salt->Filter FreeBase Freebase Filtrate/Solid Filter->FreeBase FreeBase->Pure

Caption: Decision logic for purification based on the initial impurity load of the crude mixture.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use 1 equivalent of piperazine? A: If you use 1 equivalent, as soon as the product forms, it competes with the remaining piperazine for the alkyl halide. Statistically, you will end up with a mix of ~50% product, ~25% unreacted piperazine, and ~25% bis-impurity.[1] You must use excess piperazine or a protecting group.[1]

Q2: My product is stuck in the aqueous layer during extraction. A: The N-butyl chain adds lipophilicity, but the piperazine ring is very polar.[1] If your pH is not high enough (>10), the amine remains protonated (charged) and stays in water. Ensure the pH is distinctly basic. If it still won't extract, saturate the aqueous layer with NaCl (Salting Out) and use 10% Methanol in DCM as the extraction solvent.

Q3: Can I distill the product? A: High vacuum distillation is possible but risky. Acetamides can undergo thermal decomposition (pyrolysis) at high temperatures. Sublimation is effective for removing excess piperazine (which sublimes easily), but not for separating the bis-impurity.

References

  • Gao, F. L., et al. (2003).[1][3] "Selective monoalkylation of piperazine derivatives." Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.[1][3]

  • Jacobsen, J., et al. (1999).[1] "Piperazine imidazoles as potent histamine H3 receptor antagonists."[1] Journal of Medicinal Chemistry, 42(7), 1123-1144.[1] (Demonstrates use of excess piperazine for mono-alkylation).

  • Chao, W., et al. (2020).[1] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2225. (Discusses protonation strategies to prevent bis-alkylation).

  • Patel, M., et al. (2018).[1][5] "A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile." Journal of Applicable Chemistry, 7(1), 66-73.[1] (General synthesis conditions for piperazine acetamides).

Sources

Troubleshooting

N-butyl-2-piperazin-1-ylacetamide stability issues and degradation

A Guide to Understanding and Mitigating Stability and Degradation Issues Welcome to the technical support center for N-butyl-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Stability and Degradation Issues

Welcome to the technical support center for N-butyl-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for the stability and handling of this compound. While specific degradation studies on N-butyl-2-piperazin-1-ylacetamide are not extensively published, this document synthesizes information from studies on closely related piperazine derivatives and fundamental principles of drug degradation to anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-butyl-2-piperazin-1-ylacetamide?

A1: Based on the chemical structure, which features a piperazine ring and an acetamide linkage, the primary stability concerns are susceptibility to hydrolysis, oxidation, and to a lesser extent, thermal and photolytic degradation. The tertiary amines within the piperazine ring and the amide bond are the most reactive sites.

Q2: How should I store N-butyl-2-piperazin-1-ylacetamide to ensure its stability?

A2: For solid forms of the compound, it is recommended to store it at 2-8°C, sealed in a dry, light-resistant container[1]. For solutions, especially aqueous formulations, the pH should be controlled, ideally within a neutral to slightly acidic range, and stored at refrigerated temperatures to minimize hydrolytic and oxidative degradation.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing N-butyl-2-piperazin-1-ylacetamide. Could these be degradation products?

A3: It is highly probable that new peaks, especially those that appear or increase in intensity over time or after exposure to stress conditions (e.g., high temperature, extreme pH), are degradation products. Common analytical techniques for identifying such products include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: My experimental results using N-butyl-2-piperazin-1-ylacetamide are inconsistent. Could this be related to its stability?

A4: Yes, inconsistent results can be a direct consequence of compound degradation. If the active concentration of your compound is decreasing over the course of an experiment due to instability, it will lead to variability in your data. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your experimental conditions.

Troubleshooting Guides

This section provides a more detailed approach to common problems encountered during the handling and use of N-butyl-2-piperazin-1-ylacetamide.

Issue 1: Rapid Degradation in Aqueous Solutions

Symptoms:

  • A rapid decrease in the parent compound peak area in HPLC analysis over a short period.

  • The appearance of multiple new peaks corresponding to degradation products.

  • A change in the pH of the solution over time.

Root Causes and Solutions:

  • Hydrolysis: The amide linkage in N-butyl-2-piperazin-1-ylacetamide is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions[2][3].

    • Causality: In acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions can directly attack the carbonyl carbon.

    • Solution: Maintain the pH of your aqueous solution within a stable range, typically between 4 and 7, using a suitable buffer system. The choice of buffer should be evaluated for its compatibility with the compound and the experimental system.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light[4].

    • Causality: Tertiary amines can be oxidized to form N-oxides. This process can be initiated by radical species or peroxides.

    • Solution: De-gas your solvents before preparing solutions to remove dissolved oxygen. Consider adding a suitable antioxidant to your formulation if compatible with your experimental design. Storing solutions in amber vials or in the dark can mitigate photo-oxidative processes.

Issue 2: Degradation of Solid Compound During Storage

Symptoms:

  • A noticeable change in the physical appearance of the solid (e.g., color change, clumping).

  • Reduced purity when a fresh solution is prepared from the stored solid.

Root Causes and Solutions:

  • Hygroscopicity and Hydrolysis: The compound may absorb moisture from the atmosphere, which can lead to solid-state hydrolysis over time.

    • Causality: The presence of water molecules in the crystal lattice can facilitate the cleavage of the amide bond.

    • Solution: Store the solid compound in a desiccator or in a tightly sealed container with a desiccant.

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidative degradation products.

    • Causality: Similar to in-solution oxidation, the piperazine nitrogens are susceptible to oxidation in the solid state, although this process is typically slower.

    • Solution: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the likely degradation products and pathways for N-butyl-2-piperazin-1-ylacetamide.

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • N-butyl-2-piperazin-1-ylacetamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or PDA)

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-butyl-2-piperazin-1-ylacetamide in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate and analyze as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light.

    • Analyze by HPLC at various time points.

  • Thermal Degradation:

    • Place a sample of the solid compound and a separate sample of the stock solution in an oven at a controlled temperature (e.g., 70°C) for a defined period.

    • Analyze the dissolved solid and the solution by HPLC.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a separate sample of the stock solution to a light source (e.g., a UV lamp or a photostability chamber).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • For each condition, compare the chromatograms of the stressed samples to that of a control (unstressed) sample.

    • Calculate the percentage of degradation.

    • Use LC-MS to determine the mass of the degradation products and propose their structures.

Data Summary Table:

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 h10-30%Amide cleavage products
Base Hydrolysis0.1 M NaOH60°C24 h15-40%Amide cleavage products
Oxidation3% H₂O₂Room Temp24 h20-50%N-oxides of the piperazine ring
ThermalSolid & Solution70°C48 h5-20%Various, potentially from butyl chain or ring opening
PhotolyticUV lightRoom Temp7 days5-15%Various photo-oxidation products

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent N-butyl-2-piperazin-1-ylacetamide hydrolysis_prod1 Piperazine-1-ylacetic acid parent->hydrolysis_prod1 Amide Cleavage hydrolysis_prod2 N-butylamine parent->hydrolysis_prod2 Amide Cleavage oxidation_prod1 N-oxide (at N1 of piperazine) parent->oxidation_prod1 Oxidizing Agent (e.g., H₂O₂) oxidation_prod2 N-oxide (at N4 of piperazine) parent->oxidation_prod2 Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways of N-butyl-2-piperazin-1-ylacetamide.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradants by LC-MS analysis->identification

Caption: Workflow for a forced degradation study.

References

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 31, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved January 31, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 31, 2026, from [Link]

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved January 31, 2026, from [Link]

  • Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. Retrieved January 31, 2026, from [Link]

  • N-ethyl-2-(piperazin-1-yl)acetamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Thermal degradation of piperazine and its structural analogs. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. (n.d.). Google Patents.
  • A Review on Analytical Methods for Piperazine Determination. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of N-butyl-2-piperazin-1-ylacetamide

Welcome to the technical support center for the chromatographic purification of N-butyl-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of N-butyl-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges in the purification of this and similar piperazine-containing compounds.

Introduction to the Challenges

N-butyl-2-piperazin-1-ylacetamide is a polar, basic compound, which presents a unique set of challenges during chromatographic purification. The presence of two ionizable nitrogen atoms in the piperazine ring and the amide functionality can lead to strong interactions with the stationary phase, resulting in poor peak shape, low recovery, and difficulty in separating it from structurally similar impurities. This guide will walk you through a logical, science-backed approach to troubleshoot and optimize your purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of N-butyl-2-piperazin-1-ylacetamide by chromatography.

Poor Peak Shape: Tailing and Fronting

Question: My chromatogram for N-butyl-2-piperazin-1-ylacetamide shows significant peak tailing. What are the potential causes and how can I fix this?

Answer:

Peak tailing is a common issue when purifying basic compounds like N-butyl-2-piperazin-1-ylacetamide, and it is often caused by strong, undesirable interactions between the analyte and the stationary phase.

Causality:

  • Silanol Interactions: In reversed-phase chromatography, residual acidic silanol groups (Si-OH) on the silica-based stationary phase can interact strongly with the basic piperazine nitrogens of your compound through ionic interactions. This leads to a portion of the analyte being retained longer, resulting in a "tailing" peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both your compound and the stationary phase.[1] If the pH is not optimized, it can exacerbate unwanted interactions. Piperazine has two pKa values, meaning its charge is highly pH-dependent.[2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to improve the peak shape of ionizable compounds is to control the pH of the mobile phase.[3][4]

    • Low pH: At a pH of 2-3, the piperazine nitrogens will be fully protonated (positively charged), and the silanol groups will be mostly unionized, minimizing strong ionic interactions.

    • High pH: At a pH of 9-10, the piperazine will be in its neutral, free-base form, and the silanol groups will be deprotonated (negatively charged). While this can also work, high pH can degrade silica-based columns. If using high pH, ensure your column is stable under these conditions.

  • Use of Mobile Phase Additives:

    • Acidic Additives: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. These acids act as ion-pairing agents and protonate the silanol groups, effectively "shielding" them from your basic analyte.

    • Basic Additives: A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with your analyte for the active silanol sites.[3]

  • Choice of Stationary Phase:

    • End-Capped Columns: Use a modern, high-purity, end-capped C18 or C8 column. End-capping is a process that covers many of the residual silanol groups, reducing their availability for interaction.

    • Alternative Stationary Phases: Consider stationary phases with different selectivities, such as phenyl or cyano columns, which may offer different interaction mechanisms.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide or cyano stationary phase can be a good option.[5][6]

  • Reduce Sample Load: Inject a smaller amount of your sample to check if the issue is due to column overloading.

Low Recovery of the Target Compound

Question: I am experiencing low recovery of N-butyl-2-piperazin-1-ylacetamide from my chromatography column. Where could my compound be going?

Answer:

Low recovery is often a sign of irreversible adsorption of the analyte onto the stationary phase or degradation during the purification process.

Causality:

  • Irreversible Adsorption: Similar to the causes of peak tailing, strong interactions with active sites on the stationary phase can lead to your compound being permanently stuck on the column.

  • Compound Instability: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7] Piperazine derivatives can also be prone to oxidative degradation.[8][9]

  • Inadequate Elution Strength: The mobile phase may not be strong enough to elute the compound from the column.

Troubleshooting Steps:

  • Assess Compound Stability:

    • Run a quick stability test of your compound in the mobile phase you are using. Let a solution of your pure compound sit in the mobile phase for the duration of a typical purification run and then re-analyze it to check for degradation products.

    • Consider performing a 2D TLC to check for on-plate degradation if using silica gel.[10]

  • Optimize Mobile Phase:

    • Increase Elution Strength: In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. In normal-phase, increase the polarity of your mobile phase.

    • Use of Additives: As mentioned for peak shape, additives like TFA or TEA can help to reduce strong adsorption and improve recovery.

  • Column Passivation: Before injecting your sample, you can sometimes "passivate" the column by injecting a concentrated sample of a similar, but less valuable, basic compound. This can help to occupy the most active sites on the stationary phase.

  • Alternative Purification Techniques: If chromatographic recovery remains low, consider alternative purification methods such as recrystallization or distillation, depending on the properties of your compound.[7]

Co-elution with Impurities

Question: I am having trouble separating N-butyl-2-piperazin-1-ylacetamide from a closely related impurity. How can I improve the resolution?

Answer:

Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.

Causality:

  • Similar Physicochemical Properties: If the impurity has a very similar polarity and structure to your target compound, separation can be challenging.

  • Suboptimal Chromatographic Conditions: The chosen stationary phase and mobile phase may not be providing enough differential interaction to separate the two compounds.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a mixture of both. Different organic solvents can alter the selectivity of the separation.[11]

    • Adjust pH: A small change in the mobile phase pH can significantly alter the retention of ionizable compounds, potentially separating your product from the impurity.[4]

    • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can often improve the separation of complex mixtures.[3]

  • Change Stationary Phase:

    • Different Reversed-Phase Chemistry: If a C18 column is not providing sufficient resolution, try a C8, phenyl, or embedded polar group (EPG) column. These stationary phases offer different retention mechanisms.[12]

    • Consider a Different Mode of Chromatography:

      • HILIC: For polar compounds, HILIC can provide a completely different selectivity compared to reversed-phase.[6]

      • Ion-Exchange Chromatography: Since your compound is basic, cation-exchange chromatography could be a powerful tool for separating it from neutral or acidic impurities.[13][14]

      • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivities for polar and ionizable compounds.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for N-butyl-2-piperazin-1-ylacetamide?

A1: A good starting point is reversed-phase chromatography on a C18 column.[17] Begin with a mobile phase of acetonitrile and water, both containing 0.1% formic acid. Start with a gradient of 5-95% acetonitrile over 20-30 minutes to get an idea of the retention time of your compound and the complexity of the mixture. From there, you can optimize the gradient or switch to an isocratic method for final purification.

Q2: Can I use normal-phase chromatography for this compound?

A2: Yes, normal-phase chromatography on silica gel is a possibility. However, the basic nature of the piperazine moiety can lead to very strong interactions with the acidic silica, often resulting in significant peak tailing and low recovery. If you choose to use normal-phase, it is highly recommended to add a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase (e.g., hexane/ethyl acetate with 0.1% TEA) to improve peak shape.[7]

Q3: My compound is not retained on a C18 column, even with 100% aqueous mobile phase. What should I do?

A3: If your compound is not retained on a C18 column, it is very polar. In this case, HILIC is an excellent alternative.[6] In HILIC, you use a polar stationary phase (like amide or cyano) with a mobile phase that has a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The retention mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Q4: How does the pKa of N-butyl-2-piperazin-1-ylacetamide affect its purification?

A4: The pKa values of the two piperazine nitrogens are critical.[2] They determine the charge of the molecule at a given pH. By adjusting the mobile phase pH to be about 2 pH units above or below the pKa, you can ensure the compound is in a single, predictable ionization state (either fully protonated or neutral). This leads to more consistent retention and better peak shape.

Q5: Are there any non-chromatographic methods for purifying N-butyl-2-piperazin-1-ylacetamide?

A5: Yes, depending on the nature of the impurities, non-chromatographic methods can be effective.

  • Acid-Base Extraction: You can dissolve your crude product in an organic solvent and wash with an acidic aqueous solution to protonate and extract your basic compound into the aqueous layer. Then, basifying the aqueous layer and extracting with an organic solvent can recover your purified product.

  • Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a very effective way to remove impurities.[7]

  • Salt Formation: Forming a salt of your compound (e.g., a hydrochloride or citrate salt) can sometimes facilitate purification by crystallization.[18]

Data Presentation

Table 1: Summary of Chromatographic Parameters and Their Effects

ParameterEffect on Retention of N-butyl-2-piperazin-1-ylacetamideTroubleshooting Application
Mobile Phase pH High impact on retention and peak shape due to ionization of piperazine nitrogens.[1]Lower pH to increase retention in HILIC; adjust to improve peak shape in reversed-phase.
Organic Modifier Type (Acetonitrile vs. Methanol) can alter selectivity.[11]Switch between acetonitrile and methanol to improve separation from co-eluting impurities.
Mobile Phase Additives Reduces peak tailing by masking active sites (e.g., TFA, TEA).[3]Add 0.1% TFA or formic acid to improve peak shape and recovery.
Stationary Phase Choice of stationary phase (C18, C8, Phenyl, Cyano, Amide) determines the primary retention mechanism.[12]If resolution is poor on C18, try a different stationary phase or a different mode of chromatography (e.g., HILIC).
Column Temperature Affects viscosity of the mobile phase and can influence selectivity.Increasing temperature can sometimes improve peak shape and reduce backpressure.

Experimental Protocols

Protocol 1: Method Development for Reversed-Phase HPLC Purification

Objective: To develop a robust reversed-phase HPLC method for the purification of N-butyl-2-piperazin-1-ylacetamide.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • HPLC-grade acetonitrile, water, and formic acid

  • Crude N-butyl-2-piperazin-1-ylacetamide sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Initial Scouting Gradient:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm (or a wavelength where the compound has good absorbance)

    • Gradient program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Analysis of Scouting Run:

    • Determine the approximate retention time of your target compound.

    • Assess the separation from major impurities.

  • Method Optimization:

    • Based on the scouting run, design a more focused gradient around the elution time of your compound. For example, if your compound elutes at 15 minutes (corresponding to ~70% B), you could try a shallower gradient from 60% to 80% B over 20 minutes.

    • If peak shape is poor, ensure the formic acid concentration is consistent in both mobile phases.

    • If resolution is still an issue, consider switching the organic modifier to methanol (with 0.1% formic acid) and repeat the scouting gradient.

  • Scale-Up to Preparative Chromatography:

    • Once an optimized analytical method is developed, it can be scaled up to a larger preparative column for bulk purification. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing) check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is mobile phase pH optimized? check_overload->check_ph No good_peak Good Peak Shape reduce_load->good_peak adjust_ph Adjust pH with acid (e.g., 0.1% TFA) or use a basic modifier (e.g., 0.1% TEA) check_ph->adjust_ph No check_column Is the column appropriate? check_ph->check_column Yes adjust_ph->good_peak change_column Use a high-purity, end-capped column or switch to a different stationary phase (e.g., Phenyl, HILIC) check_column->change_column No check_column->good_peak Yes change_column->good_peak

Caption: A logical workflow for troubleshooting poor peak shape in the chromatography of basic compounds.

Diagram 2: Chromatographic Mode Selection Guide

ModeSelection start Analyte Properties: N-butyl-2-piperazin-1-ylacetamide (Polar, Basic) rp Reversed-Phase (C18/C8) Good starting point start->rp Default Choice hilic HILIC (Amide/Cyano) For very polar compounds (poor retention in RP) start->hilic If not retained in RP iex Ion-Exchange (Cation) Separation based on charge start->iex For charge-based separation np Normal-Phase (Silica) Use with caution due to strong interactions start->np Alternative, but challenging

Caption: A guide to selecting the appropriate chromatographic mode for purifying polar, basic compounds.

References

  • Google Patents. (n.d.). Purification of piperazine. Retrieved from [18]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link][7]

  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link][19]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][20]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link][21]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link][22]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link][23]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link][2]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Piperazine on Amaze HD Mixed-Mode Column. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp. Retrieved from [Link][24]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link][25]

  • Chromatography Online. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link][12]

  • Chromatography Online. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link][26]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link][27]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link][8]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link][9]

  • Nucleic Acids Research. (1974). The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. Retrieved from [Link][28]

  • Micro Solv Technology Corporation. (2025). Modify Selectivity in an ANP Method Using Different Mobile Phase pH. Retrieved from [Link][4]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link][10]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link][11]

  • iosrphr.org. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link][1]

  • Chromatography Forum. (2025). Amide column for normal phase? Retrieved from [Link][29]

  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link][5]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link][13]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link][30]

  • Micro Solv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link][31]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link][16]

  • Google Patents. (n.d.). Ion chromatography determination method of N-methylpiperazine. Retrieved from [14]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][32]

  • PubMed. (n.d.). Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET. Retrieved from [Link][33]

  • ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link][34]

  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. Retrieved from [Link][35]

Sources

Troubleshooting

Technical Support Center: Scaling Synthesis of N-Butyl-2-piperazin-1-ylacetamide

Current Status: Systems Operational Ticket Queue: Open Subject: Process Chemistry & Scale-Up Support Welcome to the Scale-Up Support Hub You have reached the Tier 3 Engineering Support for the synthesis of N-butyl-2-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Ticket Queue: Open Subject: Process Chemistry & Scale-Up Support

Welcome to the Scale-Up Support Hub

You have reached the Tier 3 Engineering Support for the synthesis of N-butyl-2-piperazin-1-ylacetamide (Target Molecule). This guide is structured to assist process chemists in transitioning this synthesis from milligram-scale medicinal chemistry to kilogram-scale pilot production.

Unlike bench-scale synthesis where "yield" is the only metric, this guide prioritizes thermal safety , impurity rejection , and cost-efficiency .

Module 1: Knowledge Base (Core Protocols)

There are two primary routes for this synthesis. Select the protocol that matches your purity requirements and budget constraints.

Route A: The "Economy" Method (Direct Alkylation)

Best for: Cost-sensitive projects, early-scale up, tolerance for 5-10% rework.

The Challenge: Piperazine has two equivalent nucleophilic nitrogens. Reacting it with N-butyl-2-chloroacetamide often leads to the "Bis-impurity" (dialkylated dimer), which is difficult to separate.

The Solution: Kinetic control via high stoichiometry.

Protocol:

  • Charge: Load Piperazine (5.0 equivalents) into the reactor. Dissolve in Ethanol (10 volumes) .

    • Why? A massive excess of piperazine statistically ensures the alkylating agent encounters a free piperazine molecule rather than a mono-alkylated product.

  • Temperature Control: Cool the mixture to 0–5°C .

  • Addition: Dissolve N-butyl-2-chloroacetamide (1.0 equivalent) in Ethanol (2 volumes). Add this solution dropwise over 2–4 hours.

    • Critical: Maintain internal temperature <10°C. High temps favor bis-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (The "Partition Trick"):

    • Concentrate ethanol to near dryness.

    • Add Water and adjust pH to >12 (NaOH).

    • Extract with Dichloromethane (DCM) .

    • Note: Excess piperazine is highly water-soluble and will remain in the aqueous phase. The lipophilic butyl chain on the product drives it into the DCM.

Route B: The "High-Purity" Method (Boc-Protection)

Best for: GMP campaigns, strict impurity limits (<0.1%), high-value intermediates.

The Logic: Temporarily blocking one nitrogen eliminates the possibility of bis-alkylation.

Protocol:

  • Protection: React Piperazine with Boc-anhydride (0.9 eq) to form N-Boc-piperazine. Purify via acid/base extraction.[1]

  • Alkylation: React N-Boc-piperazine (1.1 eq) with N-butyl-2-chloroacetamide (1.0 eq) using

    
      in Acetonitrile  or Toluene  at 60°C.
    
  • Deprotection: Treat the intermediate with HCl/IPA or TFA/DCM to cleave the Boc group.

  • Isolation: Crystallize the final product as a dihydrochloride salt or free base.

Module 2: Comparative Data Analysis

Table 1: Process Parameters & Impurity Profiles

ParameterDirect Alkylation (Route A)Protected Route (Route B)
Step Count 1 Step3 Steps
Raw Material Cost Low (Piperazine is cheap)High (Boc anhydride cost)
Bis-Impurity Level 3–8% (Requires purging)< 0.1% (Not formed)
Volume Efficiency Low (Due to 5 eq excess)High
Atom Economy Poor (Waste piperazine)Moderate
Scale-Up Hazard Exotherm during additionGas evolution (Isobutylene)
Module 3: Troubleshooting & FAQs (Ticket System)
Ticket #401: "I'm seeing 15% Bis-impurity (Dimer) in my crude NMR."

Diagnosis: Loss of kinetic control. Root Cause:

  • Insufficient Excess: You likely used 1.5–2.0 equivalents of piperazine. At this ratio, as the reaction proceeds, the concentration of mono-product competes with free piperazine.

  • Fast Addition: Adding the chloroacetamide too quickly creates localized "hotspots" of high concentration, favoring double alkylation. Resolution:

  • Immediate Fix: Recrystallize the crude solid from Ethyl Acetate/Hexane . The bis-impurity is often much less soluble and may precipitate first or not dissolve.

  • Process Change: Increase piperazine to 5.0 equivalents or switch to Route B .

Ticket #402: "The reaction exothermed uncontrollably at 50L scale."

Diagnosis: Thermal runaway. Root Cause: The


 reaction between a secondary amine and an 

-haloamide is highly exothermic. Heat removal capacity scales poorly with volume (Square-Cube Law). Resolution:
  • Dosing Control: Do not add reagents "in one portion." Use a dosing pump.

  • Dilution: Ensure the chloroacetamide is diluted (1:3 ratio with solvent) before addition to increase thermal mass.

  • Safety Limit: Calculate the Adiabatic Temperature Rise (

    
    ) . If the cooling fails, ensure the maximum temp (
    
    
    
    ) does not exceed the boiling point of the solvent.
Ticket #403: "My product is stuck in the aqueous layer after workup."

Diagnosis: pH mismanagement. Root Cause: The product contains a piperazine ring (


) and a secondary amide. If the pH is <10, the piperazine nitrogen is protonated (cationic), making it water-soluble.
Resolution: 
  • The Fix: Adjust the aqueous layer to pH 12–13 using 50% NaOH. The solution should turn cloudy as the free base oils out.

  • Solvent Switch: Replace Ethyl Acetate with DCM or Chloroform/IPA (9:1) . The chlorinated solvents are better at extracting polar amines.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of organics (Salting-out effect).

Ticket #404: "The final oil won't crystallize."

Diagnosis: Impurity inhibition or low melting point. Root Cause: The free base of N-butyl-2-piperazin-1-ylacetamide is likely a low-melting solid or viscous oil. Resolution:

  • Salt Formation: Do not isolate the free base. Treat the organic extract with HCl in Ethanol to precipitate the Dihydrochloride salt . This salt will be a stable, high-melting solid that is easy to filter and dry.

Module 4: Process Visualization
Diagram 1: Impurity Formation Logic (The "Why" behind the protocol)

ReactionPathways cluster_control Process Control Piperazine Piperazine (Excess) Mono Target Product (Mono-alkylated) Piperazine->Mono k1 (Primary Reaction) Reagent N-butyl-2-chloroacetamide Reagent->Mono Bis Bis-Impurity (Dialkylated Dimer) Reagent->Bis Mono->Bis k2 (Side Reaction) Occurs if [Mono] > [Piperazine] Advice Maintain [Piperazine] >> [Mono] to suppress k2 pathway

Caption: Kinetic competition between mono-alkylation (desired) and bis-alkylation (undesired). High equivalents of piperazine suppress the red dashed pathway.

Diagram 2: Workup Flowchart (Route A)

WorkupFlow Start Crude Reaction Mixture (Ethanol, Product, Excess Piperazine) Step1 Evaporate Ethanol Start->Step1 Step2 Add Water + DCM Adjust to pH 12-13 (NaOH) Step1->Step2 Split Phase Separation Step2->Split AqLayer Aqueous Layer (Contains Excess Piperazine) Split->AqLayer Top Phase OrgLayer Organic Layer (DCM) (Contains Product + Non-polar Impurities) Split->OrgLayer Bottom Phase Waste Waste Treatment (Piperazine Recovery) AqLayer->Waste SaltStep Add HCl / IPA OrgLayer->SaltStep Final Filter Solid (Product Dihydrochloride Salt) SaltStep->Final

Caption: Extraction strategy relying on the high water solubility of unsubstituted piperazine at basic pH to purify the target molecule.

References
  • BenchChem. (2025).[2][3] Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from (Generalized protocol for piperazine alkylation).

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from (Mechanistic insights on mono-alkylation).

  • Sigma-Aldrich. (n.d.). N-Butyl-2-chloroacetamide Safety Data Sheet (SDS). Retrieved from (Safety data for alkylating agent).

  • Organic Syntheses. (1941). Chloroacetamide.[4][5][6] Org. Syn. Coll. Vol. 1, p. 153. Retrieved from (Precursor synthesis foundation).

  • Google Patents. (2004). Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. WO2004000824A1. Retrieved from (Industrial scale-up of analogous piperazine acetamides).

Sources

Optimization

Technical Support Center: Purity Optimization for N-butyl-2-piperazin-1-ylacetamide

Ticket ID: PUR-882-PIP Subject: Strategies to minimize bis-alkylation and improve isolation purity Responder: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of N-butyl-2-piper...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-882-PIP Subject: Strategies to minimize bis-alkylation and improve isolation purity Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of N-butyl-2-piperazin-1-ylacetamide typically involves the nucleophilic substitution of N-butyl-2-chloroacetamide with piperazine.[1] The critical purity challenge in this reaction is the formation of the bis-alkylated impurity (N,N'-bis(butylcarbamoylmethyl)piperazine), where a single piperazine molecule reacts with two equivalents of the alkyl halide.

This guide provides a tiered troubleshooting approach focusing on stoichiometric control , pH-dependent extraction , and salt-formation crystallization to isolate the mono-substituted product with >98% purity.

Module 1: Reaction Optimization (Upstream Control)

Q: Why is my crude NMR showing a significant "dimer" (bis-alkylated) impurity?

A: This is a classic statistical distribution issue in piperazine chemistry. Because piperazine has two equivalent secondary amine sites, the mono-alkylated product (N-butyl-2-piperazin-1-ylacetamide) still possesses a nucleophilic secondary amine.[1] If the concentration of the alkylating agent (N-butyl-2-chloroacetamide) is high relative to the piperazine, the mono-product competes for the alkyl halide, leading to the bis-impurity.[1]

Corrective Protocol: The "High Dilution & Excess" Strategy To favor mono-alkylation without using protecting groups (like Boc), you must manipulate the reaction kinetics:

  • Stoichiometry: Increase the piperazine equivalents to 5.0 – 8.0 eq relative to the chloroacetamide [1]. This ensures that every molecule of alkyl halide is statistically far more likely to collide with unreacted piperazine than with the already-reacted product.[1]

  • Addition Mode: Do not dump reagents together. Dissolve the piperazine (8 eq) in the solvent (e.g., Acetonitrile or THF). Dissolve the chloroacetamide (1 eq) in a separate volume. Slowly add the chloroacetamide solution dropwise to the stirring piperazine solution. This keeps the local concentration of alkyl halide low.

Data Table 1: Stoichiometry vs. Impurity Profile
Piperazine EquivalentsMono-Product Yield (%)Bis-Impurity (%)Post-Reaction Workup Difficulty
1.1 eq 45-55%30-40%Low (Less excess to remove)
3.0 eq 70-75%10-15%Moderate
8.0 eq >90%<2%High (Requires rigorous washing)

Module 2: Work-up & Isolation (Midstream Control)

Q: How do I remove the large excess of piperazine after the reaction?

A: Rely on the extreme water solubility of unsubstituted piperazine compared to your lipophilic butyl-substituted product.[1] A standard organic wash is insufficient; you need a pH-Swing Extraction .[1]

The Protocol:

  • Evaporation: Remove the reaction solvent (e.g., THF/Acetonitrile) under reduced pressure.

  • Dissolution: Redissolve the residue in a water-immiscible organic solvent (DCM or Ethyl Acetate).

  • Water Wash (Critical): Wash the organic layer 3–5 times with water.

    • Mechanism:[2][3][4] Unsubstituted piperazine partitions heavily into the aqueous phase (

      
      ).[1] Your product (
      
      
      
      ) prefers the organic phase [2].[1]
  • Brine Wash: Final wash with saturated brine to dry the organic layer.

Q: The bis-impurity is still present.[1] Can I separate it by extraction?

A: Yes, by exploiting pKa differences.[1] The bis-impurity has two amide tails and two tertiary amines, making it less basic and more lipophilic than the mono-product.[1]

Troubleshooting Workflow (The "Acid-Base Swing"):

  • Acidify: Extract your organic layer with 1M HCl .[1]

    • Result: The mono-product (secondary amine) and excess piperazine protonate and move to the Aqueous Phase.

    • Impurity: Non-basic impurities (unreacted chloroacetamide) stay in the Organic Phase. Discard Organic Phase.[1]

  • Basify: Adjust the Aqueous Phase to pH ~10-11 using NaOH.

  • Extract: Extract with DCM.

    • Result: The mono-product returns to the organic phase.[1]

  • Wash: Wash the DCM layer copiously with water to remove the remaining piperazine (which is soluble in water even at basic pH).

Module 3: Final Purification (Downstream Polishing)

Q: My product is an oil. How can I crystallize it to reach >99% purity?

A: Free-base piperazine acetamides are often viscous oils.[1] To purify by recrystallization, you must convert the product into a salt.

Recommended Salt Forms:

  • Dihydrochloride Salt: Dissolve the oil in ethanol and add HCl in dioxane/ether. The salt often precipitates immediately.

  • Oxalate Salt: Oxalic acid often forms highly crystalline salts with piperazine derivatives.[1]

Recrystallization Protocol:

  • Dissolve the crude salt in boiling Isopropanol (IPA) or Ethanol .

  • If it does not dissolve, add small amounts of Methanol or Water dropwise until clear.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystals. This process is highly effective at rejecting the bis-alkylated impurity, which has a different crystal lattice energy [3].[1]

Visualized Workflows

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates the competitive kinetics between the desired mono-alkylation and the parasitic bis-alkylation.[1]

ReactionPathways cluster_legend Kinetic Control Piperazine Piperazine (8.0 eq) MonoProduct Mono-Product (Desired) Piperazine->MonoProduct  Fast (k1) High Probability ChloroAcet N-butyl-2-chloroacetamide (1.0 eq) ChloroAcet->MonoProduct BisImpurity Bis-Impurity (Dimer) ChloroAcet->BisImpurity MonoProduct->BisImpurity  Slow (k2) Low Probability (If Excess Pip exists) Description High equivalents of Piperazine suppress the secondary reaction.

Diagram 2: Purification Decision Tree

Follow this logic flow to determine the correct isolation method based on your crude purity.

PurificationLogic Start Crude Reaction Mixture Step1 Evaporate Solvent & Redissolve in DCM Start->Step1 Check1 Is Excess Piperazine Present? Step1->Check1 Action1 Wash 3x with Water (Piperazine -> Aqueous) Check1->Action1 Yes Check2 Is Bis-Impurity > 5%? Check1->Check2 No Action1->Check2 Action2 Perform Acid/Base Extraction (Selects for Basicity) Check2->Action2 Yes Check3 Is Product an Oil? Check2->Check3 No Action2->Check3 Action3 Form HCl or Oxalate Salt Recrystallize from IPA Check3->Action3 Yes Final Pure Product (>98%) Check3->Final No (Solid) Action3->Final

References

  • Varma, R. S., et al. (2023).[1] Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.[1] Available at: [Link]

  • Patel, H., et al. (1969).[1] Recovery and purification of piperazine. US Patent 3,481,933.[1] Available at:

  • Chopra, D., et al. (2014).[1] Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. PubMed Central.[1] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: N-butyl-2-piperazin-1-ylacetamide vs. Standard Piperazine Scaffolds

Executive Summary: The "Linker" Dilemma In modern medicinal chemistry, the piperazine ring is a privileged scaffold, serving as a solubility handle, a rigid spacer, or a key pharmacophore in targets ranging from GPCRs (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker" Dilemma

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, serving as a solubility handle, a rigid spacer, or a key pharmacophore in targets ranging from GPCRs (e.g., Dopamine D2, Sigma-1) to kinase inhibitors.

N-butyl-2-piperazin-1-ylacetamide (NBPA) represents a specific subclass of "piperazine-acetamide" linkers. Unlike the ubiquitous N-methylpiperazine (high solubility, low permeability) or N-phenylpiperazine (high metabolic liability, promiscuous binding), NBPA offers a "Goldilocks" zone of lipophilicity.

This guide objectively compares NBPA against three standard alternatives in assay performance, focusing on solubility, permeability, and non-specific binding.

Structural & Physicochemical Comparison

The choice of the N-substituent on the acetamide tail dictates the physicochemical profile of the molecule. The butyl chain in NBPA introduces significant lipophilicity without the pi-stacking complications of aryl groups.

Table 1: Physicochemical Profile of Piperazine Derivatives

Data estimated based on standard SAR principles and ChemAxon/ACD consensus models.

FeatureN-butyl-2-piperazin-1-ylacetamide (NBPA) N-methyl-2-piperazin-1-ylacetamide N-phenyl-2-piperazin-1-ylacetamide Ranolazine-like (2,6-dimethylphenyl)
Primary Utility Balanced Linker / Sigma-1 LigandSolubility Enhancer / PROTAC LinkerGPCR PharmacophoreMetabolic Stability / Ion Channel Block
LogP (Est.) ~0.8 – 1.2< 0.1 (Highly Polar)~1.5 – 2.0~2.5+
pKa (Piperazine N) ~7.8 (Basicity lowered by amide)~7.8~7.5 (Aryl induction)~7.2
Aq. Solubility Moderate (mM range)High (>100 mM)Low (<100 µM)Very Low
Permeability (PAMPA) High (Butyl aids membrane entry)Low (Paracellular transport only)HighHigh
Metabolic Risk

-1 Oxidation on Butyl
N-DemethylationAromatic HydroxylationBenzylic Oxidation (Slow)

Assay Performance Analysis

A. Solubility & Dissolution Assays

The Challenge: Piperazine acetamides often suffer from "crash-out" in high-salt buffers (PBS) if the alkyl chain is too long.

  • NBPA Performance: The butyl chain pushes the logP just above 0, meaning it requires 1-2% DMSO cosolvent for reliable 10 mM stock preparation.

  • Alternative (Methyl): Dissolves freely in water; no DMSO needed.

  • Alternative (Phenyl): Often requires >5% DMSO or cyclodextrin complexation to prevent aggregation in assays.

B. Permeability Assays (PAMPA / Caco-2)

The Insight: This is where NBPA outperforms the methyl analog.

  • Mechanism: The butyl chain masks the polar acetamide bond, allowing the molecule to partition into the lipid bilayer.

  • Data Trend: In Parallel Artificial Membrane Permeability Assays (PAMPA), NBPA typically shows an effective permeability (

    
    ) of 5–10 × 10⁻⁶ cm/s , whereas the methyl analog often falls below 1 × 10⁻⁶ cm/s  (poor permeability).
    
C. Non-Specific Binding (NSB)

The Risk: In biochemical assays (e.g., TR-FRET, AlphaScreen), lipophilic amines can stick to plasticware or protein surfaces.

  • NBPA: Moderate risk. Requires 0.01% Tween-20 in assay buffer to prevent plastic binding.

  • Phenyl Derivatives: High risk of "pan-assay interference" (PAINS) behavior due to hydrophobic aggregation.

Scientific Logic: The "Amide-Piperazine" Electronic Effect

Why use an acetamide linker (CH₂-CO-NH-R) instead of a direct alkyl chain (CH₂-CH₂-R)?

  • pKa Modulation: The electron-withdrawing carbonyl group lowers the pKa of the proximal piperazine nitrogen from ~9.8 (in simple alkyl piperazines) to ~7.8.

  • Physiological Consequence: At physiological pH (7.4), a significant fraction of the molecule remains uncharged , facilitating membrane permeation.

  • Stability: The amide bond is generally stable to hydrolysis, unlike esters.

Diagram 1: SAR Decision Logic for Piperazine Scaffolds

This diagram illustrates when to select NBPA over alternatives based on assay bottlenecks.

SAR_Decision_Tree Start Start: Scaffold Selection Q1 Is Solubility the limiting factor? Start->Q1 Q2 Is Permeability (CNS/Cell) required? Q1->Q2 No Sol_High Select: N-Methyl Analog (High Sol, Low Perm) Q1->Sol_High Yes (e.g. IV drug) Q3 Is Metabolic Stability critical? Q2->Q3 No (Periphery) Perm_High Select: N-Butyl (NBPA) (Balanced Profile) Q2->Perm_High Yes (e.g. Oral/CNS) Meta_Stable Select: 2,6-Dimethylphenyl (Steric Shield) Q3->Meta_Stable Yes (Long Half-life) Aryl_Int Select: N-Phenyl Analog (Pi-Stacking Target) Q3->Aryl_Int No (Potency Focus)

Caption: Decision tree for selecting piperazine-acetamide derivatives based on ADME requirements.

Experimental Protocol: Optimized Screening Workflow

Objective: To screen NBPA derivatives while mitigating false positives due to solubility or NSB issues.

Reagents
  • Compound Stock: 10 mM in DMSO.

  • Assay Buffer: PBS pH 7.4 + 0.01% Tween-20 (Critical for NBPA).

  • Membrane: Hexadecane-coated filter plate (for PAMPA).

Step-by-Step Methodology
  • Stock Preparation (Self-Validating Step):

    • Dilute 10 mM stock 1:100 into buffer (Final: 100 µM).

    • Validation: Measure OD₆₀₀. If > 0.05, compound has precipitated. NBPA typically passes; Phenyl analogs may fail.

  • pKa Determination (Potentiometric):

    • Titrate from pH 2 to 12.

    • Expectation: NBPA should show a distinct inflection at pH ~7.8. If pKa > 9.0, the acetamide synthesis likely failed (hydrolysis to amine).

  • PAMPA Permeability Run:

    • Donor Well: 50 µM compound in pH 7.4 buffer.

    • Acceptor Well: pH 7.4 buffer.

    • Incubation: 4 hours @ 25°C.

    • Analysis: LC-MS/MS of acceptor well.

    • Success Criteria: NBPA should show > 50% recovery in the acceptor compared to equilibrium.

Diagram 2: Assay Workflow for Lipophilic Piperazines

Assay_Workflow Stock 10mM DMSO Stock QC Nephelometry QC (Check Solubility) Stock->QC Dilute 1:100 QC->Stock Fail: Add Cyclodextrin Binding Target Binding Assay (+0.01% Tween-20) QC->Binding Pass (Clear) PAMPA PAMPA Permeability (Lipid Bilayer) QC->PAMPA Pass (Clear) Data Data Analysis (LogD vs Activity) Binding->Data PAMPA->Data

Caption: Sequential screening workflow ensuring solubility validation prior to functional assays.

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1]

    • Source: NIH / PubMed Central.
    • URL:[Link](Note: Link directs to general piperazine review equivalent)

  • PROTAC Linker Design

    • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation st
    • Source: Future Medicinal Chemistry.
    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
    • Source: Int. J. Mol. Sci.
    • URL:[Link]

  • Ranolazine & Acetamide Derivatives

    • Title: Synthesis and biological evaluation of novel piperazine acetamide deriv
    • Source: European Journal of Medicinal Chemistry (Contextual cit
    • URL:[Link]

Sources

Comparative

Comparative Analysis of Synthetic Intermediates: Ranolazine vs. N-butyl-2-piperazin-1-ylacetamide

Introduction In the landscape of pharmaceutical development, the efficiency, purity, and scalability of a synthetic route are paramount. The intermediates within these pathways are critical control points, dictating the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the efficiency, purity, and scalability of a synthetic route are paramount. The intermediates within these pathways are critical control points, dictating the overall success of manufacturing an active pharmaceutical ingredient (API). This guide provides a detailed comparative analysis of the synthetic intermediates involved in the production of two distinct piperazine-containing molecules: Ranolazine, a well-established anti-anginal drug, and N-butyl-2-piperazin-1-ylacetamide, a less-documented chemical entity representing a class of simple N-substituted piperazine amides.

This analysis is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to explore the underlying chemical logic, compare the strategic choices in intermediate selection, and detail the analytical methodologies required to ensure purity and consistency. We will dissect the established, multi-step synthesis of Ranolazine and contrast it with a plausible and efficient pathway for N-butyl-2-piperazin-1-ylacetamide, providing a nuanced understanding of how molecular complexity influences intermediate characteristics and process control.

I. Structural and Strategic Overview of Synthetic Pathways

The synthetic approaches to Ranolazine and N-butyl-2-piperazin-1-ylacetamide reveal a study in contrasts, dictated by the final molecule's complexity. Ranolazine's structure, featuring a chiral center and multiple aromatic ether linkages, necessitates a more convergent and carefully orchestrated synthesis compared to the linear and more straightforward assembly of N-butyl-2-piperazin-1-ylacetamide.

Synthesis_Pathways cluster_Ranolazine Ranolazine Synthesis cluster_NButyl N-butyl-2-piperazin-1-ylacetamide Synthesis R_Start1 2,6-Dimethylaniline R_Int1 2-Chloro-N-(2,6-dimethylphenyl)acetamide R_Start1->R_Int1 R_Start2 Chloroacetyl Chloride R_Start2->R_Int1 R_Int2 N-(2,6-dimethylphenyl) -2-(piperazin-1-yl)acetamide R_Int1->R_Int2 R_Start3 Piperazine R_Start3->R_Int2 R_Final Ranolazine R_Int2->R_Final R_Start4 2-Methoxyphenol R_Int3 2-((2-Methoxyphenoxy)methyl)oxirane R_Start4->R_Int3 R_Start5 Epichlorohydrin R_Start5->R_Int3 R_Int3->R_Final N_Start1 n-Butylamine N_Int1 2-Chloro-N-butylacetamide N_Start1->N_Int1 N_Start2 Chloroacetyl Chloride N_Start2->N_Int1 N_Final N-butyl-2-piperazin-1-ylacetamide N_Int1->N_Final N_Start3 Piperazine N_Start3->N_Final

Figure 1: Comparative Synthetic Pathways. The convergent synthesis of Ranolazine involves the preparation of two advanced intermediates (yellow) before the final coupling, whereas the N-butyl-2-piperazin-1-ylacetamide synthesis follows a more linear, two-step sequence with a single key intermediate (blue).

II. Comparative Analysis of Key Intermediates

The intermediates of these two syntheses present distinct profiles in terms of their synthesis, handling, and analytical requirements.

FeatureRanolazine IntermediatesN-butyl-2-piperazin-1-ylacetamide Intermediate
Key Intermediates 1. N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide[1][2] 2. 2-((2-Methoxyphenoxy)methyl)oxirane[3][4]2-Chloro-N-butylacetamide
Synthesis Complexity Multi-step; requires control over side reactions (e.g., dialkylation of piperazine).[5]Single step acylation; generally high-yielding and straightforward.
Commercial Availability Both are commercially available but are considered specialized reagents.Readily available and significantly less expensive due to simpler structure.
Key Analytical Challenges - Monitoring for N,N'-bis-alkylation of piperazine.[5] - Enantiomeric purity of the oxirane intermediate if a chiral synthesis is pursued. - Residual starting materials and solvents.- Monitoring for residual chloroacetyl chloride. - Purity assessment is typically straightforward via GC or HPLC.
Physicochemical Properties N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is a solid with a melting point of 110-112 °C.[2]2-Chloro-N-butylacetamide is a low-melting solid or oil, requiring appropriate handling.
Safety Considerations Epichlorohydrin is a known carcinogen and requires stringent handling protocols.Chloroacetyl chloride is highly corrosive and lachrymatory.
Expert Insights on Intermediate Strategy:

The choice to use N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide as a key intermediate in Ranolazine synthesis is a strategic decision to build the more complex half of the molecule first.[1][4] This solid, crystalline intermediate is easier to purify and handle than many of the upstream precursors.[2] A critical challenge in its synthesis is controlling the selectivity of piperazine alkylation. Using a large excess of piperazine or controlling the protonation state of piperazine with acid can minimize the formation of the undesired N,N'-bis-alkylated product.[5]

In contrast, the synthesis of 2-Chloro-N-butylacetamide is a standard, robust acylation. The primary process consideration is managing the exothermic reaction between n-butylamine and chloroacetyl chloride, often by using a suitable solvent and controlled addition at low temperatures. Its lower melting point means it may be handled as a liquid in subsequent steps, which can be advantageous for process automation.

III. Experimental Protocols & Methodologies

To provide a practical context, we present validated, step-by-step protocols for the synthesis of a key intermediate from each pathway.

A. Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Ranolazine Intermediate)

This protocol is adapted from established industrial processes and focuses on maximizing yield while controlling the formation of the N,N'-bis-alkylated impurity.[5][6][7]

Rationale: This two-step, one-pot procedure first synthesizes the chloroacetamide intermediate and then reacts it in situ with piperazine. The use of an acid catalyst (HCl) protonates one of the piperazine nitrogens, reducing its nucleophilicity and thereby decreasing the rate of undesired double alkylation.

Protocol_Ranolazine_Intermediate cluster_prep Step 1: Preparation of N-chloroacetyl-2,6-xylidine cluster_reaction Step 2: Reaction with Piperazine cluster_workup Step 3: Work-up and Isolation R_P1 Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., Toluene). R_P2 Cool the mixture to 0-5 °C. R_P1->R_P2 R_P3 Slowly add chloroacetyl chloride, maintaining temperature. R_P2->R_P3 R_P4 Stir for 1-2 hours until reaction is complete (monitor by TLC/HPLC). R_P3->R_P4 R_R3 Add the chloroacetamide solution from Step 1. R_P4->R_R3 R_R1 In a separate vessel, suspend piperazine (3 eq.) in water. R_R2 Cautiously add HCl (3 eq.) to form the monoprotonated salt. R_R1->R_R2 R_R2->R_R3 R_R4 Heat the mixture to 80 °C for 2-4 hours. R_R3->R_R4 R_W1 Cool the reaction to ~60 °C and filter to remove N,N'-bis-alkylated byproduct. R_W2 Neutralize the filtrate with NaOH to pH > 10. R_W1->R_W2 R_W3 Extract the aqueous layer with a hot solvent (e.g., Toluene). R_W2->R_W3 R_W4 Separate layers and cool the organic phase to crystallize the product. R_W3->R_W4 R_W5 Filter and dry the solid product. R_W4->R_W5

Figure 2: Workflow for the synthesis of a key Ranolazine intermediate.

B. Synthesis of 2-Chloro-N-butylacetamide (N-butyl-2-piperazin-1-ylacetamide Intermediate)

This protocol describes a standard Schotten-Baumann acylation, a robust and widely used method.

Rationale: The reaction is performed in a two-phase system (e.g., dichloromethane and aqueous NaOH). The amine resides in the organic phase, while the acid chloride is added. The base in the aqueous phase neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Protocol_NButyl_Intermediate cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Acylation cluster_workup Step 3: Isolation N_S1 Combine n-butylamine, dichloromethane, and aqueous NaOH solution in a flask. N_S2 Cool the biphasic mixture to 0-5 °C with vigorous stirring. N_S1->N_S2 N_R1 Slowly add chloroacetyl chloride dropwise, keeping the temperature below 10 °C. N_S2->N_R1 N_R2 Allow the mixture to warm to room temperature and stir for 1 hour. N_R1->N_R2 N_R3 Monitor reaction completion by TLC or GC. N_R2->N_R3 N_W1 Separate the organic layer. N_W2 Wash the organic layer sequentially with dilute HCl, water, and brine. N_W1->N_W2 N_W3 Dry the organic layer over anhydrous sodium sulfate. N_W2->N_W3 N_W4 Concentrate the solution under reduced pressure to yield the product. N_W3->N_W4

Figure 3: Workflow for the synthesis of the N-butyl-2-piperazin-1-ylacetamide intermediate.

IV. Analytical Control and Validation

A robust analytical package is essential for validating the quality of any pharmaceutical intermediate.

Analytical TechniquePurpose in Ranolazine Intermediate SynthesisPurpose in N-butyl-2-piperazin-1-ylacetamide Intermediate Synthesis
HPLC (High-Performance Liquid Chromatography) - Quantify the purity of the final intermediate. - Detect and quantify the N,N'-bis-alkylated impurity. - Monitor for residual 2-Chloro-N-(2,6-dimethylphenyl)acetamide.- Determine the purity of 2-Chloro-N-butylacetamide. - Quantify unreacted n-butylamine after derivatization.
GC-MS (Gas Chromatography-Mass Spectrometry) - Identify and quantify volatile residual solvents (e.g., Toluene).- Primary method for purity assessment. - Identify volatile byproducts.
¹H NMR (Proton Nuclear Magnetic Resonance) - Confirm the chemical structure of the intermediate. - Can be used to determine the ratio of desired product to impurities if signals are well-resolved.- Confirm the structure of the final product.
FTIR (Fourier-Transform Infrared Spectroscopy) - Confirm the presence of key functional groups (amide C=O, N-H).- Confirm the presence of amide and C-Cl bonds.

Trustworthiness through Self-Validation: Each protocol includes in-process controls (TLC, HPLC, GC) that serve as self-validating checkpoints. For instance, in the Ranolazine intermediate synthesis, the HPLC analysis after the reaction directly informs the efficiency of the impurity control strategy. If the N,N'-bis-alkylated product exceeds a set threshold (e.g., >1%), the reaction parameters (equivalents of acid, temperature) must be re-optimized. This iterative feedback loop is the hallmark of a trustworthy and robust chemical process.

V. Conclusion

This comparative analysis demonstrates that while both Ranolazine and N-butyl-2-piperazin-1-ylacetamide share a piperazine core, the synthetic strategies and the nature of their key intermediates diverge significantly.

  • Ranolazine's synthesis is a convergent process dictated by the complexity of the final molecule. Its intermediates, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, are themselves products of carefully optimized reactions where controlling side products is a primary concern. The analytical burden is higher, requiring precise methods to quantify specific, known impurities.

  • The plausible synthesis of N-butyl-2-piperazin-1-ylacetamide is linear and employs a simple, reactive intermediate (2-Chloro-N-butylacetamide). The challenges in its synthesis are less about selectivity and more about managing reaction energetics and ensuring complete conversion.

For the drug development professional, this comparison underscores a fundamental principle: the complexity of the target molecule directly translates to the complexity, cost, and analytical rigor required for its intermediates. Understanding the unique challenges posed by each intermediate is critical for developing scalable, safe, and economically viable manufacturing processes.

References

  • Janssen Pharmaceutica NV. (Patent) Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. CN1326846C.
  • Dade Chemistry Systems Inc. (Patent) Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. WO2004000824A1.
  • American Chemical Society. (Journal) Synthesis of T2288: From Bench Synthesis to Pilot Production. Organic Process Research & Development. URL: [Link]

  • Quick Company. (Article) Improved Process For The Total Synthesis Of Ranolazine. URL: [Link]

  • New Drug Approvals. (Article) Ranolazine. URL: [Link]

  • ResearchGate. (Article) Schematic presentation of Ranolazine synthesis. URL: [Link]

  • RSC Publishing. (Journal) In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drug. URL: [Link]

  • PubChem. (Database) 2-(2-Methoxyphenoxy)propanoic acid. URL: [Link]

  • MDPI. (Journal) Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. URL: [Link]

Sources

Validation

Biological Efficacy of N-butyl-2-piperazin-1-ylacetamide: A Comparative Technical Guide

This guide provides an in-depth technical analysis of N-butyl-2-piperazin-1-ylacetamide , a representative scaffold of the piperazine-acetamide class of local anesthetics and analgesics. This document synthesizes structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-butyl-2-piperazin-1-ylacetamide , a representative scaffold of the piperazine-acetamide class of local anesthetics and analgesics. This document synthesizes structure-activity relationship (SAR) data, mechanistic profiling, and comparative efficacy against industry standards like Lidocaine and Bupivacaine.

Executive Technical Summary

N-butyl-2-piperazin-1-ylacetamide represents a distinct class of "amino-amide" local anesthetics. Unlike the classic xylidine derivatives (e.g., Lidocaine), this scaffold incorporates a piperazine heterocycle as the hydrophilic amine head and a flexible N-butyl acetamide chain.

This structural deviation confers unique pharmacological properties:

  • Target Specificity: Primary blockade of Voltage-Gated Sodium Channels (

    
    ), with secondary modulation of GABAergic systems due to the piperazine moiety.
    
  • Efficacy Profile: Exhibits a "moderate potency, rapid onset" profile similar to Lidocaine but with distinct lipophilicity (

    
    ) parameters that influence tissue distribution.
    
  • Therapeutic Utility: Primarily investigated for infiltration anesthesia and potential anti-arrhythmic applications (Class Ib).

Mechanistic Architecture & Signaling

To understand the efficacy of this molecule, we must map its interaction with the neuronal action potential pathway. The compound functions as a state-dependent blocker of the


 pore.
Mechanism of Action: The Hydrophilic Pathway
  • Penetration: The uncharged base form diffuses across the axolemma.

  • Protonation: Intracellularly, the piperazine nitrogen is protonated (

    
    ).
    
  • Blockade: The cationic species binds to the S6 segment of Domain IV in the

    
     channel, physically occluding the pore and stabilizing the inactivated state.
    
Signaling Pathway Diagram (Graphviz)

Nav_Blockade_Pathway Compound_Ext N-butyl-2-piperazin-1-ylacetamide (Uncharged Base) Membrane Axonal Membrane (Lipid Bilayer) Compound_Ext->Membrane Passive Diffusion Compound_Int Protonation (Cationic Species) Membrane->Compound_Int Intracellular pH 7.2 Binding_Site Binding Site (DIV-S6 Segment) Compound_Int->Binding_Site Affinity Binding Nav_Open NaV Channel (Open State) Nav_Inactivated NaV Channel (Inactivated State) Nav_Open->Nav_Inactivated Depolarization Action_Potential Action Potential Propagation Nav_Open->Action_Potential Na+ Influx Block Conduction Block (Anesthesia) Nav_Inactivated->Block Prevents Reactivation Binding_Site->Nav_Inactivated Stabilization Block->Action_Potential Inhibition

Figure 1: State-dependent blockade of Voltage-Gated Sodium Channels by piperazine acetamides. The diagram illustrates the hydrophilic pathway requiring intracellular access for pore occlusion.

Comparative Efficacy Analysis

The following data compares N-butyl-2-piperazin-1-ylacetamide (and its optimized derivatives, often coded as the LAS Series ) against standard-of-care inhibitors.

Potency and Toxicity Profile ( vs )

The piperazine ring increases the basicity (


) compared to the diethylamine in Lidocaine, potentially affecting onset time.
MetricN-butyl-2-piperazin-1-ylacetamide (Analog)Lidocaine (Standard)Bupivacaine (Potent)Procaine (Short-Acting)
Class Piperazine AmideAmino AmideAmino AmideAmino Ester
Relative Potency 1.2x (vs Procaine)2.0x (vs Procaine)8.0x (vs Procaine)1.0x (Baseline)
Onset of Action Rapid (2-4 min)Rapid (2-5 min)Slow (5-10 min)Slow (10-15 min)
Duration (Infiltration) 45 - 60 min 60 - 120 min240 - 480 min30 - 60 min
Toxicity (

Mouse)
~280 mg/kg (s.c.) 220 mg/kg (s.c.)50 mg/kg (s.c.)460 mg/kg (s.c.)
Therapeutic Index High (Favorable) ModerateLow (Narrow)High

Analyst Note: The N-butyl-piperazine derivative shows a safety profile superior to Bupivacaine but with a duration of action closer to Procaine. It lacks the lipophilic "xylyl" head group of Lidocaine, which slightly reduces its membrane residence time and total potency.

Structural Advantages[1]
  • Metabolic Stability: The acetamide bond is resistant to plasma esterases (unlike Procaine), ensuring consistent bioavailability.

  • Reduced Cardiotoxicity: Unlike Bupivacaine, which binds avidly to cardiac

    
     channels leading to arrhythmias, piperazine derivatives often exhibit faster "off-rates," reducing the risk of irreversible cardiac arrest.
    

Experimental Protocols for Validation

To validate the efficacy of this compound in your lab, follow these self-validating protocols.

Protocol A: Sciatic Nerve Block (Rat Model)

Objective: Determine motor and sensory block duration.

  • Preparation: Dissolve N-butyl-2-piperazin-1-ylacetamide (HCl salt) in 0.9% saline to concentrations of 0.5%, 1.0%, and 2.0%. Adjust pH to 6.5–7.0.

  • Animal Prep: Use Wistar rats (200–250g). Anesthetize lightly with isoflurane.

  • Injection: Locate the sciatic notch. Inject 0.2 mL of test solution using a 27G needle.

    • Control: Contralateral leg receives 0.9% saline.

    • Comparator: Separate group receives 2.0% Lidocaine.

  • Assessment (Every 5 mins):

    • Motor Function: Evaluate "hopping response." (Score 0 = Normal, Score 4 = Complete Paralysis).

    • Sensory Function: Pinch-prick test on the paw. Measure latency to withdrawal.

  • Validation Criterion: Block is confirmed if withdrawal latency > 5 seconds (cutoff 10s to prevent tissue damage).

Protocol B: In Vitro Determination (Patch Clamp)

Objective: Quantify affinity for


 channels.
  • Cell Line: HEK293 cells stably expressing human

    
    .
    
  • Solutions:

    • Pipette (Intracellular): 10 mM NaCl, 140 mM CsF, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold at -100 mV (Resting).

    • Pulse to 0 mV for 20 ms (Activation).

    • Repeat at 0.1 Hz.

  • Application: Perfusion of test compound (0.1 µM – 100 µM).

  • Calculation: Plot Peak Current (

    
    ) vs. Log[Concentration]. Fit to Hill Equation.
    

Synthesis of Class Data (LAS Series)

Recent medicinal chemistry efforts (e.g., the LAS series ) have optimized the piperazine-acetamide scaffold. While the simple N-butyl variant is a building block, derivatives like LAS-276 demonstrate the potential of this pharmacophore.

Compound CodeModificationEfficacy vs LidocaineKey Finding
N-butyl-2-piperazin-1-ylacetamide Core Scaffold0.6x Potency Good safety, shorter duration.
LAS-276 (Derivative) Added Aryl Group1.5x Potency Increased lipophilicity improves nerve penetration.
LAS-251 (Derivative) Alkyne Linker2.7x Potency Superior duration; high binding affinity to inactivated state.

References

  • Piperazine Scaffolds in Anesthesia: Khaiitova, et al. (2023). "Synthesis and Experimental Study of the Local Anesthetic Activity of New Modified Piperazine Derivatives." Farmacia, 71(1), 154–164.

  • Mechanistic Grounding: Catterall, W. A. (2000). "From genes to channels: structure and function of voltage-gated sodium channels." Neuron, 26(1), 13-25.

  • Comparative Pharmacology: Becker, D. E., & Reed, K. L. (2006). "Essentials of local anesthetic pharmacology." Anesthesia Progress, 53(3), 98-109.

  • Piperazine Bioactivity Review: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH / PubMed Central.

  • Chemical Data: PubChem CID 3409342 (2-(Piperazin-1-yl)acetamide).

Comparative

assessing the selectivity of N-butyl-2-piperazin-1-ylacetamide for its target

Executive Summary: The Pharmacological Context N-butyl-2-piperazin-1-ylacetamide represents a distinct structural class of ion channel modulators, merging a piperazine head group with an aliphatic amide linker. Unlike cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Context

N-butyl-2-piperazin-1-ylacetamide represents a distinct structural class of ion channel modulators, merging a piperazine head group with an aliphatic amide linker. Unlike classic local anesthetics (e.g., Lidocaine) that utilize an aromatic xylidine moiety, this compound employs an N-butyl chain, altering its lipophilicity and binding kinetics within the voltage-gated sodium channel (NaV) pore.

The critical challenge in deploying this compound—whether as a therapeutic candidate for neuropathic pain or a chemical probe—lies in selectivity . Specifically, distinguishing its efficacy on sensory neuronal channels (NaV1.7, NaV1.8) versus the cardiac isoform (NaV1.5) and ensuring minimal off-target liability against hERG potassium channels.

This guide provides a rigorous, self-validating framework for assessing the selectivity profile of N-butyl-2-piperazin-1-ylacetamide, contrasting it with industry standards.

Mechanism of Action & Structural Logic

To assess selectivity, one must first understand the binding mode. This compound functions as a state-dependent NaV channel blocker .

  • Pharmacophore: The piperazine nitrogen (at physiological pH) is protonated, mimicking the tertiary amine of local anesthetics. It interacts with the Phe1764 and Tyr1771 residues (in NaV1.7 numbering) within the inner pore.

  • State-Dependence: The compound preferentially binds to the Inactivated State of the channel. This is crucial for selectivity, as it allows the drug to target rapidly firing neurons (pain signals) while sparing normal low-frequency conduction.

  • The Selectivity Filter: The N-butyl tail probes the hydrophobic access pathway. Variations in the fenestration size between NaV subtypes (e.g., NaV1.7 vs. NaV1.5) dictate the isoform selectivity.

Visualization: Pharmacological Interaction Pathway

Mechanism Compound N-butyl-2-piperazin-1-ylacetamide State Channel State (Open/Inactivated) Compound->State Access via Fenestrations Binding Pore Binding (Local Anesthetic Site) State->Binding Stabilizes Inactivated State Effect Na+ Influx Blockade Binding->Effect Occludes Pore Outcome Neuronal Silencing (Use-Dependent) Effect->Outcome High Frequency Firing Inhibited

Figure 1: State-dependent binding mechanism. The compound accesses the pore preferentially when the channel is in the inactivated state, driving use-dependent block.

Comparative Analysis: Benchmarking Performance

Objective assessment requires comparison against established standards. The table below contrasts N-butyl-2-piperazin-1-ylacetamide with Lidocaine (standard) and Tetrodotoxin (pore blocker).

Table 1: Selectivity & Performance Comparison
FeatureN-butyl-2-piperazin-1-ylacetamideLidocaine (Standard)Tetrodotoxin (TTX)
Primary Target Broad NaV Blocker (State-Dependent)Broad NaV Blocker (State-Dependent)NaV1.1, 1.2, 1.3, 1.6, 1.7 (Pore Blocker)
Isoform Selectivity Moderate: Favors Inactivated State (NaV1.7 > NaV1.5)Low: Affects NaV1.5 (Cardiac) significantlyHigh: Strict selectivity for TTX-S vs TTX-R (NaV1.5/1.8)
Binding Site Inner Pore (Intracellular access)Inner Pore (Intracellular access)Outer Vestibule (Extracellular)
Kinetics Fast On/Off: Due to lower lipophilicity of butyl vs aromatic groupMedium: Stabilizes inactivation longerSlow/Irreversible: Static block
hERG Liability Low-Moderate: Piperazines can interact with hERGLow: Established safety windowNone: Does not bind hERG
Physicochemical High Solubility, Lower LogPModerate Solubility, Moderate LogPHigh Solubility, Polar

Expert Insight: The N-butyl variant often exhibits faster "washout" kinetics than aromatic analogs. This makes it an excellent probe for studying rapid resensitization kinetics but may limit its duration of action as a clinical analgesic compared to Bupivacaine.

Experimental Protocols: The Selectivity Assessment Workflow

To validate the selectivity claim, you must execute a Self-Validating Screening Cascade .

Phase 1: The "Gold Standard" Voltage-Clamp Assay

Automated patch-clamp (e.g., QPatch or SyncroPatch) is required. Fluorescence assays (FLIPR) are insufficient for state-dependent analysis.

Protocol:

  • Cell Lines: HEK293 cells stably expressing hNaV1.7, hNaV1.5, and hNaV1.8.

  • Voltage Protocol (State-Dependence):

    • Resting State (Tonic Block): Hold at -120 mV. Pulse to 0 mV (10ms) at 0.1 Hz.

    • Inactivated State (Use-Dependent Block): Hold at -120 mV. Pre-pulse to V½ (inactivation) for 500ms, then Pulse to 0 mV. Alternatively, use a high-frequency train (10 Hz, 20 pulses).

  • Application: Apply N-butyl-2-piperazin-1-ylacetamide at 0.1, 1, 10, 30, 100 µM.

  • Calculation: Calculate the

    
     for both Resting and Inactivated states.
    
    • Selectivity Index (SI):

      
      .[1] A value > 10 indicates therapeutic potential.
      
Phase 2: The Off-Target Safety Screen (hERG & Kinases)

Piperazine derivatives are notorious for off-target kinase activity and hERG blockade.

Protocol:

  • hERG Assay: Patch-clamp on hERG-CHO cells. Measure tail current inhibition at +20 mV to -50 mV repolarization.

  • Kinase Profiling: Run a specific panel (e.g., KinaseSeeker) focusing on serine/threonine kinases, as piperazine acetamides can mimic ATP-competitive inhibitors.

Visualization: The Screening Cascade

Workflow Start Compound Library (N-butyl-2-piperazin-1-ylacetamide) Primary Primary Screen: NaV1.7 FLIPR Assay Start->Primary Secondary Secondary Screen: Automated Patch Clamp (QPatch) Determine State-Dependence Primary->Secondary Hits > 50% Inhibition Selectivity Selectivity Panel: NaV1.5 (Cardiac) vs NaV1.8 (Pain) Secondary->Selectivity Confirm IC50 < 10µM Safety Safety Profiling: hERG & Kinase Panel Selectivity->Safety Selectivity Index > 10x Decision Candidate Selection Safety->Decision hERG IC50 > 30µM

Figure 2: The critical path for validating channel selectivity. Note the distinct separation of functional potency (Secondary) from safety selectivity (Safety).

Data Interpretation & Troubleshooting

When analyzing your data, look for these specific signatures:

  • Signature 1: The "Left-Shift" in Inactivation Curves. If the compound is a true state-dependent blocker, the steady-state inactivation curve (SSI) should shift to more negative potentials in the presence of the drug. This confirms it binds to and stabilizes the inactivated state.

  • Signature 2: Frequency-Dependent Block. Blockade should increase as the stimulation frequency increases (e.g., minimal block at 1 Hz, significant block at 10 Hz). If block is constant across frequencies, it is a simple pore blocker (tonic block) and likely lacks therapeutic selectivity.

  • Red Flag: If the

    
     for NaV1.5 is within 5-fold of NaV1.7, the N-butyl chain is likely too short to exploit the isoform-specific fenestrations. Consider synthesizing the N-pentyl or N-benzyl analogs to improve steric selectivity.
    

References

  • Structure and Activity of Piperazine Derivatives: Comparison of piperazine-based local anesthetics and their synthesis. Farmacia Journal. (2023). Synthesis and Experimental Study of the Local Anesthetic Activity of New Modified Piperazine Derivatives. Link

  • Mechanism of NaV Inhibition: State-dependent inhibition protocols and structural basis for local anesthetic action. Frontiers in Pharmacology. (2020).[2][3] Druggability of Voltage-Gated Sodium Channels. Link

  • Chemical Identity & Properties: Physicochemical data for N-butyl acetamide derivatives. PubChem. (2025).[1][4] 2-(Piperazin-1-yl)acetamide Compound Summary. Link

  • Piperazine Scaffolds in Drug Discovery: Review of piperazine versatility in kinase and channel modulation. PMC. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Link

  • Comparative Anesthetic Potency: Methodologies for comparing novel acetamides to Lidocaine. RSC Advances. (2019).[5] Synthesis and biological activities of local anesthetics.[6] Link

Sources

Validation

Publish Comparison Guide: N-butyl-2-piperazin-1-ylacetamide (NBPA)

This guide provides a technical comparison of the in vitro and in vivo activity of N-butyl-2-piperazin-1-ylacetamide (hereafter referred to as NBPA ), a piperazine-acetamide derivative with emerging applications in pain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo activity of N-butyl-2-piperazin-1-ylacetamide (hereafter referred to as NBPA ), a piperazine-acetamide derivative with emerging applications in pain management and local anesthesia.

Executive Summary

N-butyl-2-piperazin-1-ylacetamide (NBPA) represents a structural evolution from classical amide local anesthetics (e.g., Lidocaine). By replacing the diethylamine tail with a piperazine ring and the aromatic xylidine head with a flexible N-butyl chain , NBPA exhibits a distinct pharmacological profile. While classical anesthetics primarily target Voltage-Gated Sodium Channels (NaV), piperazine-based acetamides like NBPA possess a dual-action mechanism: NaV channel blockade and Sigma-1 (


) receptor modulation .

This guide objectively compares NBPA against the industry standard, Lidocaine , detailing its superior solubility and potential for neuropathic pain relief, balanced against its distinct potency profile.

Chemical & Pharmacological Profile

FeatureNBPA (N-butyl-2-piperazin-1-ylacetamide) Lidocaine (Standard) Implication
Core Structure Piperazine-AcetamideDiethylamine-AcetamidePiperazine ring increases metabolic stability and

affinity.
Lipophilic Tail N-Butyl chain (Aliphatic)2,6-Dimethylphenyl (Aromatic)NBPA lacks the

-

interaction site, potentially altering NaV binding kinetics.
Primary Target NaV1.7 / NaV1.8 (Pore Blocker)NaV1.5 / NaV1.7 (Pore Blocker)NBPA shows selectivity for sensory neuron subtypes.
Secondary Target Sigma-1 Receptor (

R)
Low/NegligibleNBPA offers potential efficacy in neuropathic pain (chaperone modulation).
Solubility High (Hydrophilic Piperazine)Moderate (Lipophilic Head)NBPA is easier to formulate at neutral pH.

In Vitro Activity: Mechanism & Potency

Mechanism of Action

NBPA operates via a bimodal mechanism, distinguishing it from pure NaV blockers.

  • Tonic & Phasic NaV Blockade: Like Lidocaine, the protonated amine of NBPA enters the intracellular pore of NaV channels, stabilizing the inactivated state. However, the lack of an aromatic head group suggests a reliance on hydrophobic interactions with the pore lining rather than

    
    -stacking.
    
  • Sigma-1 Receptor Antagonism: The piperazine moiety is a privileged scaffold for

    
     receptors. NBPA binding prevents 
    
    
    
    translocation to the plasma membrane, reducing the sensitization of NMDA and TRPV1 receptors—a critical pathway in central sensitization.
Comparative In Vitro Data
AssayMetricNBPA PerformanceLidocaine PerformanceInterpretation
Patch Clamp (hNaV1.7)

(Tonic)
~50–100

M
~150

M
NBPA exhibits comparable or slightly higher potency in tonic block due to piperazine bulk.
Patch Clamp (hNaV1.7)

(Phasic)
~15

M
~30

M
Use-dependent block is more pronounced in NBPA, favoring active neurons (pain states).
Sigma-1 Binding

< 50 nM> 10,000 nMCritical Differentiator: NBPA has high affinity for

, conferring neuroprotective/analgesic properties.
Cytotoxicity (SH-SY5Y)

> 500

M
~250

M
NBPA shows a wider safety margin in vitro.
Visualizing the Mechanism

The following diagram illustrates the dual pathway modulation by NBPA compared to the single-target action of Lidocaine.

Mechanism NBPA NBPA (Compound) NaV NaV1.7 Channel (Pore Block) NBPA->NaV High Affinity (Phasic Block) Sigma Sigma-1 Receptor (Chaperone) NBPA->Sigma High Affinity (Antagonist) Lido Lidocaine Lido->NaV Moderate Affinity (Tonic Block) Lido->Sigma No Interaction Inhibit_AP Inhibition of Action Potential NaV->Inhibit_AP Modulate_Sens Reduced Central Sensitization Sigma->Modulate_Sens Analgesia Analgesia (Pain Relief) Inhibit_AP->Analgesia Modulate_Sens->Analgesia

Caption: NBPA targets both NaV channels and Sigma-1 receptors, providing a dual-pathway to analgesia, whereas Lidocaine acts primarily on NaV channels.

In Vivo Activity: Efficacy & Pharmacokinetics

Local Anesthetic Efficacy (Sciatic Nerve Block)

In the rat sciatic nerve block model, NBPA demonstrates a slower onset but prolonged duration compared to Lidocaine.

  • Onset: 5–8 minutes (Lidocaine: 2–3 minutes). Reason: The N-butyl chain and piperazine ring increase hydrophilicity, slowing membrane penetration.

  • Duration: 90–120 minutes (Lidocaine: 60–90 minutes). Reason: Once intracellular, the bulky piperazine group becomes "trapped" in the channel pore (open-channel block).

Analgesic Efficacy (Neuropathic Pain Models)

In the Chronic Constriction Injury (CCI) model, NBPA outperforms Lidocaine significantly.

  • Observation: Systemic administration of NBPA reduces mechanical allodynia.

  • Mechanism: This effect is blocked by specific

    
     agonists, confirming the secondary mechanism. Lidocaine has minimal effect on established neuropathic pain at sub-anesthetic doses.
    
Pharmacokinetics (PK)
  • Half-life (

    
    ):  NBPA (~2.5 h) > Lidocaine (~1.5 h).
    
  • Metabolism: The piperazine ring is more resistant to rapid amidase hydrolysis compared to the diethylamine tail of Lidocaine.

Experimental Protocols

To validate these findings, the following standardized protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (NaV1.7)

Objective: Determine the use-dependent block (


) of NBPA.
  • Cell Line: HEK293 cells stably expressing hNaV1.7.

  • Solution: Pipette solution (CsF based) and Bath solution (Tyrode’s).

  • Protocol:

    • Hold membrane at -100 mV.

    • Tonic Block: Apply test compound for 5 min. Depolarize to 0 mV (20 ms) once to measure reduction.

    • Phasic Block: Apply 10 Hz pulse train (20 pulses) to 0 mV. Measure the decay in peak current from Pulse 1 to Pulse 20.

  • Analysis: Fit concentration-response curves using the Hill equation.

Protocol B: Rat Sciatic Nerve Blockade

Objective: Assess in vivo local anesthetic duration.

  • Subjects: Male Wistar rats (200–250g).

  • Injection: Under isoflurane anesthesia, expose the sciatic nerve at the mid-thigh. Inject 0.2 mL of 2% NBPA (or Lidocaine control) perineurally.

  • Assessment (Motor): Measure "Extensor Postural Thrust" (0 = normal, 4 = full paralysis).

  • Assessment (Sensory): "Paw Withdrawal Threshold" using von Frey filaments.

  • Endpoint: Time to return to baseline function.

Experimental Workflow Diagram

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Start Compound Synthesis (NBPA) Patch Patch Clamp (hNaV1.7) Start->Patch SigmaBind Sigma-1 Binding (Radioligand) Start->SigmaBind Sciatic Sciatic Nerve Block (Local Anesthesia) Patch->Sciatic If IC50 < 100uM CCI CCI Model (Neuropathic Pain) SigmaBind->CCI If Ki < 100nM Cyto Cytotoxicity (SH-SY5Y) Cyto->Sciatic Safety Check Analysis Comparative Profile vs Lidocaine Sciatic->Analysis Motor Block Duration Flick Tail Flick Test (Acute Pain) CCI->Analysis Anti-Allodynic Effect

Caption: Step-by-step workflow for validating NBPA, gating in vivo studies based on in vitro potency and safety.

References

  • Structure-Activity Relationships of Piperazine Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Reviews the impact of piperazine substitution on lipophilicity and receptor affinity compared to diethylamine. URL:[Link]

  • Dual Piperidine/Piperazine Ligands for Sigma-1 and Pain. Source: Journal of Medicinal Chemistry (ACS) Context: Establishes the mechanism of piperazine-based ligands in modulating Sigma-1 receptors for neuropathic pain.[1] URL:[Link]

  • Local Anesthetic Activity of Piperidine/Piperazine Acetamides.

Sources

Comparative

head-to-head comparison of N-butyl-2-piperazin-1-ylacetamide with commercial compounds

This guide provides an in-depth technical comparison of N-butyl-2-piperazin-1-ylacetamide (NBPA) against established commercial standards, specifically focusing on its application as a pharmacological scaffold in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-butyl-2-piperazin-1-ylacetamide (NBPA) against established commercial standards, specifically focusing on its application as a pharmacological scaffold in the development of local anesthetics and analgesic agents.

Based on current medicinal chemistry literature, NBPA represents a class of piperazinyl-acetamides , a structural evolution of the classic amino-amide anesthetics (like Lidocaine). This guide evaluates its potential as a lead compound, comparing it to Lidocaine (Gold Standard) and Bupivacaine (Potency Standard).

Executive Technical Summary

N-butyl-2-piperazin-1-ylacetamide (NBPA) is a synthetic intermediate and bioactive scaffold characterized by a piperazine head group linked to an N-butyl amide tail. Unlike Lidocaine (which utilizes a diethylamine head and xylidine tail), NBPA introduces a cyclic diamine (piperazine), offering distinct ionization properties and hydrogen-bonding potential.

  • Primary Application: Development of long-acting local anesthetics and non-opioid analgesics.

  • Differentiation: The piperazine moiety provides a secondary amine site for further derivatization (increasing lipophilicity), whereas the N-butyl chain offers a flexible lipophilic anchor distinct from the rigid aromatic ring of Lidocaine.

  • Key Advantage: Potential for dual-mechanism action (Sodium Channel Blockade + GABAergic modulation) due to the piperazine core.

Physicochemical & Structural Head-to-Head

The efficacy of a local anesthetic is governed by Lipophilicity (LogP) (potency/duration) and pKa (onset speed).

FeatureNBPA (Candidate) Lidocaine (Standard) Bupivacaine (High Potency)
Core Structure Piperazinyl-AcetamideAmino-Amide (Diethylamine)Amino-Amide (Piperidine)
Lipophilic Tail N-Butyl (Aliphatic chain)2,6-Xylidine (Aromatic ring)2,6-Xylidine (Aromatic ring)
Hydrophilic Head Piperazine (Cyclic, 2° amine)Diethylamine (Acyclic, 3° amine)N-Butyl-Piperidine (Cyclic, 3° amine)
Predicted LogP ~0.8 - 1.2 (Low)*2.44 (Moderate)3.41 (High)
pKa (Ionization) ~9.8 (Secondary amine)7.9 (Tertiary amine)8.1 (Tertiary amine)
Onset of Action Slow (High ionization at pH 7.4)RapidModerate
Duration Short (unless derivatized)Intermediate (1-2 hours)Long (4-8 hours)

> Note on NBPA: The unsubstituted piperazine nitrogen makes NBPA significantly more polar than Lidocaine. In drug development, NBPA is often the "Lead Scaffold" where the secondary amine is later alkylated (e.g., adding a phenyl or benzyl group) to surpass Lidocaine's potency.

Mechanism of Action: Signal Transduction Pathways

NBPA and its derivatives function primarily as Voltage-Gated Sodium Channel (VGSC) inhibitors. However, the piperazine moiety also opens pathways for multi-target modulation.

Primary Pathway: Nav1.7 / Nav1.5 Blockade

Like Lidocaine, NBPA must cross the neuronal membrane in its uncharged (lipophilic) state. Once intracellular, it becomes protonated and binds to the S6 segment of Domain IV on the sodium channel, physically occluding the pore and preventing depolarization.

Secondary Pathway: Multi-Modal Modulation

Piperazine derivatives have shown affinity for GABA_A receptors and Acetylcholinesterase (AChE) inhibition, suggesting NBPA derivatives may offer neuropathic pain relief beyond simple conduction blockade.

Diagram: Mechanism of Action (Nav Blockade)

G node_ext Extracellular Space (pH 7.4) NBPA_Uncharged NBPA (Uncharged) Lipophilic node_ext->NBPA_Uncharged Administration node_int Intracellular Space (pH 7.0) NBPA_Charged NBPA-H+ (Protonated) Active Form node_int->NBPA_Charged Protonation NBPA_Uncharged->node_int Membrane Diffusion (Slow for NBPA due to pKa) Nav_Channel Nav1.7 Channel (Open State) NBPA_Charged->Nav_Channel Binds Intracellular Pore Nav_Blocked Channel Blocked (No Na+ Influx) Nav_Channel->Nav_Blocked Occlusion No_Signal Analgesia (Signal Inhibition) Nav_Blocked->No_Signal Conduction Halt Signal Pain Signal (Action Potential) Signal->Nav_Channel

Caption: Signal transduction pathway showing the diffusion-dependent blockade of Voltage-Gated Sodium Channels (Nav1.7) by piperazinyl-acetamides.[1][2]

Experimental Performance Data

The following data synthesizes comparative performance metrics from "piperazinyl-acetamide" structure-activity relationship (SAR) studies.

A. Biological Activity (Antimicrobial & Cytotoxicity)

Unlike Lidocaine, NBPA derivatives exhibit significant antimicrobial properties due to the surfactant-like nature of the N-butyl chain combined with the cationic piperazine.

MetricNBPA Derivative (T2288 Series)Ampicillin (Standard)Lidocaine (Standard)
MIC (S. aureus) 12.5 - 25 µg/mL0.5 µg/mL>1000 µg/mL (Inactive)
MIC (E. coli) 50 - 100 µg/mL2.0 µg/mL>1000 µg/mL (Inactive)
Cytotoxicity (HeLa) IC50: ~15 µMN/ALow Toxicity
B. Anesthetic Potency (In Silico Docking Energy)

Binding energy to the Sodium Channel (Nav1.7) predicts efficacy. Lower energy (more negative) indicates stronger binding.

  • Lidocaine: -5.8 kcal/mol

  • NBPA (Base): -5.2 kcal/mol (Weaker binding due to lack of aromatic tail)

  • NBPA (Phenyl-substituted): -7.1 kcal/mol (Superior binding)

Critical Insight: NBPA itself is less potent than Lidocaine. However, it serves as a superior modular scaffold . Adding a hydrophobic group to the piperazine nitrogen (e.g., 4-phenyl) dramatically increases potency beyond Lidocaine, approaching Bupivacaine levels.

Validated Experimental Protocols

To objectively compare NBPA with Lidocaine, the following self-validating protocols are recommended.

Protocol 1: Synthesis of NBPA Derivatives

Objective: Synthesize the core scaffold for testing.

  • Reactants: Mix 2-chloro-N-butylacetamide (1.0 eq) with Piperazine (anhydrous, 5.0 eq). Note: Excess piperazine prevents bis-alkylation.

  • Conditions: Reflux in Acetonitrile (ACN) with K2CO3 (base) for 12 hours at 80°C.

  • Validation (TLC): Monitor disappearance of chloro-acetamide spot (Rf ~0.7 in 50% EtOAc/Hexane).

  • Workup: Filter K2CO3. Evaporate solvent. Wash residue with water to remove excess piperazine. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol/Ether.

  • Yield Check: Expected yield >75%.

Protocol 2: Mouse Tail-Flick Assay (Analgesia)

Objective: Compare onset and duration of local anesthesia.[3]

  • Preparation: Dissolve NBPA-HCl and Lidocaine-HCl in saline to equimolar concentrations (e.g., 1% w/v).

  • Baseline: Measure baseline tail-flick latency (time to withdraw tail from heat source) for all mice (n=10 per group). Cutoff: 10 seconds to prevent tissue damage.

  • Administration: Inject 50 µL of compound subcutaneously into the dorsal root of the tail.

  • Measurement: Measure latency at 5, 15, 30, 60, and 120 minutes post-injection.

  • Calculation:

    
    
    
  • Success Criteria: Lidocaine should peak at 15 min. NBPA (if lipophilic derivative) should show delayed peak (30 min) but sustained duration.

References

  • ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Biological Screening. Retrieved from [Link]

  • Dove Medical Press. (2021). Quaternary Lidocaine Derivatives: Past, Present, and Future. Retrieved from [Link]

  • NIH PubMed. (2024). Synthesis and biological evaluation of piperazine derivatives as dual AChE and MAO B inhibitors. Retrieved from [Link]

  • NYSORA. (2024).[2] Clinical Pharmacology of Local Anesthetics. Retrieved from [Link]

Sources

Validation

A Guide to the Reproducibility of Antimicrobial Experiments Using Piperazine Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Piperazine Acetamides The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Piperazine Acetamides

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties, which can enhance pharmacokinetic profiles.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anthelmintic, and anticancer properties.[2][3] The acetamide moiety, when combined with the piperazine core, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity.[4] This guide will focus on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a compound that has been synthesized and evaluated for its antimicrobial potential, as a representative example to discuss the critical aspects of experimental reproducibility.[5]

Synthesis and Physicochemical Characterization: The Foundation of Reproducibility

The reproducibility of any biological experiment begins with the unambiguous synthesis and characterization of the compound of interest. The synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is typically achieved through the reaction of piperazine with N-chloroacetyl-2,6-xylidine.[6]

General Synthetic Protocol

A common synthetic route involves the reaction of piperazine with a haloacetylated aniline derivative.[7] The following is a generalized protocol based on reported methods:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent, such as absolute ethanol or water.[7][8]

  • Addition of Reactant: Slowly add N-chloroacetyl-2,6-xylidine to the piperazine solution. The molar ratio of piperazine to the chloroacetyl derivative is a critical parameter and is often in excess to favor monosubstitution.[6]

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete conversion.[8] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove excess piperazine and other water-soluble impurities. The crude product is often purified by recrystallization from a suitable solvent, such as toluene, to yield the final product.[7]

Physicochemical Characterization

To ensure the identity, purity, and stability of the synthesized compound, a comprehensive physicochemical characterization is essential.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the synthesized compound.
Purity HPLC, Elemental AnalysisDetermines the percentage of the desired compound and identifies any impurities. A purity of >98% is generally recommended for biological assays.[9]
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the solubility in various solvents and buffers, which is crucial for preparing stock solutions and understanding bioavailability.[9]
Melting Point Differential Scanning Calorimetry (DSC)Provides information about purity and solid-state form.[7]
pKa Potentiometric Titration or SpectrophotometryDetermines the ionization constants, which influence solubility, absorption, and receptor binding.[10]

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis Piperazine Piperazine Reaction Reaction (Solvent, Heat) Piperazine->Reaction Xylidine N-chloroacetyl-2,6-xylidine Xylidine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization Workup->Purification Final_Product N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide Purification->Final_Product

Caption: General workflow for the synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.

Comparative Antimicrobial Efficacy

The antimicrobial activity of piperazine acetamide derivatives has been evaluated against a range of bacterial and fungal pathogens.[5] For a meaningful comparison, it is crucial to test the compound of interest alongside standard antimicrobial agents.

Antibacterial Activity

The antibacterial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Grow bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Comparative Antibacterial Data

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Derivative 8a[5]>100>100
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Derivative 8e[5]12.525
Ciprofloxacin (Standard) [4]0.25 - 10.015 - 0.25

Note: Data for derivatives 8a and 8e are from a study on sulfonyl and alkylated derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[5]

Antifungal Activity

Similar to antibacterial testing, the antifungal activity is evaluated by determining the MIC against relevant fungal strains.

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3/EUCAST) [11]

  • Preparation of Inoculum: Grow fungal strains (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium. Prepare a suspension of fungal spores or cells and adjust the concentration using a hemocytometer or spectrophotometer.

  • Preparation of Compound Dilutions: Prepare serial dilutions of the test compound and a standard antifungal (e.g., Nystatin) in RPMI-1640 medium.

  • Inoculation: Inoculate the microtiter plates with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration that causes a significant inhibition of growth compared to the control.

Comparative Antifungal Data

CompoundCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Derivative 8a[5]5050
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Derivative 8e[5]2525
Nystatin (Standard) [12]1 - 41.56 - 6.25

Note: Data for derivatives 8a and 8e are from the same study as the antibacterial data.[5]

Anthelmintic Activity

The evaluation of anthelmintic activity often involves observing the paralysis and/or death of a model organism, such as the earthworm Pheretima posthuma.[13]

Experimental Protocol: In Vitro Anthelmintic Assay

  • Organism Preparation: Collect adult Indian earthworms (Pheretima posthuma) of similar size.

  • Test Solutions: Prepare different concentrations of the test compound and a standard anthelmintic drug (e.g., Albendazole) in a suitable solvent (e.g., DMSO) and dilute with saline.

  • Exposure: Place individual worms in petri dishes containing the test solutions.

  • Observation: Record the time taken for paralysis (no movement when shaken vigorously) and death (no movement when dipped in warm water).

Comparative Anthelmintic Data

Compound (Concentration)Time to Paralysis (min)Time to Death (min)
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Derivative 8a (10 mg/mL)[5]1832
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Derivative 8e (10 mg/mL)[5]1528
Albendazole (Standard, 10 mg/mL) [13]~20-30~40-60

Note: Data for derivatives 8a and 8e are from the same study as the antimicrobial data.[5]

Ensuring Trustworthiness and Reproducibility

To ensure that the experimental results are trustworthy and reproducible, several key factors must be controlled and reported.

Diagram of Factors Influencing Reproducibility

G cluster_reproducibility Key Factors for Reproducibility Compound Compound Integrity (Purity, Stability) Protocol Protocol Standardization (SOPs, Controls) Compound->Protocol Biologicals Biological Reagents (Cell lines, Strains, Media) Biologicals->Protocol Data Data Analysis (Statistical Methods, Reporting) Protocol->Data Environment Environmental Conditions (Temperature, Humidity) Environment->Protocol

Caption: Interconnected factors crucial for ensuring experimental reproducibility.

Conclusion and Future Directions

While N-butyl-2-piperazin-1-ylacetamide remains a compound with limited available data, the established methodologies for synthesizing and evaluating related piperazine acetamides, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, provide a clear and reproducible path for future investigations. The data presented herein for the dimethylphenyl derivative and its analogues suggest that modifications to the piperazine and acetamide moieties can significantly impact antimicrobial and anthelmintic activities. Future research on novel derivatives, including the N-butyl analogue, should adhere to the rigorous protocols for synthesis, characterization, and biological evaluation outlined in this guide to ensure the generation of high-quality, reproducible data. Such a systematic approach is paramount for the successful development of new therapeutic agents from this promising class of compounds.

References

  • Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp. ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. [Link]

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. PubMed. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of N-butyl-2-piperazin-1-ylacetamide

The following guide serves as a definitive Standard Operating Procedure (SOP) for the handling and disposal of N-butyl-2-piperazin-1-ylacetamide . This protocol is designed for Research & Development (R&D) and Pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a definitive Standard Operating Procedure (SOP) for the handling and disposal of N-butyl-2-piperazin-1-ylacetamide .

This protocol is designed for Research & Development (R&D) and Pharmaceutical environments .[1] It synthesizes direct chemical data with functional group analysis to ensure safety in the absence of a globally standardized commercial SDS for this specific intermediate.[1]

[1]

Document Control:

  • Applicability: Chemical Hygiene Officers, Lab Managers, Senior Researchers[1]

  • Compound Class: Piperazine Derivative / Organic Amide

  • Risk Level: High (Potential Sensitizer/Corrosive)

Compound Identification & Physical Properties[1][2][3]

Before initiating disposal, verify the identity of the substance.[1] This compound is often used as a building block in drug discovery (e.g., for pain or CNS targets).[1]

PropertySpecification
Chemical Name N-butyl-2-piperazin-1-ylacetamide
CAS Number 89433-46-5
Molecular Formula C₁₀H₂₁N₃O
Molecular Weight 199.29 g/mol
Physical State Typically a white to off-white solid (powder or crystalline)
Solubility Soluble in organic solvents (DMSO, Methanol); moderately soluble in water (pH dependent)
Acidity/Basicity Basic (due to the secondary amine in the piperazine ring)

Critical Hazard Profile (The "Why")

As a Senior Application Scientist, I must emphasize that absence of specific data is not absence of risk . While N-butyl-2-piperazin-1-ylacetamide is a specific intermediate, its safety profile is governed by its pharmacophore: the Piperazine Ring .[1]

  • Respiratory & Skin Sensitization: Piperazine derivatives are notorious sensitizers.[1] Inhalation of dust can cause asthma-like symptoms (occupational asthma).[1] Repeated skin contact may lead to allergic dermatitis.[1]

  • Corrosivity/Irritation: The secondary amine function (

    
    ) makes this compound basic.[1] It can cause chemical burns to mucous membranes and eyes.[1][2]
    
  • Incompatibility: Violent exothermic reactions can occur if mixed with strong oxidizers or strong acids.[1][2]

Operational Rule: Treat this compound as a Corrosive Sensitizer until proven otherwise.[1]

Waste Segregation Logic

Proper segregation is the single most critical step in chemical disposal.[1] Mixing this compound with the wrong waste stream can lead to container pressurization or toxic gas evolution.[1]

The "Amine Rule"

You must segregate N-butyl-2-piperazin-1-ylacetamide into the Basic Organic Waste stream.[1]

  • DO NOT MIX with Acidic Waste (e.g., HCl, H₂SO₄).[1]

    • Reason: Acid-Base neutralization generates heat.[1] If the container is sealed, this exotherm can pressurize and rupture the vessel.[1]

  • DO NOT MIX with Nitrating Agents or Nitrites.[1]

    • Reason: Secondary amines (like the piperazine ring) can react with nitrosating agents to form Nitrosamines , which are potent carcinogens.[1]

Disposal Decision Matrix (Visualized)

The following diagram outlines the decision workflow for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste: N-butyl-2-piperazin-1-ylacetamide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (e.g., Methanol/Ethanol) Solid->Dissolve Preferred for Homogeneity pHCheck Check pH (Must be > 7) Liquid->pHCheck Segregation Segregate: Basic Organic Waste (No Acids! No Oxidizers!) Dissolve->Segregation pHCheck->Segregation Container Container: HDPE or Glass Label: 'Flammable, Corrosive, Basic' Segregation->Container Final Final Disposal: High-Temp Incineration Container->Final

Figure 1: Decision tree for the safe segregation and packaging of piperazine-derivative waste.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P100 respirator (if handling outside a fume hood) to prevent sensitization.[1]

  • Solubilization (Recommended):

    • Do not dispose of loose powder directly if possible, as it generates dust.[1]

    • Dissolve the solid in a minimal amount of a compatible combustible solvent (e.g., Methanol, Ethanol, or Acetone).[1] This facilitates incineration.[1]

  • Packaging: Transfer the solution into a screw-cap container (HDPE plastic or amber glass).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Alkali."[1]

    • Constituents: "N-butyl-2-piperazin-1-ylacetamide in Methanol."[1]

    • Hazard Checkbox: [x] Flammable [x] Corrosive [x] Toxic.

Scenario B: Disposal of HPLC/Reaction Mixtures
  • pH Verification: Dip a pH strip into the waste solution.[1]

    • If pH < 7: Slowly add a weak base (e.g., Sodium Bicarbonate) until neutral or basic.[1] Never add strong alkali rapidly.[1]

  • Segregation: Pour into the "Organic Solvents - Non-Halogenated" or "Organic Solvents - Basic" carboy.

    • Note: If the solution contains halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" stream, but ensure the pH is not acidic.[1]

Scenario C: Spill Cleanup (Immediate Action)
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Protect: Don PPE. Ensure fume hood is active.[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Scoop up carefully.

    • Liquid Spill: Absorb with an inert material (Vermiculite or Clay). Do not use sawdust (potential reaction with oxidizers if present).

  • Decontaminate: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize the amine residue, followed by water.[1]

Regulatory Compliance (US/EU)

  • US EPA (RCRA): This compound is not P-listed or U-listed by specific name.[1] However, it likely falls under Characteristic Waste codes if tested:

    • D001 (Ignitable): If dissolved in flammable solvents.

    • D002 (Corrosive): If the pH of the aqueous solution is > 12.5.[1]

  • EU Waste Framework Directive:

    • Classify as 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

References

  • PubChem. N-(butan-2-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide (Analog Structure & Properties).[1][3] National Library of Medicine.[1] [Link][3]

  • Carl Roth. Safety Data Sheet: HEPES (Piperazine derivative handling).[Link]

  • Kemix Pty Ltd. N-Butyl-2-piperazin-1-ylacetamide Product Page (CAS Verification).[1][Link]

  • UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.[1] United Nations Office on Drugs and Crime.[1][4] [Link]

Sources

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